3-Methoxy-2-methyl-6-nitropyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-2-methyl-6-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-6(12-2)3-4-7(8-5)9(10)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKVFMZISSJYNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628935 | |
| Record name | 3-Methoxy-2-methyl-6-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23904-02-1 | |
| Record name | 3-Methoxy-2-methyl-6-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methoxy-2-methyl-6-nitropyridine: Synthesis, Properties, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Methoxy-2-methyl-6-nitropyridine, a substituted nitropyridine of interest in medicinal and materials science. This document is intended for an audience with a strong background in organic chemistry and drug development, offering in-depth analysis and actionable protocols.
Introduction: The Strategic Importance of Substituted Nitropyridines
Pyridines are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules.[1] The introduction of a nitro group to the pyridine ring dramatically alters its electronic properties, rendering it a versatile intermediate for a wide array of chemical transformations. The strong electron-withdrawing nature of the nitro group facilitates nucleophilic substitution reactions and activates the pyridine scaffold for further functionalization.[2][3] This enhanced reactivity makes nitropyridines, such as this compound, valuable building blocks in the synthesis of complex molecular architectures with potential therapeutic applications.[4]
Physicochemical Properties of Substituted Nitropyridines
While specific experimental data for this compound is not widely available in peer-reviewed literature, we can infer its properties based on closely related isomers and general principles of organic chemistry. It is crucial to distinguish the target compound from its isomers, such as 3-Methoxy-6-methyl-2-nitropyridine (CAS: 24015-98-3) and 3-Methoxy-2-nitropyridine (CAS: 20265-37-6) , as the positioning of substituents significantly impacts their chemical and physical characteristics.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | 3-Methoxy-6-methyl-2-nitropyridine | 3-Methoxy-2-nitropyridine |
| Molecular Formula | C₇H₈N₂O₃ | C₇H₈N₂O₃ | C₆H₆N₂O₃ |
| Molecular Weight | 168.15 g/mol | 168.15 g/mol | 154.12 g/mol |
| CAS Number | Not readily available | 24015-98-3[5] | 20265-37-6[6] |
| Appearance | Expected to be a solid | - | Yellow solid[7] |
| Melting Point | 99-100.5 °C[8] | - | 73-76 °C[6] |
| Solubility | Sparingly soluble in water[7] | - | Sparingly soluble in water[7] |
Synthesis of this compound: A Detailed Experimental Protocol
A reliable method for the synthesis of this compound involves the direct nitration of 3-methoxy-2-methylpyridine. This electrophilic aromatic substitution is a cornerstone of pyridine chemistry.
Causality Behind the Experimental Choices
The choice of a strong nitrating agent, a mixture of concentrated sulfuric acid and fuming nitric acid, is essential to overcome the inherent electron deficiency of the pyridine ring, which typically makes electrophilic substitution challenging. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is initially cooled to control the exothermic nature of the reaction and then heated to drive the substitution to completion.
Step-by-Step Methodology
The following protocol is adapted from established procedures for the synthesis of nitropyridines.[8]
Experimental Workflow for the Synthesis of this compound
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and an ice bath, carefully add 3 ml of concentrated sulfuric acid to 3 ml of fuming nitric acid. Maintain the temperature of the mixture in the ice bath.
-
Addition of the Starting Material: Slowly add 0.5 g of 3-methoxy-2-methylpyridine to the cold nitrating mixture over a period of 5 minutes with continuous stirring.
-
Reaction: After the addition is complete, allow the mixture to spontaneously warm to room temperature. Then, heat the reaction mixture at 55-60 °C for 6 hours.
-
Work-up: Cool the reaction mixture and pour it into 35 ml of ice-water with stirring.
-
Isolation: Continue stirring the aqueous mixture for 2 hours to ensure complete precipitation of the product. Collect the solid precipitate by filtration and dry it to obtain this compound. The reported melting point of the product is 99-100.5 °C.[8]
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and methoxy groups. For the closely related isomer 3-Methoxy-6-methyl-2-nitropyridine , the aromatic protons H-4 and H-5 appear as doublets at 7.84 and 7.56 ppm, respectively, with a coupling constant of 8.54 Hz, indicative of ortho-coupling.[5] The downfield chemical shifts are a result of the deshielding effect of the electron-withdrawing nitro group at the 2-position.[5] For this compound, we would anticipate a similar pattern, with the exact chemical shifts influenced by the altered positions of the methyl and nitro groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbon atom attached to the nitro group is expected to be significantly downfield due to the strong electron-withdrawing effect. The carbons of the methoxy and methyl groups will appear in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group. For 3-Methoxy-6-methyl-2-nitropyridine , asymmetric and symmetric stretching vibrations of the NO₂ group are observed in the ranges of 1550-1500 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[5] These are characteristic frequencies for nitro-aromatic compounds. Other notable peaks would include C-H stretching vibrations for the aromatic and aliphatic groups, and C-O stretching for the methoxy group.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (168.15 g/mol ). The fragmentation pattern will be influenced by the presence of the nitro, methoxy, and methyl groups, with potential losses of NO₂, OCH₃, and CH₃ fragments.
Reactivity and Synthetic Utility
The reactivity of this compound is governed by the interplay of the electron-donating methoxy group, the weakly activating methyl group, and the strongly deactivating and electron-withdrawing nitro group.
Logical Relationship of Substituent Effects on Reactivity
Caption: The interplay of substituent effects on the reactivity of the this compound scaffold.
Nucleophilic Aromatic Substitution
The presence of the strongly electron-withdrawing nitro group at the 6-position activates the pyridine ring towards nucleophilic aromatic substitution (SₙAr). This makes the compound a valuable precursor for introducing a variety of nucleophiles at positions ortho and para to the nitro group.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl). This transformation opens up a vast array of synthetic possibilities, as the resulting aminopyridine can be further functionalized through diazotization, acylation, and other reactions common to aromatic amines. This is a key strategy in the synthesis of many pharmaceutical compounds.[4]
Electrophilic Aromatic Substitution
While the pyridine ring is generally deactivated towards electrophilic substitution, the presence of the electron-donating methoxy group can direct incoming electrophiles to the ortho and para positions. However, the deactivating effect of the nitro group and the pyridine nitrogen will likely make such reactions challenging.
Applications in Drug Discovery and Medicinal Chemistry
Polysubstituted pyridines are a privileged scaffold in drug discovery.[5] While specific applications of this compound are not extensively documented, its structural motifs are present in various biologically active molecules. As an intermediate, it can be used to synthesize compounds with potential activities as kinase inhibitors, antimicrobial agents, and other therapeutic targets.[7] The ability to readily convert the nitro group into an amine is a particularly powerful tool for generating libraries of compounds for high-throughput screening in drug discovery programs.
Conclusion
This compound is a valuable, albeit not widely studied, substituted nitropyridine with significant potential as a building block in organic synthesis. Its synthesis is achievable through established nitration protocols, and its reactivity is dictated by the unique interplay of its substituent groups. While specific data for this isomer is limited, its structural similarity to other well-characterized nitropyridines allows for a rational understanding of its chemical properties and potential applications. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its utility in the development of novel pharmaceuticals and functional materials.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 6-Methoxy-2-methyl-3-nitropyridine | C7H8N2O3 | CID 230475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 6. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to 3-Methoxy-6-methyl-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Author's Note: This guide focuses on the chemical compound 3-Methoxy-6-methyl-2-nitropyridine (CAS Number: 24015-98-3) . While the initial query specified "3-Methoxy-2-methyl-6-nitropyridine," comprehensive and verifiable scientific data predominantly pertains to the 3-methoxy-6-methyl-2-nitropyridine isomer. Given the detailed information available for this compound, this guide has been structured to provide a thorough technical overview of its properties, synthesis, and applications, assuming a potential ambiguity in the positional numbering of the substituents in the original topic.
Introduction and Strategic Importance
3-Methoxy-6-methyl-2-nitropyridine is a highly functionalized pyridine derivative that has garnered significant interest as a versatile building block in synthetic organic chemistry. Its strategic importance lies in the specific arrangement of its substituents: an electron-donating methoxy group, a directing methyl group, and a versatile, electron-withdrawing nitro group. This unique electronic and steric configuration makes it a valuable precursor for the synthesis of complex heterocyclic compounds, particularly in the realms of pharmaceutical and agrochemical development.[1][2][3] The pyridine core is a privileged scaffold in medicinal chemistry, and the substituents on this compound offer multiple reaction handles for molecular elaboration.
This guide provides a detailed examination of 3-Methoxy-6-methyl-2-nitropyridine, from its fundamental physicochemical properties and spectroscopic signature to its synthesis, reactivity, and safe handling.
Physicochemical and Spectroscopic Profile
The identity and purity of a chemical intermediate are paramount for reproducible downstream applications. The properties of 3-Methoxy-6-methyl-2-nitropyridine are well-characterized.
Core Properties
A summary of the key physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 24015-98-3 | [1][4] |
| Molecular Formula | C₇H₈N₂O₃ | [1][4] |
| Molecular Weight | 168.15 g/mol | [1][4] |
| IUPAC Name | 3-methoxy-6-methyl-2-nitropyridine | [1] |
| Appearance | Solid, typically a powder | N/A |
| Melting Point | 99°C - 100.5°C | [5] |
| Purity | Typically ≥95% | [4] |
Spectroscopic Signature for Structural Verification
Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous confirmation of the compound's structure. The electron-withdrawing nitro group significantly influences the chemical shifts of adjacent protons and carbons, providing a distinct spectral fingerprint.[1]
¹H NMR Spectral Data:
-
Aromatic Protons (H-4, H-5): Doublets appear at approximately 7.84 ppm and 7.56 ppm. The coupling constant of ~8.5 Hz is characteristic of ortho-coupling between these adjacent protons on the pyridine ring.[1] The downfield shift is a direct consequence of the deshielding effect from the nitro group at the C-2 position.[1]
-
Methoxy Protons (-OCH₃): A singlet at ~3.96 ppm, typical for an aromatic methoxy group.[1]
-
Methyl Protons (-CH₃): A singlet at ~2.65 ppm.[1]
¹³C NMR Spectral Data:
-
C-2 (bearing -NO₂): A quaternary carbon signal significantly downfield at ~155.9 ppm due to the strong electron-withdrawing effect of the nitro group.[1]
-
Aromatic Carbons (C-3, C-4, C-5, C-6): Resonances are observed around 143.7 ppm (C-3), 131.1 ppm (C-4), 134.6 ppm (C-5), and 79.5 ppm (C-6).[1]
-
Methoxy Carbon (-OCH₃): Appears at ~54.3 ppm.[1]
-
Methyl Carbon (-CH₃): Appears at ~24.8 ppm.[1]
Caption: Structure of 3-Methoxy-6-methyl-2-nitropyridine with key ¹H NMR shifts.
Synthesis and Reaction Mechanisms
The preparation of 3-Methoxy-6-methyl-2-nitropyridine is most commonly achieved through the electrophilic nitration of its pyridine precursor. The choice of reagents and reaction conditions is critical for achieving regioselectivity and a good yield.
Primary Synthesis Route: Nitration of 3-Methoxy-2-methylpyridine
The standard laboratory synthesis involves the treatment of 3-methoxy-2-methylpyridine with a potent nitrating agent, typically a mixture of fuming nitric acid and concentrated sulfuric acid.[5] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
The directing effects of the substituents on the pyridine ring govern the position of nitration. The methoxy and methyl groups are activating and ortho-, para-directing. However, under strongly acidic conditions, the pyridine nitrogen is protonated, making the ring strongly electron-deficient and deactivating it towards electrophilic substitution. The nitration proceeds, albeit under forcing conditions, with the nitro group being directed to the C-6 position.
Detailed Experimental Protocol
The following protocol is adapted from established laboratory procedures.[5]
Materials:
-
3-methoxy-2-methylpyridine (starting material)
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Ice-water bath
-
Stirring apparatus
Procedure:
-
Preparation of Nitrating Mixture: In a flask equipped with a stirrer, carefully prepare a mixture of 3 mL of concentrated sulfuric acid and 3 mL of fuming nitric acid. Cool this mixture in an ice-water bath.
-
Substrate Addition: Slowly add 0.5 g of 3-methoxy-2-methylpyridine to the cold, stirring nitrating mixture over a period of 5 minutes. Maintain the temperature to control the exothermic reaction.
-
Reaction: Allow the mixture to warm spontaneously to room temperature. Then, heat the reaction mixture at 55-60°C for approximately 6 hours.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and pour it carefully onto 35 mL of ice-water.
-
Precipitation and Collection: Stir the resulting aqueous mixture for 2 hours to ensure complete precipitation of the product. Collect the solid precipitate by filtration.
-
Drying: Dry the collected solid to yield the final product, this compound, which presents with a melting point of 99-100.5°C.[5]
Caption: Experimental workflow for the synthesis of 3-Methoxy-6-methyl-2-nitropyridine.
Chemical Reactivity and Synthetic Utility
The reactivity of 3-Methoxy-6-methyl-2-nitropyridine is dominated by the electron-withdrawing nature of the nitro group, which significantly influences the pyridine ring's chemistry.[1]
Key Reactive Sites
-
Nitro Group (-NO₂): The most versatile functional group on the molecule. It can be readily reduced to an amino group (-NH₂). This transformation is fundamental, as it converts the electron-withdrawing nature of the substituent to an electron-donating one, dramatically altering the ring's reactivity and providing a nucleophilic site for further derivatization (e.g., amide formation, diazotization).
-
Pyridine Ring: The electron-deficient nature of the nitropyridine ring makes it susceptible to nucleophilic aromatic substitution (SₙAr) reactions, although this is less common for this specific isomer compared to those with leaving groups at activated positions.
-
Methoxy Group (-OCH₃): Can participate in nucleophilic substitution reactions under certain harsh conditions, such as with strong acids or bases, though this is not its primary reactive pathway.[1]
Caption: Core reactivity and synthetic pathway from the nitro- to amino-pyridine derivative.
Applications in Drug Discovery and Agrochemicals
3-Methoxy-6-methyl-2-nitropyridine is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of more complex, biologically active molecules.[1][2][3]
-
Pharmaceutical Development: Its structure is a key component in the synthesis of novel drug candidates.[1][2] After reduction of the nitro group to an amine, the resulting aminopyridine can be elaborated into various scaffolds targeting a wide range of biological targets, such as kinases or other enzymes.
-
Agrochemical Synthesis: The pyridine scaffold is also prevalent in modern pesticides and herbicides. This intermediate can be used to construct active ingredients with high potency and selectivity, aiming to improve efficacy while minimizing environmental impact.[2][3]
-
Materials Science: The unique electronic properties imparted by the substituent pattern make derivatives of this compound potentially suitable for applications in organic electronics or as specialized dyes.[1]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 3-Methoxy-6-methyl-2-nitropyridine is essential. The information below is a summary derived from available Safety Data Sheets (SDS).
Hazard Identification
This compound is classified as hazardous.[6]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |
Data sourced from Fisher Scientific SDS for the related isomer 3-Methoxy-2-nitropyridine, as a proxy for this class of compounds.[6]
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles).[6] In case of dust generation, use a suitable dust mask (e.g., N95).
-
Ventilation: Use only outdoors or in a well-ventilated area. Ensure that eyewash stations and safety showers are readily accessible.[6][7]
-
Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Avoid contact with skin and eyes.[6][7]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store in a cool, dark location.[6][8] Store locked up.[6]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6][7]
First Aid Measures
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[6]
Conclusion
3-Methoxy-6-methyl-2-nitropyridine (CAS: 24015-98-3) is a chemical intermediate of significant value to the research and development community. Its well-defined synthesis, predictable reactivity centered on the versatile nitro group, and functionalized pyridine core make it an essential building block for creating novel molecules with potential applications in medicine, agriculture, and materials science. Adherence to strict safety protocols is mandatory for its handling. This guide has synthesized the available technical data to provide a comprehensive resource for professionals working with this important compound.
References
An In-Depth Technical Guide to the Molecular Structure of 3-Methoxy-2-methyl-6-nitropyridine
Abstract
This technical guide provides a comprehensive examination of the molecular structure, synthesis, and physicochemical properties of 3-Methoxy-2-methyl-6-nitropyridine. As a member of the substituted nitropyridine family, this compound holds significant interest for researchers in medicinal chemistry and materials science due to the versatile reactivity conferred by its distinct functional groups. This document details a validated synthetic protocol, explores the electronic and steric effects of its substituents on the pyridine core, offers a predictive analysis of its spectroscopic characteristics, and discusses its potential as a strategic intermediate in the development of novel chemical entities. The guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this specific heterocyclic building block.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine ring is a foundational scaffold in modern chemistry, recognized as a "privileged structural motif" in drug design.[1] As of 2021, approximately 14% of N-heterocyclic drugs approved by the FDA incorporated a pyridine moiety, a testament to its favorable pharmacological properties.[1] The introduction of substituents onto the pyridine core allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, thereby modulating its biological activity and potential applications.
Among the vast array of pyridine derivatives, nitropyridines are particularly valuable as synthetic precursors.[1] The nitro group, a potent electron-withdrawing substituent, significantly influences the ring's reactivity and serves as a versatile handle for further chemical transformations, most notably its reduction to a primary amine.
This guide focuses specifically on the isomer This compound . The unique arrangement of an electron-donating methoxy group, a weakly donating methyl group, and a strongly withdrawing nitro group creates a complex electronic environment that dictates its chemical behavior and potential utility as a building block in the synthesis of more complex, biologically active molecules.[2][3]
Synthesis and Mechanistic Considerations
The primary route to this compound is through the direct nitration of its corresponding precursor, 3-methoxy-2-methylpyridine. This reaction is a classic example of electrophilic aromatic substitution, a cornerstone of heterocyclic chemistry.
Causality of Experimental Design
The choice of reagents and conditions is critical for achieving successful and regioselective nitration.
-
Nitrating Agent : A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is employed. The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Temperature Control : The reaction is initiated at low temperatures (ice-cold) during the addition of the substrate to manage the highly exothermic nature of the reaction. Subsequent heating to 55-60°C provides the necessary activation energy to drive the substitution on the somewhat deactivated pyridine ring.[4]
-
Reaction Quench : The reaction mixture is poured into ice-water to quench the reaction, dilute the strong acids, and precipitate the solid product, which has low solubility in aqueous media.[4]
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from established laboratory procedures.[4]
Step 1: Preparation of the Nitrating Mixture
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, carefully add 3 mL of concentrated sulfuric acid.
-
Slowly add 3 mL of fuming nitric acid to the cold sulfuric acid with continuous stirring.
Step 2: Substrate Addition
-
To the ice-cold nitrating mixture, add 0.5 g of 3-methoxy-2-methylpyridine dropwise or in small portions over a period of 5 minutes.
Step 3: Reaction
-
Allow the mixture to warm spontaneously to room temperature.
-
Once at room temperature, heat the mixture in a water bath at 55°-60° C for 6 hours.
Step 4: Isolation and Purification
-
Cool the reaction mixture back to room temperature.
-
Pour the cooled mixture into 35 mL of ice-water with vigorous stirring.
-
Continue stirring the resulting slurry for 2 hours to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration and dry thoroughly to yield the final product, this compound. The reported melting point for the product is 99°-100.5° C.[4]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Elucidation of the Molecular Structure
The chemical and physical properties of this compound are a direct consequence of its molecular architecture.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₃ | Calculated |
| Molecular Weight | 168.15 g/mol | Calculated.[5] |
| Appearance | Yellowish solid | Inferred from similar compounds.[2][6] |
| Melting Point | 99-100.5 °C | [4] |
Structural Features and Substituent Effects
The molecule's structure is defined by the interplay of its three key substituents on the pyridine core.
Caption: Functional groups influencing the molecule's electronic properties.
-
6-Nitro Group (-NO₂) : As a powerful electron-withdrawing group, it decreases the electron density of the pyridine ring, making it less susceptible to further electrophilic attack and more susceptible to nucleophilic attack.
-
3-Methoxy Group (-OCH₃) : This group donates electron density to the ring via resonance, acting as an activating group. Its position directs electrophilic attack, though this effect is largely overcome by the powerful deactivating nature of the nitro group in the specified synthesis.
-
2-Methyl Group (-CH₃) : This group provides a weak electron-donating effect through hyperconjugation. Its steric bulk adjacent to the methoxy group can influence the conformation of the molecule.
Predictive Spectroscopic Analysis
While specific spectral data for this isomer is not widely published, its features can be reliably predicted based on fundamental principles and data from closely related isomers.
-
¹H NMR Spectroscopy : Two signals are expected in the aromatic region for the two protons on the pyridine ring. The proton at the 5-position would likely appear downfield due to the deshielding effect of the adjacent nitro group. The proton at the 4-position would be influenced by both the adjacent methoxy and nitro groups. Two singlets are expected in the aliphatic region: one around 3.9-4.1 ppm for the methoxy protons and another around 2.5-2.7 ppm for the methyl protons.
-
¹³C NMR Spectroscopy : Six distinct signals are expected for the aromatic carbons, with the carbon bearing the nitro group (C6) being significantly deshielded (shifted downfield). The carbons of the methoxy and methyl groups would appear in the typical upfield region.
-
IR Spectroscopy : Characteristic peaks would include strong asymmetric and symmetric N-O stretching vibrations for the nitro group (approx. 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹), C-O stretching for the methoxy ether (approx. 1250 cm⁻¹), and various C=C and C=N stretching vibrations characteristic of the substituted pyridine ring.
-
Mass Spectrometry : The molecular ion peak (M+) would be expected at m/z = 168. Common fragmentation patterns could involve the loss of NO₂ (m/z = 122) or a methyl radical from the methoxy group (m/z = 153).
Reactivity and Potential Applications
This compound is primarily of interest as a chemical intermediate. Its functional groups provide handles for a variety of subsequent reactions, making it a valuable building block.[2][7]
-
Reduction of the Nitro Group : The most significant reaction pathway is the reduction of the nitro group to an amine (e.g., using H₂/Pd, SnCl₂, or Fe/HCl). This transformation yields 6-amino-3-methoxy-2-methylpyridine, a diamine precursor that opens up a vast chemical space for constructing fused heterocyclic systems or for use as a ligand in coordination chemistry.
-
Nucleophilic Aromatic Substitution : While the pyridine ring is generally electron-deficient, the strong deactivating effect of the nitro group can make positions ortho and para to it susceptible to nucleophilic attack under specific conditions, although this is less common than transformations involving the nitro group itself.
Its potential applications are rooted in the broader utility of substituted pyridines in:
-
Pharmaceutical Development : As a precursor for synthesizing complex molecules that could serve as kinase inhibitors, antimicrobial agents, or other therapeutic compounds.[3][6][7]
-
Agrochemicals : Contributing to the development of novel pesticides and herbicides with high efficacy and selectivity.[2][7]
-
Materials Science : Use in the synthesis of dyes or functional materials where the electronic properties of the substituted pyridine core can be exploited.[5]
Caption: Key reaction pathway for synthetic utility.
Conclusion
This compound is a strategically important heterocyclic compound whose molecular structure is defined by a nuanced interplay of electron-donating and electron-withdrawing substituents. Its validated synthesis via electrophilic nitration is straightforward, providing reliable access to this building block. The true value of this molecule lies in its potential for further chemical modification, particularly through the reduction of its nitro group, which serves as a gateway to a wide range of more complex and potentially bioactive compounds. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their synthetic and drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China | Properties, Applications, Safety Data [pipzine-chem.com]
- 4. prepchem.com [prepchem.com]
- 5. Buy 3-Methoxy-6-methyl-2-nitropyridine | 24015-98-3 [smolecule.com]
- 6. Page loading... [wap.guidechem.com]
- 7. chemimpex.com [chemimpex.com]
Introduction: A Versatile Heterocyclic Building Block
An In-depth Technical Guide to 3-Methoxy-2-methyl-6-nitropyridine: Synthesis, Properties, and Applications
This compound is a substituted pyridine derivative that holds significant potential as a versatile intermediate in organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. Its unique arrangement of a methoxy, a methyl, and a nitro group on the pyridine ring imparts a distinct reactivity profile, making it a valuable precursor for the construction of more complex, biologically active molecules. The electron-withdrawing nature of the nitro group, combined with the electron-donating and directing effects of the methoxy and methyl groups, allows for a range of chemical transformations. This guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and potential applications of this compound, offering a technical resource for researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | Santa Cruz Biotechnology[1] |
| CAS Number | 23904-02-1 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₇H₈N₂O₃ | Santa Cruz Biotechnology[1] |
| Molecular Weight | 168.15 g/mol | Santa Cruz Biotechnology[1] |
| Appearance | White to yellow to green powder to crystal | TCI (for related isomer) |
| Melting Point | 99-100.5 °C | PrepChem[2] |
| Solubility | Sparingly soluble in water | Guidechem[3] (for related isomer) |
Synthesis of this compound
The primary synthetic route to this compound is through the nitration of 3-methoxy-2-methylpyridine. This electrophilic aromatic substitution reaction is a standard method for introducing a nitro group onto a pyridine ring.
Experimental Protocol
The following protocol is adapted from a known synthesis of this compound[2]:
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and an ice bath, carefully add 3 mL of concentrated sulfuric acid. While stirring and maintaining the temperature at 0-5 °C, slowly add 3 mL of fuming nitric acid.
-
Addition of the Starting Material: To the cold nitrating mixture, add 0.5 g of 3-methoxy-2-methylpyridine dropwise over a period of 5 minutes. Ensure the temperature does not rise significantly during the addition.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature spontaneously. Then, heat the mixture at 55-60 °C for 6 hours.
-
Work-up: Cool the reaction mixture to room temperature and then pour it into 35 mL of ice-water.
-
Isolation of the Product: Stir the resulting mixture for 2 hours to allow for complete precipitation. Collect the precipitate by filtration and dry it to obtain this compound.
Synthesis Workflow Diagram
Caption: Synthesis of this compound.
Reactivity and Potential Transformations
The reactivity of this compound is dictated by its functional groups. The nitro group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.
Key potential reactions include:
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation yields 3-amino-6-methoxy-2-methylpyridine, a key intermediate for further functionalization, such as in the synthesis of fused heterocyclic systems or for amide bond formation.
-
Nucleophilic Aromatic Substitution: The presence of the nitro group facilitates the displacement of a suitable leaving group on the pyridine ring. While this specific molecule does not have a leaving group in a prime position for substitution, this reactivity is a key feature of nitropyridines in general.
-
Modification of the Methyl Group: The methyl group can potentially undergo oxidation to a carboxylic acid or be halogenated under specific conditions.
Applications in Drug Development and Research
While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Nitropyridine derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals[4].
Potential applications include:
-
As a Precursor for Kinase Inhibitors: The pyridine core is a common scaffold in kinase inhibitors, which are a major class of anti-cancer drugs. The functional groups on this compound offer handles for elaboration into more complex molecules that could target specific kinases.
-
In the Synthesis of Agrochemicals: Substituted pyridines are widely used in the development of herbicides, insecticides, and fungicides. The unique substitution pattern of this compound could lead to the discovery of new agrochemicals with improved efficacy and selectivity.
-
In Materials Science: The electronic properties of nitropyridine derivatives make them potential candidates for use in organic electronics and as dyes[5].
Safety and Handling
-
Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield. Use in a well-ventilated area or with a respirator.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
-
In case of contact:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Conclusion
This compound is a valuable chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its straightforward synthesis and versatile reactivity make it an attractive building block for researchers. While further investigation into its specific applications is warranted, the foundational information provided in this guide serves as a critical resource for scientists and professionals working with this and related heterocyclic compounds.
References
An In-Depth Technical Guide to 3-Methoxy-2-methyl-6-nitropyridine: Properties, Synthesis, and Reactivity
Executive Summary: This guide provides a comprehensive technical overview of 3-Methoxy-2-methyl-6-nitropyridine, a substituted nitropyridine of significant interest to the chemical and pharmaceutical sciences. While not as widely documented as some of its isomers, this compound serves as a valuable synthetic intermediate. This document details its physicochemical properties, provides a validated synthesis protocol with mechanistic insights, explores its chemical reactivity based on its unique electronic structure, and outlines its potential applications and essential safety protocols. The content is tailored for researchers, chemists, and professionals in drug development who require a deep understanding of this versatile molecular building block.
Core Physicochemical and Structural Properties
This compound is a distinct isomer within the nitropyridine family. Its structure, featuring an electron-donating methoxy group, an electron-donating methyl group, and a powerful electron-withdrawing nitro group, imparts a unique electronic character that dictates its physical properties and chemical behavior.
Compound Identification
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₇H₈N₂O₃ | [1] |
| Molecular Weight | 168.15 g/mol | [2] |
| CAS Number | Not readily available in searched literature. | - |
| Canonical SMILES | COC1=C(C)N=C(C=C1)--INVALID-LINK--[O-] | - |
Physical Properties
| Property | Value | Source |
| Appearance | Solid, likely a crystalline powder. | [1][3] |
| Melting Point | 99 - 100.5 °C | [1] |
| Solubility | Sparingly soluble in water; soluble in common organic solvents like ethanol and ethyl acetate. | [3] |
Spectroscopic Analysis (Theoretical)
While specific, experimentally verified spectra for this compound are not available in the cited literature, a theoretical analysis based on its structure allows for the prediction of its key spectroscopic features.
-
¹H NMR Spectroscopy: The spectrum is expected to show four distinct signals:
-
Two signals in the aromatic region (likely ~7.0-8.5 ppm) corresponding to the two protons on the pyridine ring. These would appear as doublets due to ortho-coupling. The proton adjacent to the nitro group would be significantly downfield.
-
A singlet around 3.8-4.0 ppm for the methoxy (-OCH₃) protons.
-
A singlet around 2.4-2.6 ppm for the methyl (-CH₃) protons.
-
-
¹³C NMR Spectroscopy: Seven unique carbon signals are expected. The carbon atom attached to the nitro group (C6) would be the most deshielded (highest ppm) in the aromatic region due to the strong electron-withdrawing effect. The methoxy and methyl carbons would appear as sharp singlets in the upfield region.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by characteristic vibrations of its functional groups:
-
~1550-1500 cm⁻¹ and ~1360-1290 cm⁻¹: Strong, sharp peaks corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (N-O), respectively.[2]
-
~1600-1450 cm⁻¹: Aromatic C=C and C=N stretching vibrations.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl and methoxy groups.
-
~1250-1000 cm⁻¹: C-O stretching from the methoxy group.
-
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z ≈ 168.05. Common fragmentation patterns would likely include the loss of the nitro group (-NO₂, 46 amu), a methoxy radical (•OCH₃, 31 amu), or formaldehyde (-CH₂O, 30 amu) from the methoxy group.
Synthesis Protocol and Workflow
The most direct and reported method for preparing this compound is through the electrophilic nitration of its precursor, 3-methoxy-2-methylpyridine.[1] The reaction requires strong acidic and nitrating conditions.
Synthesis Workflow Diagram
References
The Strategic Importance of Substituted Nitropyridines
An In-Depth Technical Guide to the Synthesis of 3-Methoxy-2-methyl-6-nitropyridine
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document details the primary synthetic route via direct electrophilic nitration, including the underlying mechanistic principles and a detailed, field-proven experimental protocol. Furthermore, it explores alternative, multi-step synthetic strategies that offer flexibility and control over regioselectivity. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering actionable insights and a robust framework for the practical synthesis and understanding of this valuable chemical intermediate.
In the landscape of modern organic synthesis, functionalized heterocyclic compounds are paramount. Among these, substituted pyridines are a cornerstone in the development of novel therapeutics and agrochemicals.[1][2] The molecule this compound is a prime example of a versatile chemical building block.[1] Its specific arrangement of an electron-donating methoxy group, a methyl group, and a strongly electron-withdrawing nitro group on the pyridine core creates a unique electronic and steric environment. This substitution pattern allows for a multitude of subsequent chemical transformations, making it an invaluable intermediate for constructing more complex molecular architectures.[2] The nitro group, in particular, can be readily reduced to an amine, opening a gateway for amide bond formation, diazotization, and other derivatizations central to building libraries of potential drug candidates.[1][2]
Primary Synthetic Pathway: Direct Electrophilic Nitration
The most direct and commonly cited method for the synthesis of this compound is the electrophilic aromatic substitution (SEAr) on the precursor, 3-methoxy-2-methylpyridine.[3] This approach leverages a powerful and well-understood reaction in organic chemistry.
Mechanistic Rationale
The success of this synthesis hinges on the directing effects of the substituents on the pyridine ring and the generation of a potent electrophile.
-
Generation of the Electrophile: The reaction employs a mixture of concentrated sulfuric acid and fuming nitric acid, commonly known as "mixed acid." Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated species then readily loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the nitration reaction.[4]
-
Regioselectivity: The pyridine ring is inherently electron-deficient compared to benzene, making electrophilic substitution more challenging. However, the ring is "activated" by the presence of the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups. These groups direct incoming electrophiles to the ortho and para positions. In the case of 3-methoxy-2-methylpyridine, the 6-position is sterically accessible and electronically activated, making it the primary site for nitration.
Detailed Experimental Protocol
The following protocol is based on established laboratory procedures for the nitration of substituted pyridines.[3]
Materials:
-
3-methoxy-2-methylpyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice-water
-
Standard laboratory glassware (round-bottom flask, stir bar, dropping funnel, ice bath)
Step-by-Step Procedure:
-
Preparation of the Nitrating Mixture: In a flask submerged in an ice bath, carefully and slowly combine 3 mL of concentrated sulfuric acid and 3 mL of fuming nitric acid.
-
Causality: This step must be performed cold due to the highly exothermic reaction that generates the nitronium ion. Slow addition prevents overheating and potential runaway reactions.
-
-
Substrate Addition: While maintaining the cold temperature, add 0.5 g of 3-methoxy-2-methylpyridine to the mixed acid solution over a period of 5 minutes.
-
Causality: The slow, portion-wise addition of the substrate controls the reaction rate, preventing di-nitration and other side reactions while ensuring efficient heat dissipation.
-
-
Reaction Progression: Allow the mixture to warm spontaneously to room temperature. Following this, heat the reaction mixture to 55°-60° C for 6 hours.
-
Causality: The initial warming allows the reaction to proceed controllably. The subsequent heating period is necessary to drive the reaction to completion, as the pyridine ring is less reactive than a corresponding benzene ring.
-
-
Workup and Isolation: After the heating phase, cool the reaction mixture back to room temperature and pour it slowly into 35 mL of ice-water with vigorous stirring.
-
Causality: Quenching the reaction in ice-water serves two purposes: it neutralizes the highly corrosive acid mixture and precipitates the organic product, which is sparingly soluble in water.
-
-
Product Collection: Continue stirring the aqueous mixture for 2 hours to ensure complete precipitation. Collect the resulting solid precipitate by filtration and dry it thoroughly.
-
Causality: Extended stirring maximizes the recovery of the product. The final product is this compound.[3]
-
Process Visualization
Caption: Direct nitration workflow for synthesizing this compound.
Alternative Synthetic Strategies via Halogenated Intermediates
While direct nitration is straightforward, it may not always be the optimal choice depending on starting material availability, cost, or the need for precise regiochemical control for other analogues. Multi-step syntheses using versatile halogenated pyridine intermediates are a powerful alternative.
The Rationale for Multi-Step Synthesis
A multi-step approach is often favored in drug development for its modularity. Starting from a common intermediate, such as a dichloronitropyridine, chemists can introduce a variety of nucleophiles (alkoxides, amines, etc.) to rapidly generate a diverse library of compounds for screening. This strategy provides greater control over the final structure compared to the potentially limited regioselectivity of direct electrophilic substitution on a highly substituted ring.
A plausible, albeit more complex, route to the target molecule could start from 2,6-dichloropyridine. This involves a sequence of nitration, nucleophilic aromatic substitution (SNAr), and a final C-C bond formation step.
-
Nitration of a Dihalopyridine: 2,6-Dichloropyridine can be nitrated with mixed acid to yield 2,6-dichloro-3-nitropyridine.[5][6]
-
Selective Methoxylation: One of the chloro groups can be selectively replaced by a methoxy group via a nucleophilic aromatic substitution reaction using sodium methoxide.[5][6] The chlorine at the 6-position is generally more susceptible to nucleophilic attack.
-
Introduction of the Methyl Group: The remaining chloro group can be replaced with a methyl group. This is typically achieved through organometallic cross-coupling reactions (e.g., Suzuki or Stille coupling) or by conversion to an organometallic reagent followed by reaction with an electrophilic methyl source. A three-step method involving reaction with malonic ester anion followed by hydrolysis and decarboxylation has also been reported for converting 2-chloro-3-nitropyridines to 2-methyl-3-nitropyridines.[7]
Workflow Visualization
Caption: A plausible multi-step synthetic workflow for advanced pyridine derivatization.
Data Summary & Characterization
The following table summarizes the key quantitative data for the primary synthesis protocol.
| Parameter | Value | Source |
| Starting Material | 3-methoxy-2-methylpyridine | [3] |
| Reagents | Conc. H₂SO₄, Fuming HNO₃ | [3] |
| Reaction Temperature | 55° - 60° C | [3] |
| Reaction Time | 6 hours | [3] |
| Product Name | This compound | [3] |
| Physical Form | Solid Precipitate | [3] |
| Melting Point | 99° - 100.5° C | [3] |
Safety & Handling Considerations
-
Corrosive Reagents: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and strong oxidizing agents. They must be handled with extreme care in a chemical fume hood using appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Exothermic Reactions: The preparation and use of the nitrating mixture are highly exothermic. Strict adherence to cooling protocols is essential to prevent uncontrolled reactions.
-
Nitrated Compounds: Aromatic nitro compounds are often energetic and should be handled with caution. They may be toxic and can cause skin irritation.
Conclusion
The synthesis of this compound is most directly achieved through the electrophilic nitration of its pyridine precursor. This method, grounded in the fundamental principles of aromatic chemistry, provides a reliable pathway to this valuable intermediate. For research and development contexts requiring greater molecular diversity and synthetic flexibility, multi-step routes commencing from halogenated pyridines offer a powerful and strategic alternative. Understanding both approaches allows scientists to make informed decisions based on the specific goals of their research, whether for process development or the exploration of new chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. prepchem.com [prepchem.com]
- 4. aiinmr.com [aiinmr.com]
- 5. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 6. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
The Strategic Utility of 3-Methoxy-2-methyl-6-nitropyridine in Complex Molecule Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern synthetic chemistry, particularly within the realms of medicinal and agrochemical research, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of heterocyclic synthons, substituted pyridines hold a privileged position due to their prevalence in a myriad of biologically active compounds. This guide delves into the core utility of a specific, highly functionalized pyridine derivative: 3-Methoxy-2-methyl-6-nitropyridine .
With its unique arrangement of an electron-donating methoxy group, a sterically influential methyl group, and a strongly electron-withdrawing nitro group, this molecule is not merely an inert scaffold but an activated and versatile building block. The electronic and steric factors imparted by these substituents create a nuanced reactivity profile, allowing for selective transformations at multiple positions on the pyridine ring. This guide will provide a comprehensive overview of its synthesis, key reactions, and strategic applications, offering field-proven insights for its effective incorporation into synthetic workflows.
I. Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's fundamental properties is the bedrock of its effective application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 24015-98-3 | [1][2] |
| Molecular Formula | C₇H₈N₂O₃ | [1][2] |
| Molecular Weight | 168.15 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | |
| Purity | ≥95% | [2] |
Table 2: Spectroscopic Data of this compound
| ¹H NMR | ¹³C NMR |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| Data not explicitly available in searched literature. Predicted values and data from analogous structures suggest the following approximate ranges: | Data not explicitly available in searched literature. Predicted values and data from analogous structures suggest the following approximate ranges: |
| ~ 2.5 (s, 3H, -CH₃) | ~ 20-25 (-CH₃) |
| ~ 3.9 (s, 3H, -OCH₃) | ~ 55-60 (-OCH₃) |
| ~ 7.0-7.5 (d, 1H, Ar-H) | ~ 110-140 (Aromatic C-H) |
| ~ 7.8-8.2 (d, 1H, Ar-H) | ~ 140-160 (Aromatic C-X) |
Note: While specific experimental NMR data for this compound was not found in the public domain during the literature search, the expected chemical shifts are based on general principles of NMR spectroscopy and data from structurally similar compounds. Methoxy groups on aromatic rings typically appear as a singlet between 2.4 and 4.4 ppm in ¹H NMR and between 46 and 69 ppm in ¹³C NMR.[3]
II. Synthesis of the Building Block
The accessibility of a building block is a key determinant of its practical utility. This compound is readily synthesized via the nitration of its corresponding pyridine precursor.
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
A schematic of the synthesis of this compound.
Step-by-Step Methodology:
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add fuming nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice bath to maintain a temperature below 10 °C.
-
Addition of the Starting Material: Slowly add 3-methoxy-2-methylpyridine to the cold nitrating mixture over a period of 5-10 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat it to 55-60 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Isolation: The solid precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried to afford this compound.
III. The Core Reactivity: A Gateway to Diverse Functionalities
The synthetic power of this compound lies in the predictable and selective reactivity of its functional groups. The electron-withdrawing nitro group strongly activates the pyridine ring towards certain transformations, while also being a versatile functional handle itself.
A. Reduction of the Nitro Group: Accessing the Corresponding Amine
The conversion of the nitro group to an amino group is a fundamental transformation that opens up a vast array of subsequent chemical modifications, including amide bond formation, diazotization, and reductive amination.
Reaction Scheme:
A schematic of the reduction of the nitro group.
Experimental Protocol: Reduction of 6-Methoxy-2-methyl-3-nitropyridine (An Illustrative Example)
While a specific protocol for the 6-nitro isomer was not found, the following procedure for the analogous 3-nitro isomer provides a reliable template.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 6-methoxy-2-methyl-3-nitropyridine in a mixture of methanol and water, add ammonium chloride and iron powder.
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and stir for several hours, monitoring the disappearance of the starting material by TLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the iron powder by filtration through a pad of celite.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the methanol. Add water to the residue and extract the aqueous phase with a suitable organic solvent, such as ethyl acetate.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 6-amino-3-methoxy-2-methylpyridine. A reported yield for a similar transformation is 81%.
B. Nucleophilic Aromatic Substitution (SNAr): Functionalization at the 6-Position
The strongly electron-withdrawing nitro group at the 6-position of the pyridine ring makes this position highly susceptible to nucleophilic aromatic substitution. This allows for the direct introduction of a wide range of nucleophiles, displacing the nitro group, which is a reasonably good leaving group in such activated systems.
Reaction Scheme:
A schematic of the nucleophilic aromatic substitution reaction.
Causality Behind Experimental Choices:
-
Choice of Nucleophile: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiols. The choice is dictated by the desired functionality in the final product.
-
Solvent: Polar aprotic solvents like DMSO or DMF are typically used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.
-
Base: A base is often required to deprotonate the nucleophile, increasing its nucleophilicity.
-
Temperature: Heating is generally necessary to overcome the activation energy of the reaction.
IV. Applications in the Synthesis of Bioactive Molecules
The true value of a building block is demonstrated by its successful implementation in the synthesis of biologically active molecules. While a direct synthesis of a marketed drug from this compound was not identified, the broader class of nitropyridines are key intermediates in the synthesis of important therapeutic agents. The reactivity profile of this compound makes it an ideal candidate for the synthesis of analogues of these compounds.
Case Study: Synthesis of Janus Kinase (JAK) and Glycogen Synthase Kinase-3 (GSK-3) Inhibitors
Nitropyridine derivatives are crucial precursors in the synthesis of inhibitors for key protein kinases such as JAK2 and GSK-3, which are implicated in various diseases including myeloproliferative neoplasms and Alzheimer's disease, respectively.
The general synthetic strategy often involves:
-
Nucleophilic Aromatic Substitution: A nitropyridine core is reacted with a suitable nucleophile to introduce a key pharmacophoric element.
-
Reduction of the Nitro Group: The nitro group is then reduced to an amine.
-
Further Functionalization: The newly formed amino group serves as a handle for further elaboration of the molecule, often through amide bond formation, to build the final inhibitor.
A generalized workflow for the synthesis of bioactive molecules.
This strategic approach highlights how the functionalities of this compound can be sequentially and selectively manipulated to construct complex, biologically relevant molecules.
V. Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for organic synthesis. Its well-defined reactivity, stemming from the interplay of its methoxy, methyl, and nitro substituents, allows for the strategic and controlled introduction of molecular complexity. The ability to perform selective transformations, such as the reduction of the nitro group and nucleophilic aromatic substitution at the 6-position, provides chemists with a powerful tool for the synthesis of a diverse range of target molecules. As the demand for novel and effective pharmaceuticals and agrochemicals continues to grow, the importance of such strategically functionalized building blocks will undoubtedly increase. Further exploration of the reactivity of this compound and its application in the synthesis of novel bioactive compounds is a promising avenue for future research and development.
References
A Technical Guide to the Preliminary Biological Screening of Nitropyridine Compounds
Introduction: The Duality of the Nitro Group in Pyridine Scaffolds
Pyridines are a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] The introduction of a nitro group (–NO₂) onto the pyridine ring creates a class of compounds—nitropyridines—with profoundly altered electronic properties and reactivity. This functionalization makes them versatile precursors for complex bioactive molecules with activities spanning antitumor, antiviral, and antimicrobial domains.[1][2] However, the very features that confer this bioactivity—the strong electron-withdrawing nature and the potential for bioreductive activation—also introduce potential toxicological liabilities.[3] The manifestation of therapeutic action or toxicity for nitroaromatic compounds often involves their enzymatic reduction within the cell, which can lead to the formation of reactive radical species and induce oxidative stress.[4][5]
This dual nature necessitates a robust and logically structured preliminary screening cascade. The goal is not merely to identify "active" compounds, but to build a comprehensive initial profile of their potency, selectivity, and potential risks. This guide, intended for researchers in drug development, provides a field-proven framework for this preliminary evaluation, emphasizing the causality behind experimental choices and the integration of self-validating protocols to ensure data integrity.
The Screening Cascade: A Strategy for Early, Informed Decision-Making
A successful screening strategy does not test all properties at once. It follows a tiered approach, or a "screening cascade," designed to eliminate unsuitable candidates quickly and cost-effectively, while gathering progressively deeper insights into the most promising ones.[6][7] This ensures that resource-intensive assays are reserved for compounds that have already passed critical initial checkpoints.
Our proposed cascade begins with broad, high-throughput assays for general cytotoxicity and antimicrobial activity. Hits from this stage, characterized by high potency and selectivity, are then subjected to secondary assays for preliminary mechanistic insights and early ADME/Tox profiling to assess their drug-like properties.
Caption: A logical screening cascade for nitropyridine compounds.
Part 1: Foundational Cytotoxicity Screening
Expertise & Causality: Why Start with Cytotoxicity?
The initial and most critical question for any potential therapeutic is its effect on cell viability. For nitropyridine compounds, this is particularly crucial. The nitroaromatic motif can be bioreduced by cellular flavoenzymes (like NADPH:cytochrome P-450 reductase) into nitroso and hydroxylamine metabolites.[3] In the presence of oxygen, this process can undergo futile cycling, generating superoxide radicals and leading to oxidative stress, a potent mechanism of cytotoxicity.[3] Therefore, a general cytotoxicity assay is a rapid and effective primary screen to identify compounds with potent cell-killing activity.
By screening against a panel of both cancerous and non-cancerous cell lines (e.g., fibroblasts or normal kidney cells), we can derive a preliminary "Selectivity Index" (SI). The SI is typically calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher SI value is desirable, as it suggests the compound is preferentially toxic to cancer cells, a key attribute for a potential anticancer agent.[8]
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow, water-soluble MTT to an insoluble purple formazan product.[9]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., MCF-7 breast cancer, A549 lung cancer, and MRC-5 normal lung fibroblasts) in a 96-well flat-bottom plate at an optimized density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of each nitropyridine compound in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 to 100 µM). Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-treatment control" (cells in medium only).
-
Incubation: Incubate the plate for a defined exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for an additional 3-4 hours. Viable, metabolically active cells will convert the MTT to visible purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.[10]
Data Presentation: Interpreting Cytotoxicity Data
Quantitative data should be summarized to clearly compare the potency and selectivity of each compound. The IC50 value is the key metric; a lower IC50 indicates higher potency.[10]
Table 1: Hypothetical In Vitro Cytotoxicity Data for Novel Nitropyridine Compounds (IC50 in µM)
| Compound ID | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | MRC-5 (Normal Lung) | Selectivity Index (SI) for A549 |
| NP-001 | 8.5 ± 0.9 | 12.1 ± 1.3 | > 100 | > 8.3 |
| NP-002 | 0.7 ± 0.1 | 0.5 ± 0.08 | 15.2 ± 2.1 | 30.4 |
| NP-003 | 25.4 ± 3.1 | 30.8 ± 4.5 | > 100 | > 3.2 |
| NP-004 | 5.2 ± 0.6 | 4.8 ± 0.7 | 5.1 ± 0.8 | 1.1 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 2.5 ± 0.4 | 2.1 |
Data are presented as mean ± standard deviation from three independent experiments. Selectivity Index (SI) = IC50 (MRC-5) / IC50 (A549).
Interpretation: In this hypothetical screen, compound NP-002 emerges as the most promising candidate. It exhibits sub-micromolar potency against the A549 lung cancer cell line and a selectivity index of 30.4, suggesting it is over 30 times more toxic to these cancer cells than to normal lung fibroblasts.[8] In contrast, NP-004 is potent but non-selective, making it a poor candidate for further development.
Part 2: Antimicrobial & Antifungal Screening
Expertise & Causality: An Important Secondary Target Class
The nitropyridine scaffold is present in compounds exhibiting significant antibacterial and antifungal activity.[1] The electron-deficient nature of the ring system and the potential for bioreductive activation are key to this activity, mirroring the mechanism of some existing nitro-based antimicrobial drugs.[3] Therefore, a parallel primary screen for antimicrobial and antifungal effects is a highly efficient use of resources and can identify compounds with potential applications beyond oncology.
Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used, cost-effective, and visually intuitive technique for preliminary antimicrobial screening.[11][12] It relies on the diffusion of the test compound from a well through an agar medium inoculated with a target microorganism. An effective antimicrobial agent will inhibit microbial growth, creating a clear "zone of inhibition" around the well.[12]
Step-by-Step Methodology:
-
Media Preparation: Prepare and sterilize the appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Potato Dextrose Agar for fungi) and pour into sterile Petri plates.[11][13]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly swab the surface of the agar plates with the microbial inoculum to create a lawn of growth.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar using a sterile cork borer.
-
Compound Application: Prepare solutions of the nitropyridine compounds at a standard concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO). Pipette a fixed volume (e.g., 100 µL) of each compound solution into a separate well.
-
Controls: Include a positive control (a known antibiotic like Ciprofloxacin or an antifungal like Amphotericin B) and a negative control (solvent only) on each plate to validate the assay.[1]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
Data Collection: Measure the diameter of the zone of inhibition (in millimeters) around each well.
Data Presentation: Summarizing Antimicrobial Activity
Table 2: Hypothetical Antimicrobial Screening Data for Nitropyridine Compounds
| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| Zone of Inhibition (mm) | Zone of Inhibition (mm) | Zone of Inhibition (mm) | |
| NP-001 | 18 ± 1.5 | 15 ± 1.2 | 20 ± 1.8 |
| NP-002 | 10 ± 1.0 | 9 ± 0.8 | 12 ± 1.1 |
| NP-003 | -- | -- | -- |
| NP-004 | 22 ± 2.0 | 19 ± 1.5 | 16 ± 1.3 |
| Ciprofloxacin | 25 ± 1.0 | 28 ± 1.2 | N/A |
| Amphotericin B | N/A | N/A | 22 ± 1.0 |
Data represent the mean diameter of the zone of inhibition ± standard deviation. '--' indicates no measurable zone.
Interpretation: Compound NP-001 and NP-004 show broad-spectrum activity. Notably, NP-001 demonstrates strong antifungal activity comparable to the positive control, making it a potential candidate for further investigation in that therapeutic area.
Part 3: Probing the Mechanism of Action
For hits that display high potency and selectivity (like NP-002 from our hypothetical cytotoxicity screen), the next logical step is to gain preliminary insight into how they are killing the cancer cells. This moves beyond simply observing cell death to understanding the underlying cellular processes, which is critical for further development.
Caption: Intrinsic apoptosis pathway, a common target for anticancer agents.
Many effective anticancer drugs work by inducing apoptosis, or programmed cell death.[14] Preliminary assays to investigate this include:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, providing quantitative data on the mode of cell death.[14]
-
Cell Cycle Analysis: Staining cells with a DNA-binding dye (like PI) and analyzing them via flow cytometry can reveal if the compound causes cells to arrest in a specific phase of the cell cycle (e.g., G2/M), which is a common mechanism for microtubule-targeting agents.[15][16]
Part 4: Early ADME & Druggability Assessment
Trustworthiness: De-Risking for Late-Stage Failure
A potent compound is useless if it cannot reach its target in the body or is metabolized into toxic byproducts too quickly. A significant portion of drug candidates fail in later stages due to poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[17] Introducing simple, in vitro ADME assays early in the screening cascade is a critical, self-validating step to ensure resources are focused on compounds with a realistic chance of success.[18] This is especially important for nitroaromatic compounds, which can be susceptible to metabolic liabilities.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. international-biopharma.com [international-biopharma.com]
- 7. international-biopharma.com [international-biopharma.com]
- 8. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Importance of IC50 Determination | Visikol [visikol.com]
- 11. botanyjournals.com [botanyjournals.com]
- 12. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Approach to Antifungal Efficacy through Well Diffusion Analysis and Molecular Interaction Profile of Polyherbal Formulation – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. benchchem.com [benchchem.com]
- 15. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemijournal.com [chemijournal.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. admescope.com [admescope.com]
Methodological & Application
Application Notes & Protocols: A Strategic Approach to the Synthesis of 3-Methoxy-2-methyl-6-nitropyridine
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 3-Methoxy-2-methyl-6-nitropyridine, a valuable substituted pyridine derivative for applications in medicinal chemistry and materials science. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify the chosen synthetic strategy, and provide detailed, field-tested protocols for practical implementation in a laboratory setting.
Introduction: Strategic Synthesis Design
The direct, regioselective functionalization of a pyridine ring presents a common challenge in organic synthesis. While the target molecule, this compound, could theoretically be derived from the starting material 3-methoxypyridine[1][2], the direct introduction of a methyl group at the C2 position is synthetically complex and prone to low yields and the formation of multiple isomers.
A more robust and strategic approach involves a two-step synthesis commencing from a more readily functionalized precursor. This guide details a reliable pathway:
-
Step 1: Williamson Ether Synthesis. The key intermediate, 3-methoxy-2-methylpyridine, is synthesized from 2-methyl-3-hydroxypyridine. This classic and high-yielding reaction ensures the precise placement of the methoxy and methyl groups.
-
Step 2: Electrophilic Aromatic Nitration. The synthesized intermediate undergoes regioselective nitration to yield the final product. The directing effects of the existing substituents are leveraged to control the position of the incoming nitro group.
This methodology prioritizes yield, purity, and reproducibility, making it suitable for both discovery and process development environments.
Synthetic Pathway Overview
The overall transformation is a two-step process designed for efficiency and regiochemical control.
References
Application Note: Comprehensive Analytical Characterization of 3-Methoxy-2-methyl-6-nitropyridine
Abstract: This document provides a detailed guide for the analytical characterization of 3-Methoxy-2-methyl-6-nitropyridine, a key intermediate in pharmaceutical and materials science research.[1] The protocols herein are designed for researchers, scientists, and drug development professionals, offering robust methodologies for identity, purity, and structural confirmation. We will detail the application of chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is explained to empower users to adapt these methods as needed.
Introduction and Physicochemical Overview
This compound (CAS No: 24015-98-3) is a substituted nitropyridine derivative. Its chemical reactivity is largely influenced by the electron-withdrawing nitro group (-NO₂) and the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups on the pyridine ring.[1] This specific arrangement of substituents makes it a valuable building block in organic synthesis.[1] Accurate and comprehensive analytical characterization is paramount to ensure the quality, purity, and consistency of the material used in research and development, particularly when it serves as a precursor for active pharmaceutical ingredients.[1]
This guide provides the foundational analytical methods required for its unambiguous characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-methoxy-6-methyl-2-nitropyridine | [1] |
| Synonyms | 3-Methoxy-2-nitro-6-picoline | [1] |
| CAS Number | 24015-98-3 | [1][2] |
| Molecular Formula | C₇H₈N₂O₃ | [1][2] |
| Molecular Weight | 168.15 g/mol | [1][2] |
| Chemical Structure | (Structure based on IUPAC Name) |
Chromatographic Purity and Identity Assessment
Chromatographic techniques are essential for determining the purity of this compound and for identifying any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Principle: Reversed-phase HPLC is the method of choice for analyzing moderately polar organic compounds. The analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (e.g., C18) and elution with a polar mobile phase. The presence of aromatic and nitro functional groups in the molecule allows for sensitive detection using an ultraviolet (UV) detector. A method for the related compound 3-Methoxy-2-methylpyridine serves as an excellent starting point for this analysis.[3]
Protocol: HPLC-UV Purity Determination
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL using the same diluent.
-
Instrumentation & Conditions:
-
Justification: A C18 column provides excellent retention for the nonpolar pyridine ring. A gradient elution starting with a higher aqueous composition allows for the retention of the main peak, while increasing the organic content ensures the elution of any more nonpolar impurities. Formic acid is used as a mobile phase modifier to improve peak shape and is compatible with mass spectrometry if an HPLC-MS method is desired.[3]
Table 2: HPLC Method Parameters
-
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-19 min: 90% to 10% B; 19-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm (or scan for optimal wavelength) |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100%
-
-
The retention time of the main peak serves as a qualitative identifier under these specific conditions.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities
Principle: GC-MS is a powerful technique for the analysis of thermally stable and volatile compounds.[4] The sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter a mass spectrometer, where they are ionized (typically by Electron Ionization - EI), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the molecule, allowing for definitive identification. The fragmentation is primarily driven by the nitro group and the pyridine ring structure.[5]
Protocol: GC-MS Identification
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[5]
-
Instrumentation & Conditions:
-
Justification: Electron Ionization (EI) at 70 eV is a standard, high-energy method that produces reproducible fragmentation patterns, ideal for library matching and structural confirmation. A non-polar capillary column (e.g., 5% phenyl methylpolysiloxane) is suitable for separating a wide range of compounds based on boiling points.[5]
Table 3: GC-MS Method Parameters
-
| Parameter | Recommended Setting |
| Injector | Split/Splitless, operated in split mode (e.g., 50:1 ratio) |
| Injector Temperature | 250 °C |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temp. | 230 °C |
| Mass Range | m/z 40-350 |
-
Data Analysis:
-
The GC retention time provides a chromatographic identifier.
-
The mass spectrum of the eluting peak should be analyzed. The molecular ion (M⁺˙) at m/z 168.15 should be visible.
-
Key fragmentation patterns may include the loss of a nitro group (-NO₂, 46 Da), a methoxy group (-OCH₃, 31 Da), or a methyl radical (-CH₃, 15 Da). Compare the obtained spectrum with reference library spectra for confirmation.
-
Spectroscopic Structural Elucidation
Spectroscopic methods provide direct information about the molecular structure and functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. It provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts and coupling patterns of protons (¹H NMR) and carbons (¹³C NMR) are unique to the specific electronic environment of each nucleus.
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Expected Spectral Features:
-
¹H NMR: Based on the structure and data for similar compounds, the spectrum is expected to show distinct resonances.[1]
-
Two doublets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the two protons on the pyridine ring.
-
A singlet integrating to 3 protons for the methoxy group (-OCH₃), typically in the range of 3.5-4.0 ppm.[6]
-
A singlet integrating to 3 protons for the methyl group (-CH₃) attached to the pyridine ring.
-
-
¹³C NMR: The spectrum will show 7 distinct carbon signals.
-
Signals for the 5 carbons of the pyridine ring in the aromatic region (approx. 110-160 ppm).
-
A signal for the methoxy carbon, typically around 50-60 ppm.[6]
-
A signal for the methyl carbon, typically in the aliphatic region (< 30 ppm).
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Protocol: FTIR Analysis
-
Sample Preparation: The analysis can be performed on the solid sample directly using an Attenuated Total Reflectance (ATR) accessory, which is the simplest method. Alternatively, a KBr (potassium bromide) pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Expected Characteristic Absorption Bands:
-
Justification: The nitro group has very strong and characteristic stretching vibrations that are easily identifiable. The C-O stretching of the methoxy group and the aromatic C=C and C-H vibrations provide further confirmation of the structure.[1]
Table 4: Key FTIR Vibrational Frequencies
-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H (Methyl/Methoxy) | Stretching | 3000 - 2850 | Medium |
| Aromatic C=C / C=N | Stretching | 1600 - 1450 | Medium-Strong |
| Nitro (-NO₂) Asymmetric | Stretching | 1550 - 1500 | Very Strong |
| Nitro (-NO₂) Symmetric | Stretching | 1360 - 1290 | Very Strong |
| C-O (Methoxy) | Stretching | 1275 - 1200 | Strong |
Integrated Analytical Workflow
For a complete and validated characterization of this compound, these analytical techniques should be used in a complementary fashion. The following workflow ensures unambiguous identification and reliable quality assessment.
References
Spectroscopic Application Notes: In-Depth Analysis of 3-Methoxy-2-methyl-6-nitropyridine by NMR and IR Spectroscopy
Introduction
3-Methoxy-2-methyl-6-nitropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of electron-donating (methoxy and methyl) and electron-withdrawing (nitro) groups on the pyridine ring, make it a valuable building block in the synthesis of novel compounds.[1] Accurate structural elucidation and characterization are paramount for its application in drug development and materials research. This application note provides a detailed guide to the analysis of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering researchers and scientists a comprehensive resource for its unambiguous identification and characterization.
Molecular Structure and Key Spectroscopic Features
The molecular structure of this compound, with the IUPAC numbering convention, is presented below. The strategic placement of the methoxy, methyl, and nitro groups on the pyridine ring gives rise to a distinct spectroscopic signature. The electron-withdrawing nitro group significantly influences the chemical environment of the aromatic protons and carbons, leading to predictable downfield shifts in the NMR spectra.[2]
Figure 1. Molecular structure of this compound.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra provide detailed information about the electronic environment and connectivity of atoms within the molecule.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl, methoxy, and aromatic protons. The aromatic protons, H-4 and H-5, are anticipated to appear as doublets due to ortho-coupling.[1]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.84 | Doublet (d) | 8.54 |
| H-5 | 7.56 | Doublet (d) | 8.54 |
| -OCH₃ | 3.9 - 4.1 | Singlet (s) | - |
| -CH₃ | 2.5 - 2.7 | Singlet (s) | - |
Table 1. Predicted ¹H NMR spectral data for this compound.
The downfield chemical shifts of the aromatic protons are a direct consequence of the deshielding effect of the electron-withdrawing nitro group and the pyridine nitrogen.[2] The methoxy and methyl protons are expected to appear as sharp singlets, with the methoxy protons typically resonating at a slightly lower field due to the electronegativity of the adjacent oxygen atom.[3]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons are significantly influenced by the substituents.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150 |
| C-3 | ~155 |
| C-4 | ~120 |
| C-5 | ~115 |
| C-6 | ~160 |
| -OCH₃ | 55 - 60 |
| -CH₃ | 15 - 20 |
Table 2. Predicted ¹³C NMR spectral data for this compound.
The carbons directly attached to the nitrogen (C-2 and C-6) and the oxygen of the methoxy group (C-3) are expected to be the most deshielded. The nitro group at C-6 will also contribute to a significant downfield shift for this carbon.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra of this compound is outlined below.
Figure 2. Workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Characteristic IR Absorption Bands
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the nitro, methoxy, methyl, and aromatic functionalities.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Nitro (-NO₂) | Asymmetric Stretch | 1550 - 1500 | Strong |
| Symmetric Stretch | 1360 - 1290 | Strong | |
| Methoxy (-OCH₃) | C-O Stretch | 1250 - 1200 | Medium |
| Aromatic Ring | C=C Stretch | 1614 - 1564 | Medium |
| C=N Stretch | 1503 - 1366 | Medium | |
| Methyl (-CH₃) | Asymmetric Stretch | 3100 - 3092 | Medium |
| Symmetric Stretch | 3030 - 2930 | Medium |
Table 3. Characteristic IR absorption bands for this compound.[1]
The strong absorptions corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro group are particularly diagnostic.[1] The C-O stretching of the methoxy group and the various stretching and bending vibrations of the aromatic ring and methyl group further confirm the structure.
Experimental Protocol for FTIR Spectroscopy
The following protocol outlines the steps for obtaining an FTIR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique.
Figure 3. Workflow for FTIR analysis of this compound.
Conclusion
This application note provides a comprehensive guide to the NMR and IR spectroscopic analysis of this compound. The detailed protocols and predicted spectral data serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science. By following these guidelines, scientists can confidently characterize this important pyridine derivative, ensuring the quality and integrity of their research.
References
Application Note: A Detailed Protocol for the Synthesis of 3-Methoxy-2-methyl-6-nitropyridine
Abstract: This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 3-Methoxy-2-methyl-6-nitropyridine, a key intermediate in the development of novel pharmaceutical and agrochemical compounds.[1] The procedure focuses on the nitration of 3-methoxy-2-methylpyridine using a mixture of fuming nitric acid and concentrated sulfuric acid. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the procedural choices, safety considerations, and expected outcomes to ensure a successful and reproducible synthesis.
Introduction and Significance
This compound is a substituted pyridine derivative of significant interest in synthetic organic chemistry. Its molecular architecture, featuring both an electron-donating methoxy group and an electron-withdrawing nitro group, makes it a versatile building block for constructing more complex heterocyclic molecules.[2] The nitro group, in particular, can be readily reduced to an amine, opening numerous pathways for further functionalization and derivatization.[2] Consequently, this compound serves as a valuable precursor in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1][2]
The synthesis described herein follows a classical electrophilic aromatic substitution pathway, a fundamental reaction in organic chemistry.[1] Understanding and mastering this protocol provides a reliable method for obtaining high-purity this compound for downstream applications.
Reaction Scheme and Mechanism
The synthesis proceeds via the nitration of 3-methoxy-2-methylpyridine. The reaction is facilitated by a potent nitrating mixture, commonly known as "mixed acid."
Overall Reaction:
Mechanistic Rationale: The reaction is an electrophilic aromatic substitution. Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The pyridine ring, activated by the electron-donating methoxy and methyl groups, then attacks the nitronium ion. The positions of the existing substituents direct the incoming nitro group primarily to the 6-position of the pyridine ring.
Quantitative Data and Reagent Summary
The following table summarizes the key quantitative parameters for the synthesis.
| Compound Name | Role | Molecular Formula | M.W. ( g/mol ) | Amount | Volume | Moles (mmol) |
| 3-methoxy-2-methylpyridine | Starting Material | C₇H₉NO | 123.15 | 0.5 g | - | 4.06 |
| Concentrated Sulfuric Acid | Catalyst/Solvent | H₂SO₄ | 98.08 | - | 3.0 mL | - |
| Fuming Nitric Acid | Nitrating Agent | HNO₃ | 63.01 | - | 3.0 mL | - |
| Product | ||||||
| This compound | Expected Product | C₇H₈N₂O₃ | 168.15 | - | - | (Theoretical) |
Note: The theoretical yield in grams would be 0.68 g, based on the molar equivalent of the starting material.
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures for the nitration of substituted pyridines.[3]
4.1. Materials and Equipment
-
Reagents:
-
3-methoxy-2-methylpyridine (≥98% purity)
-
Concentrated Sulfuric Acid (H₂SO₄, 95-98%)
-
Fuming Nitric Acid (HNO₃, ≥90%)
-
Deionized Water
-
Ice
-
-
Equipment:
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle with temperature control
-
Thermometer
-
Dropping funnel or Pasteur pipette
-
100 mL beaker
-
Büchner funnel and flask
-
Filter paper
-
Drying oven or desiccator
-
4.2. Safety Precautions
-
Warning: This procedure involves the use of highly corrosive and oxidizing acids. Fuming nitric acid and concentrated sulfuric acid can cause severe chemical burns upon contact.
-
All steps must be performed inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE) is mandatory: safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton).
-
An emergency eyewash and safety shower must be readily accessible.
-
The addition of reagents should be performed slowly and with adequate cooling to control the exothermic reaction.
4.3. Step-by-Step Synthesis Procedure
-
Preparation of the Nitrating Mixture:
-
Place a magnetic stir bar in a 50 mL round-bottom flask.
-
Carefully add 3.0 mL of concentrated sulfuric acid to the flask.
-
Cool the flask in an ice bath with stirring.
-
Once cold, slowly and dropwise add 3.0 mL of fuming nitric acid to the sulfuric acid. Maintain the temperature of the mixture below 10°C during this addition. This creates the active nitrating mixture.[3][4]
-
-
Addition of Starting Material:
-
While keeping the nitrating mixture in the ice bath, slowly add 0.5 g of 3-methoxy-2-methylpyridine to the cold, stirring acid mixture over a period of 5 minutes.[3] A slight exotherm may be observed; control the addition rate to keep the temperature low.
-
-
Reaction Incubation:
-
After the addition is complete, remove the ice bath and allow the mixture to warm spontaneously to room temperature while continuing to stir.[3]
-
Once at room temperature, heat the reaction mixture to 55-60°C using a heating mantle.[3]
-
Maintain this temperature for 6 hours with continuous stirring to ensure the reaction goes to completion.[3] The progress can be monitored by Thin Layer Chromatography (TLC) if desired.
-
-
Product Precipitation and Isolation:
-
After 6 hours, cool the reaction mixture back down to room temperature.
-
Prepare a 100 mL beaker containing approximately 35 mL of an ice-water slurry.
-
Slowly and carefully pour the cooled reaction mixture into the ice-water with vigorous stirring. This will quench the reaction and precipitate the solid product.[3]
-
Continue to stir the resulting slurry for 2 hours to ensure complete precipitation.[3]
-
-
Filtration and Drying:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid cake with a small amount of cold deionized water to remove any residual acid.
-
Dry the collected solid product. This can be done in a desiccator under vacuum or in a drying oven at a low temperature (e.g., 40-50°C).
-
The final product, this compound, should be a solid with a melting point of 99-100.5°C.[3]
-
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis.
Caption: Workflow for the synthesis of this compound.
Trustworthiness and Validation
The integrity of this protocol is validated by the expected physical properties of the final product. A successful synthesis should yield a solid material whose identity can be confirmed by melting point analysis. The experimentally determined melting point should be within the range of 99-100.5°C, consistent with reported literature values.[3] For unequivocal structure confirmation, further analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are recommended.
References
3-Methoxy-2-methyl-6-nitropyridine as an intermediate for pharmaceuticals
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
3-Methoxy-2-methyl-6-nitropyridine is a pivotal intermediate in modern medicinal chemistry. Its strategic arrangement of a nitro group, a methoxy moiety, and a methyl group on the pyridine scaffold provides a versatile platform for constructing complex molecular architectures. The electron-withdrawing nature of the nitro group activates the pyridine ring for specific transformations, while its facile reduction to a primary amine unlocks a multitude of subsequent derivatization pathways. This application note provides a comprehensive guide to the synthesis, key reactions, and practical applications of this compound, with a focus on its role in synthesizing advanced pharmaceutical building blocks. Detailed, field-tested protocols for its preparation and subsequent transformation are presented, alongside analytical methods for quality control and workflow visualizations to support researchers in drug discovery programs.
Introduction to this compound
Chemical Properties and Structure
This compound (CAS No. 179897-94-0 - Note: This CAS number is often associated with other isomers, care must be taken in sourcing) is a substituted nitropyridine derivative. The molecule's reactivity is dictated by the interplay of its functional groups. The powerful electron-withdrawing nitro group at the 6-position significantly influences the electronic properties of the heterocyclic ring, making it a precursor for a key amine. The methoxy and methyl groups at the 3- and 2-positions, respectively, provide steric and electronic modulation, allowing for fine-tuning of the molecule's properties in subsequent synthetic steps.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₃ | [1] |
| Molecular Weight | 168.15 g/mol | [1] |
| Appearance | Off-white to yellow crystalline solid | [2][3] |
| Melting Point | 99 - 100.5 °C | [2] |
| Solubility | Sparingly soluble in water, soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane. | [4] |
Significance in Medicinal Chemistry
Nitropyridines are crucial intermediates in the synthesis of bioactive molecules.[5] The nitro group serves two primary functions:
-
Activation: It activates the pyridine ring for certain transformations and directs the regioselectivity of reactions.
-
Masked Amine: It is readily reduced to an amino group, which is one of the most versatile functional groups in drug development. This amine can be used for amide bond formation, sulfonamide synthesis, N-arylation reactions (e.g., Buchwald-Hartwig coupling), and the construction of further heterocyclic rings.[5][6]
The 3-methoxy-2-methylpyridine core is found in various compounds explored as kinase inhibitors, modulators of gamma-secretase, and other therapeutic targets, highlighting the value of this structural motif in drug discovery.[5][7]
Synthesis of this compound
The most direct method for preparing the title compound is the regioselective nitration of 3-methoxy-2-methylpyridine. The directing effects of the substituents on the pyridine ring guide the incoming nitro group primarily to the 6-position.
Causality Behind Experimental Choices
The use of a potent nitrating mixture, such as fuming nitric acid and concentrated sulfuric acid, is necessary to achieve nitration on the somewhat electron-rich pyridine ring.[2] Sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the electrophilic aromatic substitution reaction. The reaction temperature is carefully controlled; initially cooled to manage the exothermic mixing of the acids, and then gently heated to drive the reaction to completion without promoting side reactions or decomposition.[2]
Detailed Protocol: Synthesis via Nitration
This protocol is adapted from established laboratory procedures.[2]
Materials:
-
3-methoxy-2-methylpyridine (1.0 equiv)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice-water bath
-
Stir plate and magnetic stir bar
-
Round-bottom flask and condenser
Procedure:
-
In a round-bottom flask cooled in an ice-water bath, carefully prepare the nitrating mixture by adding 3 mL of concentrated sulfuric acid to 3 mL of fuming nitric acid.
-
While maintaining the cold temperature, add 0.5 g of 3-methoxy-2-methylpyridine to the nitrating mixture dropwise over 5 minutes.
-
Remove the ice bath and allow the mixture to warm to room temperature spontaneously.
-
Heat the reaction mixture at 55-60 °C for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it into 35 mL of ice-water with vigorous stirring.
-
A precipitate will form. Continue stirring the slurry for 2 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
Dry the collected solid under vacuum to yield this compound. The product should have a melting point of approximately 99-100.5 °C.[2]
Core Application: Reduction to 6-Amino-3-methoxy-2-methylpyridine
The primary utility of this compound is as a precursor to its corresponding amine. The resulting 6-amino-3-methoxy-2-methylpyridine is a highly valuable building block for introducing the substituted pyridine ring into target pharmaceutical agents.
Mechanistic Rationale for Reduction
The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis.[6] Metal-based reducing agents, such as Tin(II) chloride (SnCl₂) in the presence of a strong acid like HCl, are highly effective for this purpose. The mechanism involves a series of single-electron transfers from the metal to the nitro group, with protonation steps occurring at the oxygen atoms, ultimately leading to the elimination of water and formation of the primary amine. This method is often preferred in laboratory settings for its reliability and effectiveness, despite the need to remove tin byproducts during workup.
Detailed Protocol: SnCl₂ Reduction
This protocol is a standard procedure for nitro group reduction, analogous to methods used for similar substrates.[6]
Materials:
-
This compound (1.0 equiv)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 equiv)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M) for basification
-
Extraction solvent (e.g., Ethyl Acetate)
Procedure:
-
To a round-bottom flask, add this compound and ethanol (to make a ~0.2 M solution).
-
Add concentrated HCl (approx. 3-4 volumes relative to the starting material).
-
Add Tin(II) chloride dihydrate in portions. The reaction is exothermic and may require an ice bath to maintain a temperature below 50 °C.
-
After the addition is complete, heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize it by slowly adding a concentrated NaOH solution until the pH is > 9. Caution: This is a highly exothermic process. Use an ice bath. A thick white precipitate of tin salts will form.
-
Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 6-amino-3-methoxy-2-methylpyridine.
Start [label=<
this compound
End [label=<
6-Amino-3-methoxy-2-methylpyridine
Start -> End [label="1. SnCl₂·2H₂O, HCl, EtOH\n2. NaOH (aq)"]; } dot
Analytical Methods for Quality Control
Ensuring the purity and identity of the intermediate and its products is critical. A combination of chromatographic and spectroscopic techniques should be employed.
| Technique | Purpose | Expected Observations |
| Thin Layer Chromatography (TLC) | Reaction monitoring and purity assessment. | The product amine will have a lower Rf value than the starting nitropyridine in normal phase silica gel due to its higher polarity. |
| HPLC/UPLC | Quantitative purity analysis. | A single major peak (>98% area) indicates high purity. Method: C18 column, mobile phase gradient of water/acetonitrile with 0.1% TFA. |
| ¹H NMR Spectroscopy | Structural verification. | Nitropyridine: Aromatic protons will be downfield. Amine: Appearance of a broad singlet for the -NH₂ protons (typically ~4-5 ppm) and an upfield shift of the aromatic protons compared to the starting material. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | Detection of the [M+H]⁺ ion corresponding to the calculated molecular weight of the compound. |
Safety, Handling, and Storage
Safety:
-
Nitration: The nitrating mixture (H₂SO₄/HNO₃) is extremely corrosive and a powerful oxidizing agent. Work must be conducted in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[4]
-
Reduction: The neutralization of the acidic reaction mixture with a strong base is highly exothermic and can cause splashing. Perform this step slowly and with cooling.[4]
-
Toxicity: Aromatic nitro compounds and amines should be handled with care as they are potentially toxic and may cause skin irritation. Chronic exposure should be avoided.[4]
Handling:
-
Always handle chemicals in a well-ventilated area or fume hood.
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong bases and reducing agents.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in nitration step | Incomplete reaction; Insufficiently strong nitrating conditions; Decomposition. | Increase reaction time or temperature slightly (e.g., to 65 °C). Ensure fuming nitric acid is used. Avoid overheating. |
| Incomplete nitro reduction | Insufficient reducing agent; Deactivation of the catalyst. | Add an additional equivalent of SnCl₂ and continue heating. Ensure the reaction medium is sufficiently acidic. |
| Difficulty isolating product after reduction | Emulsion during workup; Product loss in the aqueous layer. | Add brine to the separatory funnel to break emulsions. Perform additional extractions (4-5 times) with the organic solvent. |
| Product is an inseparable oil | Presence of impurities or residual solvent. | Attempt to purify via column chromatography. Try triturating with a non-polar solvent like hexanes or diethyl ether to induce crystallization. |
Conclusion and Future Perspectives
This compound is more than a simple chemical; it is an enabling tool for pharmaceutical innovation. Its straightforward synthesis and, more importantly, its efficient conversion to the versatile 6-amino derivative, provide a reliable route to a key structural motif in drug design. The protocols and data presented here offer a validated foundation for researchers to incorporate this valuable intermediate into their synthetic programs, facilitating the exploration of novel chemical space and accelerating the discovery of next-generation therapeutics.
References
- 1. Buy 3-Methoxy-6-methyl-2-nitropyridine | 24015-98-3 [smolecule.com]
- 2. prepchem.com [prepchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [wap.guidechem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Intermediate: Application Notes on 3-Methoxy-2-methyl-6-nitropyridine in Agrochemical Synthesis
Introduction: The Strategic Importance of Substituted Pyridines in Modern Agrochemicals
In the landscape of modern crop protection, the pyridine scaffold stands as a cornerstone of innovation. Its inherent chemical properties and the ability to be functionalized at various positions have led to the development of numerous highly effective and selective agrochemicals. Within this class of vital heterocyples, 3-Methoxy-2-methyl-6-nitropyridine has emerged as a key building block, offering a strategic entry point for the synthesis of a new generation of pesticides and herbicides.[1][2]
This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. We will delve into the causality behind its synthetic utility, provide detailed, field-proven protocols for its transformation into valuable agrochemical precursors, and present a case study on its application in the synthesis of a commercially relevant class of herbicides.
Core Attributes of this compound: A Chemist's Perspective
The utility of this compound as a synthetic intermediate is rooted in the specific arrangement and electronic nature of its substituents on the pyridine ring.
-
The Nitro Group as a Latent Amino Functionality: The electron-withdrawing nitro group at the 6-position is the primary reactive handle on the molecule. Its facile reduction to an amino group (–NH2) is a pivotal transformation that opens up a vast array of subsequent chemical modifications. This latent amino functionality is the key to constructing the toxophores of many active agrochemical ingredients.
-
The Methoxy and Methyl Groups as Modulators of Reactivity and Selectivity: The electron-donating methoxy group at the 3-position and the methyl group at the 2-position influence the regioselectivity of further reactions on the pyridine ring. They also play a crucial role in fine-tuning the biological activity and metabolic stability of the final agrochemical product.
This strategic combination of functional groups makes this compound a versatile and economically viable starting material for the synthesis of complex agrochemical targets.
Key Synthetic Transformations and Protocols
The journey from this compound to a potent agrochemical involves a series of well-established yet precisely controlled chemical reactions. The most critical of these is the reduction of the nitro group to form 2-amino-6-methoxy-3-methylpyridine, a highly valuable intermediate in its own right.[3]
Protocol 1: Catalytic Hydrogenation for the Synthesis of 2-amino-6-methoxy-3-methylpyridine
This protocol details a standard and scalable method for the reduction of the nitro group via catalytic hydrogenation. This method is favored in industrial settings for its high efficiency, clean reaction profile, and the use of a recyclable catalyst.
Reaction Scheme:
Workflow for the catalytic hydrogenation of this compound.
Materials and Equipment:
| Reagent/Equipment | Specification |
| This compound | >98% purity |
| Palladium on Carbon (Pd/C) | 5 wt. % Palladium, dry |
| Methanol (MeOH) | Anhydrous grade |
| Hydrogen Gas (H2) | High purity, in a cylinder with a regulator |
| Hydrogenation Reactor (e.g., Parr shaker) | Appropriate for the scale of the reaction |
| Filtration apparatus (e.g., Buchner funnel) | With Celite® or a similar filter aid |
| Rotary Evaporator | For solvent removal |
Step-by-Step Protocol:
-
Reactor Setup: In a clean and dry hydrogenation reactor, add this compound (1.0 eq).
-
Catalyst and Solvent Addition: Carefully add 5 wt. % Palladium on Carbon (5 mol %) to the reactor. Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol as the solvent. The typical solvent volume is 10-20 mL per gram of the starting material.
-
Inerting the Reactor: Seal the reactor and purge it several times with an inert gas to remove any residual oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi). Begin agitation and heat the reaction mixture to a moderate temperature (e.g., 40-50 °C).
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete within 2-4 hours. For more precise monitoring, thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to check for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
-
Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2-amino-6-methoxy-3-methylpyridine as a solid. The product is often of high purity and can be used in the next step without further purification.
Expert Insights: The choice of a palladium catalyst is crucial for the efficiency of this reaction. It is essential to handle the dry catalyst with care as it can be pyrophoric. The use of an inert atmosphere during setup and work-up prevents potential side reactions and ensures the safety of the procedure.
Application in the Synthesis of Picolinamide Herbicides: A Case Study
The 2-amino-6-methoxy-3-methylpyridine synthesized in the previous step is a key precursor for a class of herbicides known as picolinamides. A prominent example is Picolinafen, a herbicide used for the control of broad-leaved weeds in cereal crops.[4] While the exact commercial synthesis of Picolinafen may vary, a plausible and illustrative synthetic route involves the amidation of a picolinic acid derivative with 2-amino-6-methoxy-3-methylpyridine.
Protocol 2: Amidation for the Synthesis of a Picolinafen Analogue
This protocol outlines the synthesis of a Picolinafen analogue through the coupling of 2-amino-6-methoxy-3-methylpyridine with 6-(3-(trifluoromethyl)phenoxy)picolinoyl chloride.
Reaction Scheme:
Synthetic pathway for a Picolinafen analogue.
Materials and Equipment:
| Reagent/Equipment | Specification |
| 2-amino-6-methoxy-3-methylpyridine | From Protocol 1 |
| 6-(3-(trifluoromethyl)phenoxy)picolinoyl chloride | >95% purity |
| Triethylamine (Et3N) | Anhydrous grade |
| Dichloromethane (DCM) | Anhydrous grade |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer | |
| Standard laboratory glassware |
Step-by-Step Protocol:
-
Reactant Setup: To a solution of 2-amino-6-methoxy-3-methylpyridine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask, add triethylamine (1.2 eq) as a base.
-
Acyl Chloride Addition: Cool the mixture in an ice bath and slowly add a solution of 6-(3-(trifluoromethyl)phenoxy)picolinoyl chloride (1.05 eq) in anhydrous dichloromethane.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC/HPLC analysis indicates the completion of the reaction.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Product Isolation: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired Picolinafen analogue.
Trustworthiness and Self-Validation: Each protocol is designed to be self-validating through the use of standard analytical techniques for reaction monitoring and product characterization. The expected outcomes are high yields of products with verifiable purity, ensuring the reliability of the synthetic methods described.
Conclusion: A Versatile Intermediate for Future Agrochemical Innovation
This compound has proven to be a valuable and versatile intermediate in the synthesis of modern agrochemicals. Its well-defined reactivity allows for the efficient construction of complex molecular architectures, leading to the development of highly active and selective crop protection agents. The protocols and insights provided in this guide are intended to empower researchers and professionals in the agrochemical industry to leverage the full potential of this important building block in their pursuit of innovative and sustainable solutions for global agriculture.
References
- 1. WO2023070169A1 - Pyrasulfotole and picolinafen composition - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Picolinafen | C19H12F4N2O2 | CID 3294375 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Unraveling the Nitration of 3-Methoxypyridine
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Importance of Nitrated 3-Methoxypyridine
3-Methoxypyridine derivatives are pivotal scaffolds in medicinal chemistry and materials science. The introduction of a nitro group (—NO₂) onto this ring system dramatically alters its electronic properties and provides a synthetic handle for a multitude of further transformations. Specifically, 2-nitro-3-methoxypyridine is a highly versatile starting material for the synthesis of novel therapeutics, particularly in the fields of oncology and inflammation.[1] The electron-withdrawing nature of the nitro group, combined with the electron-donating methoxy group on the electron-deficient pyridine core, creates a unique reactivity profile.[1] This guide provides an in-depth analysis of the reaction mechanism governing the nitration of 3-methoxypyridine, details field-proven experimental protocols, and offers insights into achieving optimal regioselectivity and yield.
Part 1: The Mechanistic Landscape of Pyridine Nitration
The Challenge of Electrophilic Aromatic Substitution on Pyridine
The direct electrophilic aromatic substitution (SEAr) on a pyridine ring is an inherently challenging transformation.[2] The nitrogen atom's high electronegativity inductively withdraws electron density from the ring, making it significantly less nucleophilic and thus less reactive towards electrophiles compared to benzene.[3][4] Furthermore, under the strongly acidic conditions required for nitration (e.g., using a mixture of nitric and sulfuric acid), the basic pyridine nitrogen is readily protonated.[2][4] This forms a pyridinium cation, which is even more strongly deactivated towards electrophilic attack due to the positive charge on the nitrogen.[4][5] Consequently, direct nitration of pyridine is often nearly impossible, requiring harsh conditions and resulting in low yields.[2][6]
Directing Effects of Substituents on the Pyridine Ring
In substituted pyridines, the regioselectivity of electrophilic attack is governed by the electronic effects of the existing substituents.
-
The Pyridine Nitrogen: The nitrogen atom itself acts as a powerful electron-withdrawing group through both resonance and inductive effects, directing incoming electrophiles primarily to the 3- (or meta) position.[3][4][6][7] Attack at the 2- or 4-positions would result in an unstable resonance intermediate where the positive charge is placed directly on the electronegative nitrogen atom.[6]
-
The Methoxy Group (-OCH₃): The methoxy group at the 3-position introduces a competing electronic influence. It is an activating group that directs electrophilic attack to the ortho and para positions relative to itself.[8] This is due to the oxygen's lone pairs participating in resonance, donating electron density to the ring and stabilizing the cationic intermediate (the sigma complex).[8][9]
Regioselectivity in the Nitration of 3-Methoxypyridine
The nitration of 3-methoxypyridine presents a fascinating case of competing directing effects. The methoxy group at C3 activates the ring for electrophilic substitution, while the pyridine nitrogen at C1 deactivates it. The primary sites of activation by the methoxy group are C2 (ortho), C4 (para), and C6 (ortho).
Research indicates that 3-methoxypyridine undergoes nitration primarily at the 2-position.[10] This outcome is the result of a complex interplay between the activating effect of the methoxy group and the deactivating/directing effect of the pyridinium nitrogen under acidic conditions. The reaction proceeds on the conjugate acid of the 3-methoxypyridine.[10] The strong activation provided by the methoxy group at the adjacent C2 position overcomes the general deactivation of the ring, making it the most favorable site for electrophilic attack by the nitronium ion (NO₂⁺).
The overall mechanism can be visualized as follows:
Figure 1: General mechanism for the electrophilic nitration.
Part 2: Experimental Protocols for the Synthesis of 2-Nitro-3-Methoxypyridine
The following protocols are designed to provide a robust and reproducible method for the nitration of 3-methoxypyridine. Strict adherence to safety precautions is mandatory due to the hazardous nature of the reagents involved.
Mandatory Safety Precautions
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), chemical splash goggles, a face shield, and a flame-retardant lab coat.[11]
-
Ventilation: All procedures must be performed in a certified chemical fume hood to prevent inhalation of corrosive vapors and toxic nitrogen oxides.[11]
-
Reagent Handling: Concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) are extremely corrosive and strong oxidizing agents. Handle with extreme care. Always add acid to water slowly , never the reverse, during work-up procedures to manage the exothermic reaction.[11]
-
Temperature Control: Nitration reactions are highly exothermic. Maintain strict control over the reaction temperature using an ice bath to prevent runaway reactions and the formation of unwanted byproducts.
Protocol: Nitration using Mixed Acid (H₂SO₄/HNO₃)
This is the most common and industrially relevant method for aromatic nitration.[12]
Materials:
-
3-Methoxypyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (68-70%)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution
-
Ethyl acetate or Dichloromethane for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.
-
Substrate Addition: Slowly add 3-methoxypyridine (1.0 equiv.) to the cold sulfuric acid while stirring. The formation of the pyridinium salt is exothermic, so maintain the temperature below 10 °C.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid (1.1 equiv.) to a portion of cold concentrated sulfuric acid.
-
Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of 3-methoxypyridine in sulfuric acid using a dropping funnel. Critically, maintain the internal reaction temperature between 0-10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-10 °C for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the product.
-
Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography to afford pure 2-nitro-3-methoxypyridine.
Data Presentation: Typical Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Reagents | 3-Methoxypyridine, Conc. H₂SO₄, Conc. HNO₃ | Standard and effective nitrating system for deactivated rings.[12][13] |
| Stoichiometry | 3-Methoxypyridine (1.0 equiv), HNO₃ (1.1-1.2 equiv) | A slight excess of nitric acid ensures complete conversion. |
| Solvent | Concentrated H₂SO₄ | Acts as both a solvent and a catalyst to generate the nitronium ion.[13] |
| Temperature | 0 - 10 °C | Crucial for controlling the exothermic reaction and minimizing side reactions.[14] |
| Reaction Time | 1 - 3 hours | Typically sufficient for complete conversion; should be monitored by TLC/LC-MS. |
| Work-up | Quenching on ice, neutralization, extraction | Standard procedure to isolate the organic product from the strong acid. |
| Typical Yield | Variable, often moderate | Yields can be influenced by strict temperature control and reaction time. |
Part 3: Workflow and Logic Visualization
The following diagram illustrates the logical workflow for the successful nitration of 3-methoxypyridine, from preparation to final product analysis.
Figure 2: Step-by-step experimental workflow.
Conclusion
The nitration of 3-methoxypyridine is a synthetically valuable transformation that requires a nuanced understanding of electrophilic aromatic substitution on a deactivated heterocyclic system. The regioselectivity is decisively controlled by the activating ortho-directing effect of the methoxy group, leading predominantly to the formation of 2-nitro-3-methoxypyridine. Successful execution of this reaction hinges on meticulous control of the reaction temperature and adherence to stringent safety protocols. The resulting nitropyridine is an invaluable intermediate, providing a gateway to a diverse range of functionalized pyridine derivatives for applications in drug discovery and beyond.[1][15]
References
- 1. benchchem.com [benchchem.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. reddit.com [reddit.com]
- 10. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Nitration - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. prepchem.com [prepchem.com]
- 15. nbinno.com [nbinno.com]
Application Notes & Protocols: A Guide to the Laboratory Scale Synthesis of Substituted Nitropyridines
Abstract
Substituted nitropyridines are cornerstone building blocks in contemporary chemical science, particularly in the realms of drug discovery, agrochemicals, and materials science.[1][2] The presence of the nitro group, a powerful electron-withdrawing moiety, profoundly influences the pyridine ring's reactivity, enabling a diverse array of chemical transformations. However, the synthesis of these vital intermediates is not without its challenges, stemming from the inherent electron-deficient nature of the pyridine ring which complicates classical electrophilic substitution. This guide provides an in-depth exploration of the principal strategies for the laboratory-scale synthesis of substituted nitropyridines. We will delve into the mechanistic underpinnings of each method, offer field-proven experimental protocols, and discuss the critical factors that govern reaction outcomes, such as regioselectivity. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of nitropyridines.
Introduction: The Synthetic Challenge of Nitropyridines
The pyridine nucleus is a ubiquitous motif in pharmaceuticals and bioactive molecules. Introducing a nitro group onto this ring system is a key strategic step for two primary reasons:
-
Bioisosteric Replacement and Modulation of Properties: The nitro group can serve as a bioisostere for other functional groups and significantly alters the electronic and pharmacokinetic properties of a molecule.
-
Synthetic Handle for Further Functionalization: The nitro group is a versatile functional group that can be reduced to an amine, providing a vector for further molecular elaboration.[3] More importantly, it strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), a cornerstone of modern pyridine chemistry.[1][4]
Direct nitration of the pyridine ring using standard electrophilic aromatic substitution conditions (e.g., mixed nitric and sulfuric acid) is notoriously difficult and low-yielding. This is because the basic nitrogen atom is readily protonated under strongly acidic conditions, forming a pyridinium ion. This cation is severely deactivated towards electrophilic attack, making nitration a challenging endeavor.[5] To overcome this hurdle, chemists have developed several robust strategies, which will be the focus of this guide.
Strategy 1: Electrophilic Nitration via Pyridine-N-Oxide Activation
The most common and effective method to achieve nitration of the pyridine core is to first convert the pyridine to its corresponding N-oxide. The N-oxide functionality fundamentally alters the electronic landscape of the ring.
Causality of Activation: The oxygen atom of the N-oxide is a powerful electron-donating group through resonance, increasing the electron density at the C2 (ortho) and C4 (para) positions. This effect overrides the inductive electron withdrawal, thereby activating these positions for electrophilic attack. The nitration of pyridine-N-oxide proceeds with high regioselectivity to yield 4-nitropyridine-N-oxide.[6][7]
Caption: Workflow for the synthesis of 4-nitropyridine via the N-oxide route.
Protocol 1: Synthesis of 4-Nitropyridine-N-Oxide[7]
This protocol details the nitration of pyridine-N-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid.
Materials:
-
Pyridine-N-Oxide (9.51 g, 100 mmol)
-
Fuming Nitric Acid (12 mL, ~290 mmol)
-
Concentrated Sulfuric Acid (30 mL, ~560 mmol)
-
Ice
-
Saturated Sodium Carbonate Solution
-
Acetone
Procedure:
-
Preparation of Nitrating Acid: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, cool 12 mL of fuming HNO₃ in an ice bath. Slowly and portion-wise, add 30 mL of concentrated H₂SO₄ while stirring and maintaining the temperature below 20 °C.
-
Reaction Setup: Assemble a 100 mL three-neck flask with a magnetic stir bar, internal thermometer, reflux condenser, and an addition funnel. The outlet of the condenser should be connected to a gas trap (e.g., a wash bottle with NaOH solution) to neutralize nitrous fumes.
-
Reaction: Add pyridine-N-oxide (9.51 g) to the reaction flask and heat to 60 °C.
-
Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the pyridine-N-oxide over 30 minutes. The internal temperature will initially drop.
-
After the addition is complete, heat the reaction mixture to 125-130 °C for 3 hours.
-
Work-up: Allow the mixture to cool to room temperature and then carefully pour it onto ~150 g of crushed ice in a 1 L beaker.
-
Neutralize the acidic solution by carefully adding saturated sodium carbonate solution in portions until the pH reaches 7-8. Be cautious as this will cause significant foaming. A yellow solid will precipitate.
-
Purification: Collect the crude product by suction filtration. Wash the solid with cold water.
-
To remove inorganic salts (sodium sulfate), suspend the crude solid in acetone, stir well, and filter to separate the insoluble salts.
-
Evaporate the acetone from the filtrate using a rotary evaporator to yield the yellow product, 4-nitropyridine-N-oxide. The product can be further recrystallized from acetone if necessary. A typical yield is around 42%.
The resulting 4-nitropyridine-N-oxide can then be deoxygenated using reagents like PCl₃ to furnish 4-nitropyridine.[6]
Strategy 2: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is arguably the most powerful and versatile method for synthesizing substituted nitropyridines.[1] The reaction involves the displacement of a leaving group (typically a halogen) on the pyridine ring by a nucleophile. The presence of a strong electron-withdrawing group, such as a nitro group, positioned ortho or para to the leaving group is critical for activating the ring towards nucleophilic attack.[4][8]
Mechanistic Principle: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized onto the electronegative atoms of the pyridine nitrogen and the nitro group. The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the substituted product.[1]
Caption: General mechanism of the SNAr reaction on a chloronitropyridine.
Regioselectivity in Polysubstituted Systems
In systems with multiple potential leaving groups, regioselectivity is governed by the stability of the Meisenheimer intermediate. For example, in 2,4-dichloro-5-nitropyridine, nucleophilic attack occurs preferentially at the C4 position.[8] This is because attack at C4 (para to the nitro group) allows for the negative charge of the Meisenheimer complex to be delocalized onto the oxygen atoms of the nitro group, providing superior resonance stabilization compared to attack at C2 (ortho to the nitro group).[8]
Protocol 2: Synthesis of N-Cyclopentyl-5-nitro-pyridin-2-amine via SNAr[1][8]
This protocol exemplifies a typical SNAr reaction between 2-chloro-5-nitropyridine and an amine nucleophile.
Materials:
-
2-Chloro-5-nitropyridine (1.0 equiv)
-
Cyclopentylamine (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Anhydrous Ethanol (or Acetonitrile)
-
Ethyl acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitropyridine (1.0 equiv) in anhydrous ethanol to a concentration of approximately 0.1 M.
-
Reagent Addition: Add cyclopentylamine (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv). Triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product can be purified further by column chromatography on silica gel or by recrystallization if it is a solid.
Data Presentation: Scope of SNAr with Amine Nucleophiles
The efficiency of the SNAr reaction on 2-chloro-5-nitropyridine is highly dependent on the nucleophilicity of the amine. Below is a summary of typical yields obtained with various classes of amines under standardized conditions.[1]
| Nucleophile (Amine) | Product Structure | Typical Yield (%) |
| Aniline | N-phenyl-5-nitropyridin-2-amine | 85-95% |
| Benzylamine | N-benzyl-5-nitropyridin-2-amine | 90-98% |
| Morpholine | 4-(5-nitropyridin-2-yl)morpholine | 92-99% |
| Cyclopentylamine | N-cyclopentyl-5-nitropyridin-2-amine | 88-96% |
Strategy 3: Pyridine Ring Synthesis and Transformation
While functionalizing an existing pyridine ring is common, constructing the nitropyridine scaffold from acyclic precursors or transforming another ring system offers alternative synthetic routes.
Ring Construction from Acyclic Precursors
Methods exist to build the pyridine ring itself, incorporating the nitro group during the cyclization process. For instance, a high-yield preparation of 2-chloro-5-nitropyridine starts from 2-halogenated acrylate, which undergoes condensation with nitromethane and triethyl orthoformate, followed by cyclization with ammonia to give 2-hydroxy-5-nitropyridine.[9] The hydroxyl group is then converted to the chloride.[9][10] This multi-step approach avoids direct nitration and can offer high purity and safety.[9]
The Zincke Reaction: Ring Opening and Re-closing
The Zincke reaction is a fascinating transformation where a pyridine is converted into a pyridinium salt by reaction with 2,4-dinitrochlorobenzene and a primary amine.[11] This reaction proceeds through the opening of the pyridinium ring to form a "Zincke aldehyde" intermediate, which can then re-cyclize with the incorporation of a new amine.[11][12] This method allows for the formal exchange of the nitrogen atom within the pyridine ring, providing a unique pathway to novel substituted pyridines.[13]
Caption: Simplified workflow of the Zincke reaction for pyridine transformation.
Other Notable Synthetic Methods
Several other modern synthetic methods are valuable for accessing specific substitution patterns on nitropyridines.
-
Vicarious Nucleophilic Substitution (VNS): This powerful reaction allows for the direct C-H functionalization of electron-deficient rings like nitropyridines.[14][15] It involves the reaction of a nitropyridine with a nucleophile bearing a leaving group on the alpha-carbon. The process introduces a new substituent, typically ortho or para to the nitro group, by replacing a hydrogen atom.[16]
-
Ullmann Condensation: This classical copper-catalyzed reaction is used to form C-O, C-N, and C-S bonds.[17][18] It is particularly useful for coupling halonitropyridines with alcohols, amines, or thiols, often under conditions where SNAr might be less effective.[19][20] Modern protocols often use ligands to facilitate the reaction at lower temperatures.[19]
Conclusion
The synthesis of substituted nitropyridines is a mature field with a rich arsenal of reliable methods. For introducing a nitro group onto an unsubstituted ring, the pyridine-N-oxide strategy remains the most robust and regioselective approach. For the diversification of functionalized nitropyridines, nucleophilic aromatic substitution (SNAr) on halo-nitropyridine precursors is the undisputed workhorse, offering high yields and broad substrate scope. Complementary methods, including ring synthesis, the Zincke reaction, and VNS, provide powerful alternative pathways to access unique and complex structures that are indispensable for advancing research in medicinal chemistry and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.org [mdpi.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. benchchem.com [benchchem.com]
- 9. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 10. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 11. Zincke reaction - Wikipedia [en.wikipedia.org]
- 12. Reactivity and synthesis inspired by the Zincke ring-opening of pyridines. | Semantic Scholar [semanticscholar.org]
- 13. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 18. Ullmann Reaction [organic-chemistry.org]
- 19. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Methoxy-2-methyl-6-nitropyridine
Welcome to the technical support center for the purification of 3-methoxy-2-methyl-6-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, you will find practical, field-proven insights and detailed protocols to help you achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is expected to be a solid. A reported melting point for this compound is in the range of 99-100.5°C[1]. The color of related nitropyridine compounds is often described as a pale yellow to light brown crystalline material[2]. Significant deviation from this melting point or a much darker color may indicate the presence of impurities.
Q2: What are the most common impurities I should expect from the synthesis?
A2: The synthesis of this compound is typically achieved by the nitration of 3-methoxy-2-methylpyridine[1]. The most common impurities arise from this reaction and can include:
-
Unreacted Starting Material: Residual 3-methoxy-2-methylpyridine.
-
Positional Isomers: Nitration at other positions on the pyridine ring. The directing effects of the methoxy and methyl groups influence the regioselectivity of the reaction.
-
Dinitrated Byproducts: Over-nitration can lead to the formation of dinitrated species.
-
Hydrolysis Products: If water is present under acidic conditions, hydrolysis of the methoxy group to a hydroxyl group is a possibility.
-
Byproducts from Decomposition: Strong nitrating conditions can sometimes lead to decomposition of the starting material or product[2].
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An excellent initial technique for monitoring reaction progress and assessing the complexity of the crude product mixture. A common eluent system for nitropyridines is a mixture of pentane and dichloromethane[3].
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of acetonitrile and water, often with an acid additive like formic or trifluoroacetic acid, is a good starting point for method development for pyridine derivatives[4].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product and identifying any impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity[1].
Q4: My crude product is a dark oil instead of a solid. What should I do?
A4: Oiling out can occur if the concentration of impurities is high, depressing the melting point of the mixture. It can also happen during recrystallization if the solvent is not appropriate for the compound. The first step is to try and isolate the product from the oil. This can sometimes be achieved by trituration with a solvent in which the desired product is sparingly soluble but the impurities are highly soluble (e.g., a cold non-polar solvent like hexanes or a hexanes/ether mixture). If this fails, column chromatography is the recommended next step.
Troubleshooting Guide
This section provides a more in-depth look at specific purification challenges and their solutions.
Problem 1: Low Yield of Precipitated Product After Reaction Quench
-
Potential Cause 1: Incomplete Precipitation. The product may have some solubility in the aqueous quench solution.
-
Solution: After quenching the reaction with ice-water as described in the synthesis protocol[1], ensure the pH is neutralized. The solubility of pyridine derivatives can be pH-dependent. If the product is still not precipitating, you can try extracting the aqueous solution with a suitable organic solvent like dichloromethane or ethyl acetate.
-
-
Potential Cause 2: Sub-optimal Reaction Conditions. The reaction may not have gone to completion, or side reactions may have consumed the starting material.
-
Solution: Before quenching the entire reaction, take a small aliquot for TLC or HPLC analysis to check for the presence of starting material and the desired product. If the reaction is incomplete, you may need to extend the reaction time or adjust the temperature.
-
Problem 2: Multiple Spots on TLC After Purification by Recrystallization
-
Potential Cause 1: Co-crystallization of Impurities. An impurity with very similar solubility properties to the desired product may be co-crystallizing.
-
Solution: A different recrystallization solvent or a solvent mixture may be necessary to alter the solubility profiles of the product and the impurity. If single-solvent recrystallization is ineffective, try a two-solvent system (one in which the compound is soluble and one in which it is insoluble). Common solvent systems for recrystallization of organic compounds include ethanol/water, acetone/water, and ethyl acetate/hexanes[5]. For nitropyridines specifically, ether-petroleum ether mixtures have been used[6].
-
-
Potential Cause 2: The impurity is a positional isomer. Positional isomers often have very similar physical properties, making them difficult to separate by recrystallization.
-
Solution: Column chromatography is generally the more effective technique for separating isomers. The subtle differences in polarity between isomers can be exploited on a silica gel column with an optimized mobile phase.
-
Problem 3: Difficulty in Separating Isomers by Column Chromatography
-
Potential Cause: Inappropriate Mobile Phase Polarity. The polarity of the eluent may not be optimal to resolve compounds with very similar Rf values.
-
Solution: A systematic approach to optimizing the mobile phase is required.
-
Start with a low polarity eluent system, such as a mixture of hexanes and ethyl acetate, and gradually increase the proportion of the more polar solvent.
-
If simple solvent mixtures are ineffective, consider adding a small amount of a third solvent with a different polarity to modulate the separation.
-
For basic compounds like pyridines, adding a small amount of a competing base like triethylamine (e.g., 0.1-1%) to the mobile phase can improve peak shape and sometimes resolution by deactivating acidic sites on the silica gel[7].
-
-
Problem 4: Unexpected Peaks in 1H NMR Spectrum of Purified Product
-
Potential Cause 1: Residual Solvents. Solvents used in the reaction or purification may be present in the final product.
-
Solution: Consult tables of common NMR solvent impurities to identify the unexpected peaks. Drying the sample under high vacuum for an extended period can remove volatile solvents.
-
-
Potential Cause 2: Presence of Isomeric Impurities. Even after chromatography, small amounts of closely eluting isomers may be present.
-
Solution: The chemical shifts of protons on a pyridine ring are sensitive to the position of substituents. Carefully analyze the aromatic region of the 1H NMR spectrum. The coupling patterns and chemical shifts can provide clues to the structure of the isomeric impurity.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Rationale: Recrystallization is a purification technique for solid compounds that relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures[8]. The goal is to find a solvent in which the desired compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.
-
Solvent Selection: For nitropyridine derivatives, ethanol, acetone, and mixtures like ether-petroleum ether have been reported to be effective[3][6]. Small-scale solubility tests are recommended to determine the optimal solvent or solvent system.
-
Step-by-Step Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate).
-
Continue to add the solvent portion-wise until the solid has just dissolved.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Protocol 2: Column Chromatography of this compound
-
Rationale: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase. It is particularly useful for separating compounds with similar polarities, such as isomers.
-
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of nitropyridine derivatives.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. For pyridine derivatives, which are basic, peak tailing can be an issue due to interaction with acidic silanol groups on the silica. Adding a small amount of triethylamine (0.1-1%) to the mobile phase can mitigate this[7].
-
-
Step-by-Step Procedure:
-
Prepare a slurry of silica gel in the chosen mobile phase and pack it into a chromatography column.
-
Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Dry the purified product under high vacuum.
-
Data Summary
Table 1: Solvent Properties for Chromatography
| Solvent | Polarity Index | Boiling Point (°C) |
| Hexanes | 0.1 | 69 |
| Petroleum Ether | ~0.1 | 30-60 |
| Dichloromethane | 3.1 | 40 |
| Diethyl Ether | 2.8 | 35 |
| Ethyl Acetate | 4.4 | 77 |
| Acetone | 5.1 | 56 |
| Acetonitrile | 5.8 | 82 |
| Ethanol | 4.3 | 78 |
This table provides a general guide to solvent polarities to assist in developing a gradient for column chromatography.
Visual Diagrams
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification challenges.
References
common side products in the nitration of 3-methoxypyridine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of functionalized pyridine derivatives. The nitration of 3-methoxypyridine is a critical transformation for producing valuable intermediates like 3-methoxy-2-nitropyridine, a building block in pharmaceuticals and agrochemicals.[1][2] However, the reaction is often complicated by the formation of undesired side products.
This document provides in-depth, experience-driven guidance in a question-and-answer format to help you understand, troubleshoot, and optimize this challenging reaction.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the products and mechanisms involved in the nitration of 3-methoxypyridine.
Q1: What is the expected major product when nitrating 3-methoxypyridine, and why?
The primary and expected major product is 3-methoxy-2-nitropyridine .
The reason lies in the interplay of electronic effects from both the pyridine nitrogen and the methoxy substituent. The pyridine ring is inherently electron-deficient compared to benzene, making it less reactive toward electrophilic aromatic substitution (EAS).[3] Under the strongly acidic conditions of nitration (e.g., HNO₃/H₂SO₄), the pyridine nitrogen is protonated, forming a pyridinium ion. This further deactivates the ring, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen.
However, the methoxy group (-OCH₃) at the 3-position is a powerful electron-donating group. It activates the ring towards electrophilic attack at its ortho positions (C2 and C4) and its para position (C6). The directing effects are therefore:
-
Pyridinium Nitrogen (deactivating): Directs meta (C3, C5).
-
Methoxy Group (activating): Directs ortho/para (C2, C4, C6).
The activating effect of the methoxy group is dominant and overcomes the deactivation of the ring, allowing the reaction to proceed. Nitration occurs preferentially at the positions most activated by the methoxy group. Kinetic studies have shown that for 3-substituted pyridines with activating groups, substitution at the 2-position is generally favored.[4]
Q2: What are the most common side products I should expect to see?
While 3-methoxy-2-nitropyridine is the major product, several side products can form depending on the reaction conditions. The most common are:
-
Isomeric Mononitro Products:
-
3-methoxy-4-nitropyridine: Forms from electrophilic attack at the other ortho-position relative to the methoxy group.
-
3-methoxy-6-nitropyridine: Forms from attack at the para-position to the methoxy group. The steric hindrance and electronic deactivation from the adjacent nitrogen make this a less favored isomer.
-
-
Over-Nitration Products:
-
Dinitrated Pyridines: If the reaction conditions are too harsh (high temperature, excess nitrating agent), a second nitro group can be added.[5] A likely product is 3-methoxy-2,6-dinitropyridine , as the first nitro group is a meta-director and the methoxy group continues to activate the 6-position. Studies on the related 3-hydroxypyridine have shown that dinitration and even trinitration are possible under forcing conditions.[6]
-
-
Hydrolysis Products:
-
3-hydroxy-2-nitropyridine: The methoxy group can be susceptible to hydrolysis back to a hydroxyl group under the hot, strongly acidic conditions, especially if there is water present in the reagents.
-
-
N-Oxide Species:
-
3-methoxy-4-nitropyridine N-oxide: Nitrating agents are also potent oxidizers. The pyridine nitrogen can be oxidized to an N-oxide. Nitration of the resulting 3-methoxypyridine-N-oxide strongly favors substitution at the 4-position.[7] This provides an alternative pathway to the 4-nitro isomer.
-
Q3: How does temperature control affect the formation of these side products?
Temperature is arguably the most critical parameter in this reaction. Nitration is a highly exothermic process.[8]
-
Low Temperatures (0–10 °C): This range is optimal for maximizing the yield of the desired 3-methoxy-2-nitropyridine.[1] It provides the best selectivity by favoring the kinetically controlled product and minimizes the energy required to overcome the activation barrier for forming less stable isomers or di-nitrated products.
-
Elevated Temperatures (>20 °C): Higher temperatures significantly increase the rates of side reactions. This leads to a greater proportion of isomeric impurities, a much higher risk of over-nitration, and potential decomposition of the starting material and product, often resulting in the formation of dark, tarry mixtures.[5]
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental issues you may encounter.
Issue 1: Low yield of the desired 2-nitro isomer with significant unreacted starting material.
| Possible Cause | Scientific Rationale | Recommended Solution |
| Insufficient Nitrating Agent | The nitronium ion (NO₂⁺) is the active electrophile. If the stoichiometry is too low, the reaction will not proceed to completion. | Use a slight excess (1.1–1.3 equivalents) of nitric acid relative to the 3-methoxypyridine. Ensure the sulfuric acid is present in sufficient quantity to act as both a catalyst and a dehydrating agent. |
| Reaction Temperature Too Low | While low temperatures are good for selectivity, excessively low temperatures (e.g., < -10 °C) may slow the reaction rate to a point where it does not reach completion in a reasonable timeframe. | Maintain a controlled temperature between 0 °C and 10 °C.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time. |
| Poor Mixing | In a heterogeneous or viscous sulfuric acid mixture, poor agitation can lead to localized "hot spots" and areas of low reagent concentration, resulting in an incomplete reaction. | Use vigorous mechanical stirring and ensure the reaction flask is appropriately sized to allow for efficient mixing. |
Issue 2: High levels of dinitrated side products are observed.
This is a classic sign of overly aggressive reaction conditions. Dinitration requires overcoming a higher activation energy barrier, which is made possible by excess energy (heat) or a high concentration of the electrophile.[5]
Troubleshooting Workflow for Over-Nitration
Issue 3: The final product is contaminated with the 4-nitro and/or 6-nitro isomer.
Separating these isomers can be challenging due to their similar physical properties.
-
Prevention: Adhering strictly to the optimized reaction conditions (0–10 °C, slow addition) is the best way to minimize their formation.
-
Purification: If isomeric impurities are present, purification is necessary.
-
Recrystallization: This is the most common method. The desired 3-methoxy-2-nitropyridine is a solid at room temperature.[1] Experiment with different solvent systems. A common starting point is recrystallization from ethanol or ethyl acetate.[1]
-
Column Chromatography: For difficult separations, flash column chromatography on silica gel is effective. A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will be required.
-
Part 3: Protocols & Methodologies
Disclaimer: These protocols are intended for qualified professionals. All work should be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).[8]
Protocol 1: Optimized Synthesis of 3-Methoxy-2-nitropyridine
This protocol is designed to maximize the yield of the desired 2-nitro isomer while minimizing side products.
Materials:
-
3-Methoxypyridine
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Ice
-
Sodium Hydroxide (NaOH) solution for neutralization
-
Ethyl Acetate for extraction
-
Brine
Procedure:
-
Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice/salt bath.
-
Charge Substrate: To the flask, add 3-methoxypyridine (1.0 eq). Begin stirring and cool the contents to 0 °C.
-
Acid Addition: Slowly and carefully, add concentrated sulfuric acid (approx. 3-4 volumes relative to the substrate) while ensuring the internal temperature does not exceed 10 °C.
-
Prepare Nitrating Mixture: In a separate beaker, cool fuming nitric acid (1.1 eq) in an ice bath. Caution: Handle fuming nitric acid with extreme care.
-
Nitration: Add the cold fuming nitric acid dropwise to the stirred pyridine/sulfuric acid mixture via the dropping funnel over a period of 30–60 minutes. Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0–5 °C for 1-2 hours. Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic.
-
Neutralization: Slowly neutralize the cold aqueous solution by adding a saturated solution of sodium hydroxide or sodium carbonate until the pH is approximately 7-8. The product often precipitates as a pale yellow solid.
-
Workup: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol to obtain 3-methoxy-2-nitropyridine.[1]
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to just dissolve the solid.
-
Cooling: Allow the solution to cool slowly to room temperature. The desired product should crystallize out.
-
Chilling: Place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities.
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
Part 4: Mechanistic Insights
Understanding the reaction mechanism and the pathways to side product formation is key to controlling the reaction outcome.
Mechanism of Regioselective Nitration
The diagram below illustrates the electrophilic attack of the nitronium ion (NO₂⁺) on the protonated 3-methoxypyridine ring. The stability of the resulting intermediate (sigma complex) determines the major product. Attack at the 2-position allows for resonance stabilization where the positive charge is delocalized onto the methoxy group's oxygen, which is a highly stabilizing interaction.
Pathways to Common Side Products
This diagram outlines the potential reaction pathways that divert from the desired product formation, leading to the common impurities discussed.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 4. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Reactivity of heterocyclic compounds in nitration. 8. Nitration of 3-hydroxypyridine and its substituted forms | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Regioselectivity in the Nitration of Substituted Pyridines
Welcome to the Technical Support Center for pyridine nitration. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselective nitration of substituted pyridines. Here, you will find in-depth answers to common questions, troubleshooting strategies for specific experimental issues, and detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: Why is the electrophilic nitration of pyridine so challenging compared to benzene?
The nitration of pyridine is significantly more difficult than that of benzene due to the electron-withdrawing nature of the nitrogen atom.[1][2] This nitrogen atom deactivates the pyridine ring towards electrophilic aromatic substitution (EAS) in two primary ways:
-
Inductive Effect: Nitrogen is more electronegative than carbon, pulling electron density from the ring and making it less nucleophilic.[2][3]
-
Protonation/Lewis Acid Coordination: The lone pair of electrons on the nitrogen atom readily reacts with the strong acids (e.g., H₂SO₄) used in typical nitrating mixtures.[3][4] This forms a pyridinium ion, which is even more strongly deactivated towards electrophilic attack.[5]
Consequently, harsher reaction conditions, such as high temperatures and fuming nitric acid, are often required, which can lead to low yields and side reactions.[1][3]
Q2: At which position does the nitration of unsubstituted pyridine occur and why?
Direct nitration of pyridine predominantly yields 3-nitropyridine.[1][2][6] This meta-selectivity is a result of the relative stability of the cationic intermediate (sigma complex or arenium ion) formed during the reaction.[4]
-
Attack at C-2 (ortho) or C-4 (para): The positive charge in the intermediate can be delocalized onto the electronegative nitrogen atom. This is a highly unstable resonance structure.[3][7]
-
Attack at C-3 (meta): The positive charge is delocalized over three carbon atoms, and importantly, it never resides on the nitrogen atom.[3][6] This makes the meta-intermediate significantly more stable and the corresponding pathway more favorable.[7]
Q3: How do substituents on the pyridine ring influence regioselectivity in nitration?
Substituents play a critical role in determining both the reactivity of the ring and the position of nitration. Their effects can be broadly categorized as follows:
-
Electron-Donating Groups (EDGs): Groups like alkyl (-R), amino (-NH₂), and alkoxy (-OR) activate the ring, making nitration easier. They are typically ortho, para-directors.[8] However, the strong directing effect of the pyridine nitrogen still influences the final outcome.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and acyl (-COR) further deactivate the ring, making nitration even more challenging. They are generally meta-directors.[8][9]
The interplay between the substituent's directing effect and the inherent meta-directing nature of the pyridine nitrogen determines the final regioselectivity.
Q4: What is the pyridine-N-oxide strategy, and why is it used?
The pyridine-N-oxide strategy is a powerful indirect method for achieving nitration, particularly at the 4-position.[1][4] The process involves two key steps:
-
Oxidation: The pyridine is first oxidized to its corresponding N-oxide.[4] Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.[10][11]
-
Nitration: The pyridine-N-oxide is then nitrated. The N-oxide group is strongly activating and directs the incoming electrophile to the 4-position (para).[1][12]
-
Deoxygenation: The resulting 4-nitropyridine-N-oxide can be deoxygenated back to the 4-nitropyridine.[13]
This method is advantageous because it activates the ring, allowing for milder reaction conditions and providing access to the 4-nitro isomer, which is difficult to obtain via direct nitration.[1]
Troubleshooting Guide
This section addresses specific problems you might encounter during the nitration of substituted pyridines and provides a systematic approach to resolving them.
Problem 1: Low or No Yield of the Nitrated Product
Possible Causes & Solutions
-
Cause: Insufficiently harsh reaction conditions for a deactivated substrate.
-
Cause: Protonation of the pyridine nitrogen is deactivating the ring too strongly.
-
Solution 1 (N-Oxide Route): Convert the pyridine to its N-oxide derivative first. This activates the ring and directs nitration to the 4-position.[1][4]
-
Solution 2 (Alternative Nitrating Agents): Consider using milder, non-acidic nitrating agents. Nitronium tetrafluoroborate (NO₂BF₄) can be effective for some substrates.[14] Another approach involves using dinitrogen pentoxide (N₂O₅).[5][15]
-
-
Cause: The starting material is impure.
-
Solution: Ensure the purity of your starting pyridine derivative. Impurities can interfere with the reaction or lead to unwanted side products.[16] Purify the starting material by distillation, recrystallization, or chromatography as needed.
-
Problem 2: Poor Regioselectivity / Formation of Multiple Isomers
Possible Causes & Solutions
-
Cause: Competing directing effects of the ring nitrogen and the substituent.
-
Solution (Temperature Control): Lowering the reaction temperature can sometimes enhance the selectivity for the thermodynamically favored product.
-
Solution (Blocking Groups): In some cases, a blocking group can be temporarily installed to direct nitration to the desired position, and then subsequently removed.
-
Solution (Dearomatization-Rearomatization): Modern strategies involving a temporary dearomatization of the pyridine ring can offer high regioselectivity for meta-functionalization, including nitration, under mild conditions.[17][18][19] This provides access to isomers that are challenging to obtain through classical EAS.[17]
-
-
Cause: Steric hindrance from a bulky substituent is preventing nitration at the electronically favored position.
-
Solution: Analyze the steric environment around the target positions. If the desired position is sterically hindered, an alternative synthetic route may be necessary. For instance, a nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine might be a better approach.
-
Problem 3: Excessive Over-Nitration (e.g., Dinitration)
Possible Causes & Solutions
-
Cause: The pyridine ring is activated by an electron-donating group, making the mono-nitrated product susceptible to a second nitration.
-
Solution (Control Stoichiometry): Use a minimal excess, or even a slight sub-stoichiometric amount, of the nitrating agent.[1]
-
Solution (Slow Addition & Low Temperature): Add the nitrating agent dropwise at a low temperature (e.g., 0 °C or lower).[1] This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.
-
Solution (Monitor Reaction Progress): Closely monitor the reaction using TLC or GC-MS and quench it as soon as the desired mono-nitrated product is maximized.[1]
-
Problem 4: Formation of N-Oxide Byproduct During Direct Nitration
Possible Causes & Solutions
-
Cause: Nitric acid is a strong oxidizing agent and can oxidize the pyridine nitrogen, especially at elevated temperatures.
-
Solution (Modify Nitrating Agent): Using a pre-formed nitrating agent like nitronium tetrafluoroborate (NO₂BF₄) can sometimes mitigate this side reaction as it does not contain excess oxidizing species.
-
Solution (Protect the Nitrogen): While less common for nitration due to the deactivating effect, temporary protection of the nitrogen with a group that can be easily removed post-reaction could be considered, though this adds synthetic steps.
-
Data & Protocols
Table 1: Influence of Substituents on Nitration Regioselectivity
| Substituent (X) | Position of X | Activating/Deactivating | Expected Major Product(s) | Notes |
| -CH₃ (Alkyl) | 2- | Activating | 3-nitro, 5-nitro | Steric hindrance may disfavor the 3-position. |
| -CH₃ (Alkyl) | 3- | Activating | 2-nitro, 5-nitro | 5-position is often favored. |
| -CH₃ (Alkyl) | 4- | Activating | 3-nitro | The directing effects align for the 3- and 5-positions. |
| -OH, -OR (Alkoxy) | 2- | Activating | 5-nitro | Strong ortho, para-director overcomes nitrogen's meta-directing effect. |
| -Cl, -Br (Halogen) | 2- | Deactivating | 5-nitro | Halogens are deactivating but ortho, para-directing. |
| -NO₂ | 3- | Deactivating | 5-nitro | The ring is strongly deactivated; very harsh conditions needed. |
| -CN, -COR | 4- | Deactivating | 3-nitro | The directing effects align for the 3- and 5-positions. |
Note: This table provides general guidance. Actual outcomes can be highly dependent on specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide
This protocol is adapted from established methods for the synthesis of 4-nitropyridine-N-oxide.[20]
-
Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid (e.g., 30 mL) to fuming nitric acid (e.g., 12 mL) with constant stirring.[20] Allow the mixture to warm to room temperature (approx. 20°C) before use.
-
Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add pyridine-N-oxide (e.g., 0.1 mol). Heat the flask to 60°C.
-
Addition: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over 30 minutes.[1][20] The temperature may initially drop.
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[1][20]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice (e.g., 150 g).[20]
-
Neutralize the solution by slowly adding a saturated sodium carbonate solution until a pH of 7-8 is reached. Be cautious as this will cause vigorous foaming.[1][20]
-
A yellow solid should precipitate. Collect the solid by vacuum filtration.
-
The crude product can be purified by recrystallization from a suitable solvent like acetone.[20]
-
Protocol 2: General Procedure for Oxidation of Pyridine to Pyridine-N-Oxide
This protocol outlines a general method using m-chloroperoxybenzoic acid (m-CPBA).[11]
-
Setup: In a round-bottom flask, dissolve the substituted pyridine (e.g., 10 mmol) in a suitable solvent like dichloromethane (DCM) (e.g., 80-100 mL).[11]
-
Cooling: Cool the solution in an ice bath to 0-5°C.
-
Addition of m-CPBA: Slowly add m-CPBA (approx. 1.1-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0-5°C.
-
Reaction: Allow the reaction mixture to warm to room temperature (20-25°C) and stir for 12-24 hours.[11] Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Add water to the residue.
-
Adjust the pH to 4-5 with a suitable acid or base.
-
Stir for 2-3 hours, then filter to remove any solids (like m-chlorobenzoic acid).
-
The aqueous filtrate containing the pyridine-N-oxide can be extracted with a suitable organic solvent, dried, and concentrated to yield the product.
-
Visualizations
Troubleshooting Workflow: Low Product Yield
Caption: Troubleshooting flowchart for low yield in pyridine nitration.
Regioselectivity Logic: Direct vs. N-Oxide Pathway
Caption: Comparison of regiochemical outcomes in pyridine nitration.
References
- 1. benchchem.com [benchchem.com]
- 2. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 3. youtube.com [youtube.com]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. aklectures.com [aklectures.com]
- 7. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]
- 8. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 9. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 10. researchgate.net [researchgate.net]
- 11. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 12. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]
- 14. quora.com [quora.com]
- 15. nva.sikt.no [nva.sikt.no]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. meta-Nitration of Pyridines and Quinolines through Oxazino Azines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Making sure you're not a bot! [oc-praktikum.de]
Technical Support Center: Preventing Over-Nitration of Methoxy-Substituted Pyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical advice for the nitration of methoxy-substituted pyridines. As a Senior Application Scientist, my goal is to equip you with the expertise and validated protocols necessary to navigate the complexities of these reactions and achieve selective mono-nitration while avoiding common pitfalls like over-nitration.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the nitration of methoxy-substituted pyridines in a question-and-answer format.
Question 1: I'm observing significant amounts of dinitro- and other polysubstituted products. How can I favor mono-nitration?
Answer:
Over-nitration is a frequent challenge with methoxy-substituted pyridines due to the activating nature of the methoxy group.[1] To enhance selectivity for mono-nitration, several key parameters of your reaction conditions must be precisely controlled.
Core Strategies to Promote Mono-nitration:
-
Temperature Control: Lowering the reaction temperature is a critical first step. Many nitration reactions are highly exothermic, and excess heat can overcome the activation energy barrier for subsequent nitrations. Start your reaction at 0°C or even lower (e.g., -10°C to -20°C) using an ice-salt or dry ice/acetone bath.[2]
-
Stoichiometry of the Nitrating Agent: Use a minimal excess of the nitrating agent. A common starting point is 1.05 to 1.2 equivalents. A large excess dramatically increases the probability of multiple nitrations.[2]
-
Slow and Controlled Addition: Add the nitrating agent dropwise or in small portions to the solution of your methoxy-substituted pyridine.[2] This maintains a low instantaneous concentration of the active nitrating species (the nitronium ion, NO₂⁺), favoring the initial, faster mono-nitration over subsequent, slower dinitration steps.
-
Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the desired mono-nitrated product is maximized, before significant dinitration byproducts begin to form.[2]
Question 2: My nitration is sluggish or incomplete, even with an excess of nitrating agent. What could be the issue?
Answer:
While over-nitration is common, insufficient reactivity can also occur, particularly if other deactivating groups are present on the pyridine ring or if the reaction conditions are not optimal.
Troubleshooting an Incomplete Reaction:
-
Insufficiently Activated Substrate: If your methoxy-substituted pyridine contains strongly electron-withdrawing groups, the overall ring system may be too deactivated for standard nitration conditions. In such cases, you might need to employ a stronger nitrating agent (e.g., fuming nitric acid with oleum) or cautiously increase the reaction temperature.[3] Be aware that harsher conditions can decrease selectivity.
-
Poor Solubility: If your substrate is not fully dissolved in the reaction medium, the reaction rate will be severely limited. Consider using a co-solvent that can dissolve both the substrate and the nitrating agent. Acetic acid is a common choice for nitration reactions.[3]
-
Protonation of the Pyridine Nitrogen: In strongly acidic media, the pyridine nitrogen is protonated, which strongly deactivates the ring towards electrophilic aromatic substitution.[4] While the methoxy group is activating, the deactivating effect of the pyridinium ion can be dominant. In some cases, alternative nitration methods that avoid highly acidic conditions may be necessary.
Question 3: I'm getting a mixture of isomers and poor regioselectivity. How can I control where the nitro group adds?
Answer:
Regioselectivity in the nitration of substituted pyridines is governed by a combination of electronic and steric effects. The methoxy group is an ortho-, para-director; however, the pyridine nitrogen's electron-withdrawing nature directs electrophilic attack to the 3- and 5-positions.[5]
Strategies to Control Regioselectivity:
-
Understanding Directing Effects: The final regiochemical outcome is a balance between these competing effects. For example, in 3-methoxypyridine, the methoxy group and the ring nitrogen work in concert to direct the incoming electrophile.
-
Steric Hindrance: Bulky substituents adjacent to a potential nitration site can sterically hinder the approach of the nitronium ion, favoring substitution at less hindered positions.
-
Alternative Nitration Systems: If standard mixed acid conditions (HNO₃/H₂SO₄) yield poor selectivity, consider alternative nitrating agents that may offer different regiochemical outcomes. For instance, nitration with dinitrogen pentoxide (N₂O₅) can sometimes provide different isomer ratios.[6][7]
II. Frequently Asked Questions (FAQs)
This section provides answers to broader conceptual questions regarding the nitration of methoxy-substituted pyridines.
Why are methoxy-substituted pyridines so susceptible to over-nitration?
The methoxy group (-OCH₃) is a strong electron-donating group. It increases the electron density of the pyridine ring through resonance, making it more nucleophilic and thus more reactive towards electrophiles like the nitronium ion (NO₂⁺). This increased reactivity, which facilitates the initial mono-nitration, also makes the mono-nitrated product susceptible to further nitration, leading to di- and poly-nitrated byproducts.[1]
What is the mechanism of nitration for a methoxy-substituted pyridine?
The nitration of methoxy-substituted pyridines proceeds via an electrophilic aromatic substitution (EAS) mechanism.[8]
-
Formation of the Electrophile: In a typical mixed-acid nitration, sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[9][10]
-
Electrophilic Attack: The electron-rich π system of the methoxy-substituted pyridine attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base in the reaction mixture (such as H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the pyridine ring and yielding the nitrated product.[8]
What are the best practices for setting up and working up a nitration reaction?
Reaction Setup:
-
Safety First: Nitration reactions can be highly energetic and should always be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
-
Cooling: Ensure you have an efficient cooling bath ready before you begin.[2]
-
Glassware: Use clean, dry glassware.
-
Stirring: Maintain efficient stirring throughout the reaction to ensure homogeneity and prevent localized overheating during the addition of the nitrating agent.
Work-up Procedure:
-
Quenching: After the reaction is complete, it must be carefully quenched. The most common method is to slowly pour the reaction mixture onto crushed ice with vigorous stirring. This serves to dilute the strong acid and dissipate any excess heat.
-
Neutralization: The acidic solution is then carefully neutralized. A saturated solution of sodium bicarbonate or sodium carbonate is often used.[2] Be cautious, as this will generate a significant amount of carbon dioxide gas. Add the base slowly in small portions to control the foaming.
-
Extraction: Once neutralized, the product can be extracted from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The crude product is often purified by column chromatography or recrystallization to isolate the desired mono-nitrated isomer.
Are there alternatives to the standard nitric acid/sulfuric acid nitrating mixture?
Yes, several other nitrating systems can be employed, which may offer advantages in terms of mildness, selectivity, or functional group tolerance:
-
Dinitrogen Pentoxide (N₂O₅): This reagent can be used for the nitration of pyridines, sometimes leading to different regioselectivity.[6][7]
-
Acetyl Nitrate: Formed in situ from nitric acid and acetic anhydride, this is a milder nitrating agent.
-
Nitronium Tetrafluoroborate (NO₂BF₄): A stable salt that can be used as a source of the nitronium ion.
The choice of nitrating agent will depend on the specific substrate and the desired outcome.
III. Experimental Protocols & Data
Protocol 1: General Procedure for Controlled Mono-nitration of a Methoxy-Substituted Pyridine
This protocol provides a general framework. Optimal conditions may vary depending on the specific substrate.
-
Substrate Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the methoxy-substituted pyridine (1.0 eq.) in a suitable solvent (e.g., concentrated sulfuric acid) and cool the solution to 0°C in an ice bath.
-
Nitrating Mixture Preparation: In a separate flask, prepare the nitrating mixture by slowly adding nitric acid (1.1 eq.) to concentrated sulfuric acid at 0°C.
-
Slow Addition: Add the pre-cooled nitrating mixture dropwise to the stirred solution of the methoxy-substituted pyridine over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Quenching and Work-up: Once the starting material is consumed and the desired mono-nitro product is the major component, slowly pour the reaction mixture onto crushed ice. Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with an organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Table 1: Influence of Reaction Conditions on Product Distribution
| Methoxy-Pyridine Isomer | Nitrating Agent (eq.) | Temperature (°C) | Reaction Time (h) | Mono-nitro Product (%) | Di-nitro Product (%) |
| 2-Methoxypyridine | 1.1 | 0 | 2 | 85 | 10 |
| 2-Methoxypyridine | 2.5 | 25 | 4 | 20 | 75 |
| 3-Methoxypyridine | 1.1 | 0 | 1.5 | 90 | 5 |
| 3-Methoxypyridine | 2.5 | 25 | 3 | 30 | 65 |
| 4-Methoxypyridine | 1.1 | 0 | 2 | 80 | 15 |
| 4-Methoxypyridine | 2.5 | 25 | 4 | 25 | 70 |
Note: The yields presented are illustrative and will vary based on the specific substrate and reaction scale.
IV. Visualizing Reaction Control
Diagram 1: Decision-Making Workflow for Optimizing Mono-nitration
This diagram illustrates the logical steps to troubleshoot and optimize the mono-nitration of methoxy-substituted pyridines.
Caption: Troubleshooting workflow for nitration reactions.
V. References
-
Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. 4
-
Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC - NIH. 11
-
Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration. Benchchem. 2
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. 12
-
Nitropyridines: Synthesis and reactions. ResearchGate. 6
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. 8
-
Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. 13
-
Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. 14
-
Study of nitration process of pyridine/pyrazine compound with electron-donating groups. Semantic Scholar. 1
-
US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine. Google Patents. 15
-
Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? Quora. 5
-
Technical Support Center: Strategies to Control Regioselectivity in Nitration Reactions. Benchchem. 3
-
Nitration of Benzene. Chemistry Steps. 9
-
Synthesis and Functionalization of 3-Nitropyridines. University of Oslo. 7
-
Aromatic Nitration and Sulfonation. Chemistry LibreTexts. 10
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. nva.sikt.no [nva.sikt.no]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
stability issues of 3-Methoxy-2-methyl-6-nitropyridine under reaction conditions
Technical Support Center: 3-Methoxy-2-methyl-6-nitropyridine
A Guide to Navigating Stability and Reactivity for Researchers and Drug Development Professionals
A Critical Note on Isomers: The nomenclature for substituted pyridines can be ambiguous. While this guide focuses on "this compound," much of the available literature and commercial supply pertains to its isomers, such as 3-Methoxy-6-methyl-2-nitropyridine [1][2] and 6-Methoxy-2-methyl-3-nitropyridine [3]. The principles discussed herein are broadly applicable to these related structures, but regioselectivity and reaction rates will vary. Always confirm the identity of your starting material via analytical methods (NMR, MS) before proceeding.
Section 1: Frequently Asked Questions - Core Stability and Handling
This section addresses the most common foundational questions regarding the stability and safe handling of this compound.
Q1: What are the primary stability concerns I should be aware of when working with this compound?
A1: The stability of this compound is primarily influenced by four factors:
-
Susceptibility to Nucleophiles: The pyridine ring is "electron-deficient" and is further activated by the potent electron-withdrawing nitro group (-NO₂). This makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. Depending on the isomer, the methoxy group or ring hydrogens can be displaced.[1][4]
-
Reduction of the Nitro Group: The nitro group is readily reduced to an amine (-NH₂) under various conditions. This is often a desired transformation but can occur as an unwanted side reaction with many common reagents, including some metal catalysts and hydrides.[4][5]
-
Thermal Sensitivity: Aromatic nitro compounds possess inherent energetic properties. While this specific molecule is not classified as an explosive, the potential for exothermic decomposition, especially at elevated temperatures or on a large scale, should not be overlooked. Thermal analysis (e.g., DSC/ARC) is strongly recommended before scaling up reactions.
-
pH Sensitivity: The compound's stability can be compromised under strongly acidic or basic conditions. The basic pyridine nitrogen can be protonated in acid, altering reactivity, while strong bases can promote unwanted side reactions or decomposition.[6][7]
Q2: What are the best practices for storing this compound to ensure its long-term integrity?
A2: Proper storage is crucial for preventing degradation. Adhere to the following guidelines:
-
Environment: Store the compound in a cool, dry, and dark place.[8] A well-ventilated cabinet is essential.[9]
-
Container: Keep the container tightly sealed to prevent moisture ingress and oxidation.
-
Incompatible Materials: Segregate from strong oxidizing agents, strong acids, and strong bases.[9][10] Violent reactions can occur with these substances.[11]
-
Inert Atmosphere: For long-term storage or for high-purity samples, consider storage under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidative degradation.
| Parameter | Storage Condition | Rationale |
| Temperature | Cool / Ambient | Prevents thermal degradation and potential exothermic events.[11] |
| Atmosphere | Dry, Inert (Optional) | Prevents hydrolysis and slow oxidation. |
| Light | Dark Container / Cabinet | Prevents potential photochemical side reactions. |
| Segregation | Away from acids, bases, oxidizers | Avoids highly exothermic or violent reactions.[9][11] |
Table 1: Recommended Storage and Handling Conditions.
Section 2: Troubleshooting Guide for Common Reaction Issues
This section provides a scenario-based approach to troubleshooting common problems encountered during reactions involving this compound.
Scenario 1: The Nitro Group is Disappearing! (Unwanted Reduction)
Q: I'm running a reaction that should not affect the nitro group, but my analysis (TLC/LC-MS) shows the formation of the corresponding aniline. What could be causing this, and how do I stop it?
A: Unintended reduction of the nitro group is a classic problem. The nitro group is highly sensitive to a variety of reducing conditions, some of which are not obvious.
Root Cause Analysis:
-
Hydrogenation Catalysts: Are you using catalysts like Palladium (Pd/C), Platinum (PtO₂), or Raney Nickel (Ra-Ni)? These are highly efficient for nitro reduction, and even trace amounts left in glassware from previous experiments can cause issues.[5]
-
Reducing Metals: Metals like Iron (Fe), Zinc (Zn), or Tin (Sn) in the presence of acid are standard reagents for nitro reduction. Ensure your reaction is free from contamination with these metals.
-
Hydride Reagents: While NaBH₄ is generally selective, more powerful hydrides like LiAlH₄ will readily reduce nitro groups. Certain additives can also increase the reducing power of milder hydrides.
-
Transfer Hydrogenation: Reagents like triethylsilane or sources of formic acid can act as hydrogen donors, especially in the presence of a transition metal catalyst, leading to reduction.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unintended nitro group reduction.
Preventative Strategies:
-
Reagent Selection: For other reductions on the molecule, choose highly selective reagents. For example, use NaBH₄ for ketone reduction in the presence of a nitro group.
-
Orthogonality: Redesign your synthetic route so that the nitro reduction is the final step, or protect other functional groups before performing the nitro reduction.
-
Strict Process Control: Use dedicated, clean glassware and purified reagents to avoid cross-contamination with catalytic metals or reducing agents.
Scenario 2: My Reagent is Attacking the Ring! (SNAr Side Reactions)
Q: I'm attempting a reaction on the methyl or methoxy group, but I'm getting a complex mixture where my nucleophile has displaced the methoxy group or substituted a hydrogen on the ring. Why is the ring so reactive?
A: This is a direct consequence of the powerful activating effect of the nitro group on the pyridine ring for Nucleophilic Aromatic Substitution (SNAr).
Mechanistic Explanation: The nitro group withdraws electron density from the ring via both inductive (-I) and resonance (-R) effects. This creates positions on the ring that are highly electron-poor (electrophilic) and thus susceptible to attack by nucleophiles. The positions ortho and para to the nitro group are most activated. An intermediate, negatively-charged Meisenheimer complex is formed, and subsequent elimination of a leaving group (like methoxide) re-aromatizes the ring.[1][12]
Caption: Electronic influences governing SNAr reactivity.
Mitigation Strategies:
-
Temperature Control: SNAr reactions are often highly temperature-dependent. Running your desired reaction at a lower temperature may prevent the SNAr side reaction, which likely has a higher activation energy.
-
Nucleophile Choice: Use a softer, less aggressive nucleophile if possible. Hard, charged nucleophiles (e.g., RO⁻, RS⁻) are particularly effective in SNAr.
-
Protecting Groups: If the desired reaction requires harsh conditions, consider temporarily reducing the nitro group to an amine. The amine group is strongly activating for electrophilic substitution and deactivating for nucleophilic substitution, effectively "turning off" the SNAr pathway. The nitro group can be reformed later if needed.
Scenario 3: Degradation in Acidic or Basic Conditions
Q: My compound is not surviving exposure to strong acid (e.g., conc. HCl) or strong base (e.g., NaH, LDA). What is happening?
A: Strong acids and bases can initiate several degradation pathways.
Under Acidic Conditions:
-
Pyridine Protonation: The lone pair on the pyridine nitrogen is basic and will be protonated by strong acids. This forms a pyridinium salt, which dramatically changes the electronic properties of the ring, making it even more electron-deficient and deactivating it towards electrophilic attack.[13]
-
Hydrolysis: The methoxy group may be susceptible to acid-catalyzed hydrolysis to the corresponding pyridone, especially at elevated temperatures.
Caption: Equilibrium of pyridine protonation under acidic conditions.
Under Basic Conditions:
-
Side-Chain Reactivity: Strong, non-nucleophilic bases like LDA or NaH can deprotonate the methyl group. The resulting carbanion is a nucleophile and can participate in undesired subsequent reactions.[14]
-
Methoxy Group Cleavage: While generally stable, harsh basic conditions (e.g., strong base at high temperatures) could potentially cleave the methoxy ether bond.
-
General Decomposition: The combination of electron-withdrawing and -donating groups can make the molecule unstable to harsh pH extremes, leading to complex decomposition pathways.[6][7]
Recommendations:
-
pH Control: If a reaction requires acidic or basic conditions, use the mildest reagent possible that will effect the transformation (e.g., use K₂CO₃ instead of NaH; use acetic acid instead of conc. H₂SO₄). Use buffering systems where appropriate.[7]
-
Non-Aqueous Conditions: For base-catalyzed reactions, ensure strictly anhydrous conditions to prevent hydrolysis side reactions.
Section 3: Key Experimental Protocols
These protocols are provided as a self-validating framework. Always perform a small-scale trial before committing a large amount of material.
Protocol 1: Monitoring Reaction Stability via LC-MS
This is the most critical protocol for troubleshooting. It provides real-time data on the fate of your starting material.
-
Prepare a Standard: Before starting the reaction, dissolve a small amount (~1 mg) of your starting this compound in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution for LC-MS analysis.
-
Time Zero (t=0) Sample: As soon as the reaction is fully mixed and at the target temperature, withdraw a small aliquot (~5-10 µL), quench it immediately in a vial containing a diluting solvent (e.g., 1 mL of acetonitrile), and vortex. This is your t=0 reference.
-
Time Course Sampling: Withdraw and quench aliquots at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr). The frequency depends on the expected reaction rate.
-
Analysis: Analyze the standard and all time-course samples by LC-MS.
-
Validation & Interpretation:
-
Compare the retention time and mass spectrum of the peak in your reaction samples to your standard to confirm its identity.
-
Track the disappearance of the starting material peak area over time.
-
Crucially, look for the appearance of new peaks. Analyze their mass-to-charge ratio (m/z) to identify potential byproducts (e.g., M-31 for loss of methoxy, M-46 for reduction of NO₂ to NH₂, M+Nu-LG for substitution products).
-
Protocol 2: Selective Reduction of the Nitro Group
This protocol provides a reliable method for converting the nitro group to an amine, a common synthetic step.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol or methanol.
-
Reagent Addition: Add ammonium chloride (NH₄Cl, 5.0 eq) followed by activated zinc dust (Zn, 5.0 eq) portion-wise. The reaction is exothermic; maintain the temperature below 40°C with an ice bath if necessary.
-
Monitoring: Stir vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS (Protocol 1) until all starting material is consumed (typically 1-3 hours).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the inorganic salts. Rinse the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by column chromatography or recrystallization.
-
Validation: Confirm the product structure using ¹H NMR (disappearance of aromatic protons adjacent to the nitro group and appearance of a broad -NH₂ signal) and mass spectrometry (verifying the expected molecular weight for the amine).
References
- 1. Buy 3-Methoxy-6-methyl-2-nitropyridine | 24015-98-3 [smolecule.com]
- 2. synchem.de [synchem.de]
- 3. 6-Methoxy-2-methyl-3-nitropyridine | C7H8N2O3 | CID 230475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 6. ibisscientific.com [ibisscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China | Properties, Applications, Safety Data [pipzine-chem.com]
- 11. 3-Methoxy-2-nitropyridine Supplier & Manufacturer in China | Properties, Applications, Safety Data | High-Purity Bulk Chemicals [pipzine-chem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Technical Support Center: Nitration of Pyridine Rings
Welcome to the technical support center for the nitration of pyridine rings. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing a nitro group onto a pyridine moiety. The inherent electron-deficient nature of the pyridine ring presents unique challenges for electrophilic aromatic substitution, often requiring harsh conditions that can lead to low yields and side products. This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols for alternative nitrating agents to help you achieve your synthetic goals efficiently and safely.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when planning the nitration of a pyridine ring.
Q1: Why is the direct nitration of pyridine so challenging?
The nitrogen atom in the pyridine ring is highly electronegative, which withdraws electron density from the aromatic system. This deactivates the ring towards electrophilic attack, making it significantly less reactive than benzene. The reaction conditions required, such as fuming nitric acid at high temperatures, are harsh and can often result in low yields and the formation of unwanted byproducts.
Q2: What is the typical regioselectivity for the direct nitration of pyridine?
Direct nitration of an unsubstituted pyridine ring, when it does occur, primarily yields the 3-nitropyridine isomer. This is because the ortho (2- and 6-) and para (4-) positions are the most deactivated by the electron-withdrawing effect of the nitrogen atom.
Q3: How do substituents on the pyridine ring influence the outcome of nitration?
Substituents play a critical role in both the reactivity of the ring and the regioselectivity of the nitration.
-
Electron-donating groups (e.g., alkyl, amino) can activate the ring, making nitration easier. However, they also increase the risk of over-nitration. The position of the incoming nitro group will be directed by the electronic and steric effects of the substituent.
-
Electron-withdrawing groups (e.g., halogens, nitro groups) will further deactivate the ring, making nitration even more difficult.
Q4: Are there safer alternatives to traditional nitrating agents like fuming nitric acid?
Yes, several alternative nitrating agents and methods have been developed to circumvent the harsh conditions and poor selectivity of traditional methods. These include the nitration of pyridine N-oxides, the use of reagents like dinitrogen pentoxide, nitronium tetrafluoroborate, and innovative strategies like dearomatization-rearomatization. These alternatives often offer milder reaction conditions, improved yields, and better regioselectivity.
II. Troubleshooting Common Nitration Issues
This section provides guidance on how to address specific problems that may arise during your pyridine nitration experiments.
Issue 1: Low or No Yield of the Desired Nitropyridine
Possible Cause 1: Insufficiently harsh reaction conditions for a deactivated substrate.
-
Troubleshooting: For highly deactivated pyridines, traditional nitrating conditions may not be sufficient. Consider employing a more potent nitrating agent or a different synthetic strategy altogether. For instance, the use of dinitrogen pentoxide or nitronium tetrafluoroborate can be effective for less reactive substrates.
Possible Cause 2: Degradation of the starting material.
-
Troubleshooting: The harsh acidic and high-temperature conditions of classical nitration can lead to the decomposition of sensitive starting materials. Monitor your reaction closely by TLC or LC-MS to assess the stability of your starting material. If degradation is observed, exploring milder alternative nitrating agents is highly recommended.
Issue 2: Over-nitration and Formation of Di- or Polysubstituted Products
Possible Cause: Use of excess nitrating agent or prolonged reaction times.
-
Troubleshooting Strategies to Favor Mono-nitration:
-
Control Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of subsequent nitrations.
-
Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess will significantly increase the likelihood of multiple nitrations.
-
Slow Addition of Nitrating Agent: Add the nitrating agent dropwise or in small portions to the reaction mixture. This helps to maintain a low concentration of the active nitrating species at any given time, thus favoring the mono-nitrated product.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or GC-MS to stop the reaction once the formation of the desired mono-nitrated product is maximized and before significant di-nitration occurs.
-
Issue 3: Incorrect Regioselectivity or a Mixture of Isomers
Possible Cause 1: Competing directing effects of multiple substituents.
-
Troubleshooting: When the pyridine ring has multiple substituents, predicting the regioselectivity can be complex. A thorough understanding of the electronic and steric effects of each substituent is crucial. It may be necessary to explore different nitrating agents that exhibit different regioselectivity profiles.
Possible Cause 2: The inherent electronic properties of the substituted pyridine.
-
Troubleshooting: For certain substitution patterns, achieving the desired regioselectivity via direct nitration may not be feasible. In such cases, a multi-step synthetic route involving the introduction of a directing group or the use of a different starting material may be necessary. The dearomatization-rearomatization strategy is a powerful method for achieving meta-nitration, which is often difficult to obtain directly.
III. Alternative Nitrating Agents and Protocols
This section details several alternative approaches to pyridine nitration, offering milder conditions and improved selectivity.
A. Nitration of Pyridine N-Oxides
The formation of a pyridine N-oxide is a common and effective strategy to activate the pyridine ring towards electrophilic substitution, particularly at the 4-position.
Mechanism: The N-oxide functionality donates electron density into the pyridine ring, activating the 4-position for electrophilic attack. Subsequent deoxygenation of the N-oxide yields the 4-nitropyridine.
Workflow for Nitration via Pyridine N-Oxide:
Caption: Workflow for the synthesis of 4-nitropyridine via a pyridine N-oxide intermediate.
Experimental Protocol: Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide
-
Preparation of the Nitrating Acid: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, place 12 mL (0.29 mol) of fuming nitric acid. While cooling in an ice bath and stirring, slowly add 30 mL (0.56 mol) of concentrated sulfuric acid in portions. Allow the mixture to warm to 20°C before use.
-
Reaction Setup: Assemble a 100 mL three-neck flask with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel. Equip the reflux condenser with an adapter to safely vent the nitrous fumes generated during the reaction to a sodium hydroxide trap.
-
Nitration Procedure: Add 9.51 g (100 mmol) of pyridine N-oxide to the reaction flask and heat to 60°C. Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the stirred pyridine N-oxide over 30 minutes. The internal temperature will initially drop. After the addition is complete, heat the reaction mixture to
Technical Support Center: Scale-Up of 3-Methoxy-2-methyl-6-nitropyridine Production
This guide is designed for researchers, scientists, and drug development professionals involved in the chemical synthesis of 3-Methoxy-2-methyl-6-nitropyridine. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to address the specific challenges encountered when scaling this process from the laboratory bench to pilot plant or manufacturing scale. Our focus is on ensuring a safe, efficient, and reproducible synthesis through a deep understanding of the underlying chemical principles and process engineering considerations.
Synthesis Overview: The Direct Nitration Pathway
The most direct and commonly employed route for the synthesis of this compound is the electrophilic aromatic substitution (EAS) of the precursor, 3-methoxy-2-methylpyridine.[1] This reaction utilizes a classic nitrating mixture of fuming nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[2][3][4] This powerful electrophile is then attacked by the electron-rich pyridine ring to yield the desired product.
The overall workflow for this synthesis is depicted below.
Caption: Synthetic workflow for this compound production.
Critical Considerations for Scale-Up
Transitioning a nitration reaction from grams to kilograms introduces significant challenges that are often negligible at the bench scale. The primary concern is the management of the reaction's potent exothermicity.[5][6] Failure to control heat generation can lead to a thermal runaway, resulting in rapid temperature and pressure increases, decomposition of the product, and potentially violent reactor failure.[7][8][9]
Key Process Parameters:
-
Thermal Management: The heat of reaction for nitration is substantial.[5][8] On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. Therefore, a reactor with a high heat transfer capability (e.g., a jacketed glass-lined or stainless steel reactor with appropriate agitator design) is mandatory. The cooling capacity of the thermal control unit must be calculated to handle the total heat output of the reaction.
-
Reagent Addition Strategy: The rate of heat generation is directly proportional to the rate of reagent addition. The nitrating mixture must be added slowly and sub-surface to the solution of the pyridine precursor. This ensures that the heat generated can be effectively removed by the cooling system in real-time, preventing accumulation.[10]
-
Mixing Efficiency: Inefficient mixing can create localized "hot spots" where the concentration of reactants is high, leading to an uncontrolled localized reaction rate and potential side product formation (e.g., di-nitration).[10][11] A properly designed agitation system (e.g., a pitched-blade turbine or anchor agitator with baffles) is critical to ensure homogeneity in temperature and reactant concentration.
-
Work-up and Quenching: Quenching the reaction by adding the acidic mixture to a large volume of agitated ice/water is the standard and safest procedure.[10] Never add water or ice directly to the concentrated acid mixture in the reactor. This would generate an intense exotherm from the heat of dilution, which could cause boiling and splashing of the corrosive mixture. This "reverse quench" is a critical safety step at scale.
Frequently Asked Questions (FAQs) for Scale-Up
Q1: My reaction yield is significantly lower on scale-up compared to the lab. What are the likely causes?
A: Low yield on scale-up can stem from several factors:
-
Poor Temperature Control: If the temperature rises too high, it can lead to the formation of undesired by-products or decomposition of the starting material or product. Ensure your cooling system is adequate and that the addition rate is slow enough to maintain the target temperature range.
-
Incomplete Reaction: In a larger volume, achieving complete mixing can be more challenging. If the reaction appears to stall, it might be due to poor mass transfer. Consider increasing the agitation speed, if safe to do so, or extending the reaction time.[10] Always monitor reaction completion with an appropriate in-process control (IPC) like HPLC or TLC.
-
Work-up Losses: Ensure the product is fully precipitated during the quench. The pH of the final mixture can affect solubility. Also, ensure the wash steps are sufficient to remove impurities but not so excessive that they dissolve a significant amount of the product.
Q2: I am observing the formation of di-nitro or other impurities. How can I prevent this?
A: The formation of di-nitro impurities is typically a result of the reaction being too forcing. To mitigate this:
-
Strict Temperature Control: Over-nitration is more likely at elevated temperatures.[12] Maintaining a consistent, low temperature during the addition of the nitrating mixture is crucial.
-
Stoichiometry: Use only a slight molar excess of the nitrating agent. A large excess of nitric acid will increase the probability of a second nitration event.
-
Controlled Addition: A slow, controlled addition rate prevents a localized high concentration of the nitronium ion, which can drive further nitration on the already nitrated product.
Q3: What are the best practices for quenching a multi-liter nitration reaction safely?
A: The safest method is a "reverse quench."
-
Prepare a separate, appropriately sized vessel containing a vigorously stirred mixture of crushed ice and water. The amount of ice/water should be at least 5-10 times the volume of the reaction mixture.
-
Slowly transfer the completed reaction mixture from the reactor into the ice/water slurry via a dip tube or a pressure-equalized addition funnel.
-
Continuously monitor the temperature of the quench vessel to ensure it remains low.
-
This procedure dilutes the acids and dissipates the heat of dilution simultaneously and safely.[10]
Q4: Is continuous flow synthesis a viable and safer alternative for this process?
A: Absolutely. For highly exothermic and potentially hazardous reactions like nitration, continuous flow chemistry offers significant safety advantages.[11] By conducting the reaction in a small-volume microreactor or flow reactor, the amount of energetic material present at any given time is minimized. The high surface-area-to-volume ratio allows for near-instantaneous and highly efficient heat removal, virtually eliminating the risk of thermal runaway. This technology is highly recommended for the safe scale-up of nitropyridine synthesis.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Uncontrolled Temperature Rise | 1. Addition rate of nitrating mixture is too fast.2. Cooling system failure or insufficient capacity.3. Poor agitation leading to localized exotherm. | 1. Immediately stop the addition of reagents.2. If safe, add an external cooling bath (e.g., dry ice/acetone).3. Review engineering controls; reduce future addition rates and verify cooling capacity.[10] |
| Product Fails to Precipitate During Work-up | 1. Product is soluble in the final aqueous acidic mixture.2. Insufficient product formed (low yield).3. Formation of a soluble side-product. | 1. Neutralize the quenched mixture carefully with a base (e.g., NaOH, NaHCO₃) to the point of maximum precipitation. Be cautious as neutralization is also exothermic.2. If neutralization does not work, consider extraction with a suitable organic solvent (e.g., ethyl acetate, DCM).[13] |
| Product Purity is Low (Post-Isolation) | 1. Incomplete reaction (starting material remains).2. Formation of isomers or over-nitrated species.3. Insufficient washing of the crude product. | 1. Extend reaction time or slightly increase temperature post-addition, while monitoring carefully.2. Optimize reaction temperature and reagent stoichiometry.[12]3. Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate).[14] |
| Dark Tar-Like Substance Formed | 1. Reaction temperature was too high, causing oxidative decomposition.2. Presence of impurities in the starting material. | 1. Re-evaluate temperature control protocols. Ensure the pyridine precursor is added to the acid, not the other way around, if applicable to the specific process.2. Verify the purity of the 3-methoxy-2-methylpyridine starting material before use. |
Exemplary Pilot-Scale Protocol (5 L Scale)
Disclaimer: This protocol is for informational purposes only and must be thoroughly risk-assessed by qualified personnel before implementation.
Equipment: 10 L jacketed glass reactor with a variable speed overhead stirrer (fitted with a glass-lined turbine agitator and baffle), a thermocouple, a pressure-equalized dropping funnel, and a nitrogen inlet. The reactor should be connected to a suitably rated thermal control unit.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Nitrating Mixture Preparation: In a separate vessel, cool 750 mL of concentrated sulfuric acid (H₂SO₄) to 0-5 °C. Slowly add 750 mL of fuming nitric acid (HNO₃) to the sulfuric acid, ensuring the temperature of the mixture does not exceed 10 °C.
-
Charge Starting Material: Charge the main reactor with 1.0 kg of 3-methoxy-2-methylpyridine. Begin agitation.
-
Controlled Addition: Cool the reactor contents to 0-5 °C. Begin the slow, dropwise addition of the prepared nitrating mixture from the dropping funnel. The addition rate should be controlled to maintain the internal reactor temperature between 5-10 °C. This addition may take several hours.
-
Reaction Phase: Once the addition is complete, allow the mixture to warm to room temperature and then heat to 55-60 °C. Hold at this temperature for 6 hours.[1] Monitor the reaction's progress via a validated IPC method (e.g., HPLC analysis of quenched samples).
-
Quenching: In a separate 50 L vessel, prepare a slurry of 10 kg of crushed ice and 10 L of water under vigorous agitation. Once the reaction is complete, cool the reactor contents to room temperature. Slowly transfer the reaction mixture into the ice/water slurry, ensuring the temperature of the quench pot does not exceed 20 °C.
-
Isolation: Stir the resulting slurry for 1-2 hours to ensure complete precipitation. Filter the solid product using a suitable filter (e.g., Büchner funnel or filter press).
-
Washing: Wash the filter cake with cold deionized water until the washings are neutral to pH paper.
-
Drying: Dry the product in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
Hazard and Safety Information
Nitration reactions are among the most hazardous in the chemical industry.[6][9] A thorough Process Safety Management (PSM) review, including a Hazard and Operability (HAZOP) study, is mandatory before any scale-up operation.
-
Reagents: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and are strong oxidizing agents. Handle with extreme care in a well-ventilated area (fume hood or ventilated enclosure) using appropriate PPE (acid-resistant gloves, apron, face shield).
-
Product: Nitroaromatic compounds are often toxic and can be thermally unstable.[7] They should be handled with care, avoiding inhalation of dust or skin contact.[15][16]
-
Thermal Runaway: This is the primary hazard.[7][8] Ensure redundant temperature monitoring and an emergency quench plan are in place. The diagram below outlines a basic decision-making process for a thermal runaway event.
Caption: Emergency response logic for a thermal runaway event.
References
- 1. prepchem.com [prepchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Video: Electrophilic Aromatic Substitution: Nitration of Benzene [jove.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journals.stmjournals.com [journals.stmjournals.com]
- 7. icheme.org [icheme.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Sciencemadness Discussion Board - Avoiding over nitration (or generally over-electrophilic substitution) - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. reddit.com [reddit.com]
- 14. Page loading... [guidechem.com]
- 15. 3-Nitropyridine | 2530-26-9 | TCI AMERICA [tcichemicals.com]
- 16. jubilantingrevia.com [jubilantingrevia.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Methoxy-2-methyl-6-nitropyridine and Its Positional Isomers
This guide provides an in-depth, objective comparison of the chemical reactivity of 3-Methoxy-2-methyl-6-nitropyridine with its key positional isomers. For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of these substituted nitropyridines is paramount. These heterocycles are not merely starting materials; they are versatile intermediates whose specific substitution patterns dictate their synthetic potential in constructing complex molecular architectures for pharmaceuticals, agrochemicals, and materials science.[1][2] This document moves beyond a simple catalog of reactions to explore the underlying electronic and steric principles that govern their behavior, supported by experimental data and detailed protocols.
Chapter 1: The Foundations of Reactivity in Substituted Pyridines
The reactivity of a substituted pyridine is not an intrinsic property of the ring alone but a complex interplay of the electron-deficient pyridine core and the electronic and steric nature of its substituents.
The Electronic Landscape
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which withdraws electron density from the carbon atoms. This makes the ring susceptible to nucleophilic attack, particularly at the C2 and C4 positions (ortho and para to the nitrogen), while rendering it less reactive towards electrophilic aromatic substitution compared to benzene.[3][4] The addition of substituents dramatically alters this landscape:
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group through both inductive and resonance effects, the nitro group further depletes the ring of electron density. When positioned at C2, C4, or C6, it strongly activates the ring for nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate (Meisenheimer complex).[4][5]
-
Methoxy Group (-OCH₃): This group exhibits a dual nature. It is electron-withdrawing by induction but strongly electron-donating by resonance. Overall, it is considered an activating group in electrophilic substitution and can influence the regioselectivity of nucleophilic attacks.[6]
-
Methyl Group (-CH₃): A weakly electron-donating group through induction, its primary influence is often steric rather than electronic.
The Role of Steric Hindrance
Steric hindrance, the spatial arrangement of atoms that obstructs a chemical reaction, is a critical factor in determining reactivity.[7] Substituents adjacent to a reaction center can physically block the approach of a nucleophile or electrophile.[8][9] In the case of this compound, the proximity of the methyl and methoxy groups at the C2 and C3 positions can significantly influence the accessibility of these sites.[10] The cumulative steric repulsion from substituents can decrease the reactivity of a potential reaction site by several orders of magnitude.[8]
The Isomers in Focus
For this guide, we will compare the target molecule, This compound (Isomer A) , with several of its positional isomers to illustrate the dramatic impact of substituent placement on reactivity.
-
Isomer A: this compound
-
Isomer B: 3-Methoxy-2-methyl-4-nitropyridine
-
Isomer C: 2-Methoxy-3-methyl-5-nitropyridine
-
Isomer D: 3-Methoxy-6-methyl-2-nitropyridine[11]
Chapter 2: Nucleophilic Aromatic Substitution (SNAr) - A Comparative Analysis
SNAr is arguably the most important reaction class for functionalizing electron-deficient aromatic rings like nitropyridines.[4] It involves the displacement of a good leaving group (such as a halide or, in some cases, a nitro group) by a nucleophile.[12][13]
Mechanistic Overview
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, which disrupts aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][14] The stability of this intermediate is the key to the reaction's feasibility. The negative charge is stabilized by resonance, and this stabilization is most effective when the charge can be delocalized onto an electronegative atom, such as the pyridine nitrogen or the oxygen atoms of a nitro group positioned ortho or para to the site of attack.[5][14]
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. benchchem.com [benchchem.com]
- 10. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buy 3-Methoxy-6-methyl-2-nitropyridine | 24015-98-3 [smolecule.com]
- 12. youtube.com [youtube.com]
- 13. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Navigating the Bioactive Landscape of Nitropyridines: A Comparative Guide to 3-Methoxy-2-methyl-6-nitropyridine Derivatives
For researchers, scientists, and drug development professionals, the pyridine scaffold represents a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Within this vast chemical space, nitropyridines have emerged as a class of compounds with a diverse and potent range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2] This guide delves into the promising, yet underexplored, biological potential of 3-methoxy-2-methyl-6-nitropyridine derivatives. While direct comparative studies on a series of these specific derivatives are nascent, by examining structurally related analogs, we can construct a predictive framework for their bioactivity and guide future research endeavors.
This document will serve as a comparative tool, synthesizing data from analogous compounds to forecast the therapeutic potential of this compound derivatives. We will explore their potential in key therapeutic areas, discuss the underlying structure-activity relationships, and provide detailed experimental protocols for their synthesis and biological evaluation.
The Allure of the this compound Scaffold
The this compound core is a fascinating starting point for medicinal chemistry exploration. The strategic placement of its functional groups—a methoxy, a methyl, and a nitro group—on the pyridine ring offers a unique combination of electronic and steric properties that can be fine-tuned to modulate biological activity.[3] The electron-withdrawing nitro group is a key pharmacophore in many bioactive molecules, while the methoxy and methyl groups can influence solubility, metabolic stability, and receptor binding.[4][5]
Comparative Analysis of Biological Activity: Insights from Analogs
Lacking a head-to-head comparison of a library of this compound derivatives, we turn our attention to the established biological activities of structurally similar nitropyridine and methoxypyridine compounds.
Antimicrobial Potential: A Battle Against Resistance
The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent activity against pathogenic bacteria and fungi. Nitropyridine derivatives have shown considerable promise in this arena.
Table 1: Antimicrobial Activity of Representative Nitropyridine Analogs
| Compound Class | Test Organism | Activity Metric (MIC/Zone of Inhibition) | Reference |
| Amino/nitro-substituted 3-arylcoumarins | Staphylococcus aureus | MIC = 32 µg/mL | [6] |
| Pyridothienopyrimidine derivatives | Staphylococcus aureus, Bacillus subtilis | MIC = 4–16 µg/mL | [7] |
| Novel Pyridine Derivatives | E. coli, B. mycoides, C. albicans | MIC < 0.0048 mg/mL for B. mycoides and C. albicans | [8] |
The data from these analogs suggests that the nitro group is a crucial component for antimicrobial activity. For derivatives of this compound, we can hypothesize that modifications at other positions of the pyridine ring, while retaining the nitro group, could lead to potent antimicrobial agents. The methoxy and methyl groups could be further functionalized to enhance cell permeability and target engagement.
Anticancer Activity: Targeting Uncontrolled Cell Growth
The fight against cancer is a primary focus of drug discovery, and nitropyridine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.
Table 2: Anticancer Activity of Representative Nitropyridine and Methoxypyridine Analogs
| Compound Class | Cancer Cell Line | Activity Metric (IC50) | Reference |
| 3-Nitropyridine analogues | Various cancer cell lines | GI50 < 10 nM in several cell lines | [2] |
| 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles | HepG2, DU145, MBA-MB-231 | IC50 = 1–5 µM | [1] |
| Methoxyflavone Analogs | Breast Cancer (MCF-7) | IC50 = 3.71 µM | [4] |
| Styrylchromones with methoxy groups | HL-60 (leukemia) | High tumor specificity | [9] |
The potent, nanomolar activity of some 3-nitropyridine analogs highlights the immense potential of this scaffold in oncology.[2] For our target derivatives, the methoxy group, as seen in other bioactive molecules, could enhance anticancer efficacy.[4][5] The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest.[2][9]
Enzyme Inhibition: A Key to Therapeutic Intervention
Targeting specific enzymes is a well-established strategy in drug development. Nitropyridine derivatives have been shown to inhibit various enzymes, including those involved in critical pathological pathways.
Table 3: Enzyme Inhibitory Activity of Representative Pyridine Analogs
| Compound Class | Target Enzyme | Activity Metric (IC50/Ki) | Reference |
| Substituted 6-phenyl-pyridin-2-ylamines | Neuronal Nitric Oxide Synthase (nNOS) | Potent inhibitors | [10] |
| Pyrimidine derivatives | Glutathione Reductase (GR) | Ki = 0.979±0.23 - 2.984±0.83 μM | [11] |
| Covalent Enzyme Inhibitors | Isocitrate Lyase (ICL) | Time-dependent inhibition | [12] |
| Chimeric Carbonic Anhydrase XII Inhibitors | Carbonic Anhydrase XII | Kd = 19 nM | [13] |
The ability of pyridine-based molecules to act as selective enzyme inhibitors opens up a vast therapeutic landscape. For derivatives of this compound, exploring their inhibitory potential against kinases, proteases, and other enzymes relevant to human diseases would be a logical and promising research direction.
Structure-Activity Relationship (SAR): A Predictive Blueprint
Based on the available data for analogous compounds, we can propose a hypothetical structure-activity relationship for this compound derivatives.
Caption: Hypothetical Structure-Activity Relationship for this compound Derivatives.
This diagram illustrates the central role of the 6-nitro group, which is likely essential for the observed biological activities. The methoxy and methyl groups offer avenues for modification to optimize pharmacokinetic and pharmacodynamic properties. Further derivatization at the C4 and C5 positions of the pyridine ring could lead to the discovery of compounds with enhanced potency and selectivity.
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of the parent compound and for the biological screening of its derivatives.
Synthesis of this compound
The synthesis of the core scaffold can be achieved through a multi-step process, often starting from a commercially available pyridine derivative.
Caption: General Synthetic Workflow for this compound.
Step-by-Step Protocol:
-
Nitration: To a cooled (0-5 °C) solution of 3-methoxy-2-methylpyridine in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (microorganism with no compound), a negative control (broth only), and a standard antibiotic control.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37 °C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Conclusion and Future Directions
While the direct biological evaluation of a comprehensive library of this compound derivatives is a research area ripe for exploration, the existing literature on analogous compounds provides a strong foundation for predicting their potential as valuable bioactive agents. The insights into their potential antimicrobial, anticancer, and enzyme inhibitory activities, coupled with the detailed experimental protocols provided, should empower researchers to embark on the synthesis and evaluation of this promising class of molecules. Future work should focus on the systematic derivatization of the this compound scaffold and a thorough investigation of their mechanisms of action to unlock their full therapeutic potential.
References
- 1. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles [mdpi.com]
- 2. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 3-Methoxy-6-methyl-2-nitropyridine | 24015-98-3 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Substituted 6-phenyl-pyridin-2-ylamines: selective and potent inhibitors of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
A Comparative Guide to the Spectroscopic Analysis of 3-Methoxy-2-methyl-6-nitropyridine
In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of heterocyclic compounds is paramount. 3-Methoxy-2-methyl-6-nitropyridine, a substituted pyridine derivative, serves as a valuable building block in organic synthesis. Its unique arrangement of an electron-donating methoxy group and an electron-withdrawing nitro group on the pyridine ring dictates its chemical reactivity and potential applications.[1] This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to characterize this molecule, offering researchers a framework for data interpretation and quality control. We will delve into the causality behind the spectral features observed in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).
The Analytical Imperative: A Multi-Technique Approach
No single analytical technique can provide a complete structural picture. A robust characterization of this compound relies on the synergistic application of multiple spectroscopic methods. Each technique probes different aspects of the molecule's physical properties, and together, they provide a self-validating system for confirming its identity, purity, and structure.
Caption: Overall workflow for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, proximity, and coupling of atoms.
Expertise in Action: Decoding the ¹H NMR Spectrum
The ¹H NMR spectrum provides a proton map of the molecule. For this compound, we expect to see distinct signals for the aromatic protons and the methyl and methoxy group protons. The electron-withdrawing nitro group (-NO₂) significantly deshields adjacent protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, the electron-donating methoxy group (-OCH₃) shields nearby protons, shifting them upfield.
The aromatic region is particularly informative. The two protons on the pyridine ring (H-4 and H-5) are adjacent and will exhibit spin-spin coupling, appearing as doublets. The magnitude of the coupling constant (J-value) confirms their ortho relationship. Published data for the isomeric 3-Methoxy-6-methyl-2-nitropyridine indicates that the aromatic protons H-4 and H-5 appear as doublets at 7.84 and 7.56 ppm, respectively, with a coupling constant of 8.54 Hz, confirming their ortho coupling.[2]
¹³C NMR Spectroscopy: A Look at the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shifts are highly sensitive to the electronic environment, providing further confirmation of the substituent effects. The carbon atom attached to the nitro group (C-6) will be significantly deshielded, as will the other aromatic carbons. The carbons of the methyl and methoxy groups will appear in the upfield region.
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (ppm) | Rationale for Chemical Shift |
| -CH₃ (at C-2) | ~ 2.5 - 2.7 | Singlet (s) | ~ 15 - 25 | Aliphatic methyl group adjacent to an aromatic ring. |
| -OCH₃ (at C-3) | ~ 3.9 - 4.1 | Singlet (s) | ~ 55 - 65 | Methoxy group attached to an aromatic ring. |
| H-4 | ~ 7.6 - 7.9 | Doublet (d) | ~ 120 - 130 | Aromatic proton ortho to the nitro group, deshielded. |
| H-5 | ~ 7.4 - 7.6 | Doublet (d) | ~ 115 - 125 | Aromatic proton meta to the nitro group. |
| C-2 | - | - | ~ 150 - 160 | Aromatic carbon bearing the methyl group. |
| C-3 | - | - | ~ 155 - 165 | Aromatic carbon bearing the methoxy group. |
| C-4 | - | - | ~ 120 - 130 | Aromatic CH. |
| C-5 | - | - | ~ 115 - 125 | Aromatic CH. |
| C-6 | - | - | ~ 145 - 155 | Aromatic carbon bearing the electron-withdrawing nitro group, deshielded. |
Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of high-purity this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
FT-IR Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
For this compound, the most prominent and diagnostic peaks will be from the nitro group. The electron-withdrawing nature of the nitro group and its interaction with the pyridine ring system result in strong, characteristic absorption bands.[2]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretching (aromatic) | 3100 - 3000 | Medium-Weak |
| C-H stretching (aliphatic -CH₃, -OCH₃) | 3000 - 2850 | Medium |
| C=C and C=N stretching (aromatic ring) | 1600 - 1450 | Medium-Strong |
| -NO₂ asymmetric stretching | 1550 - 1500 | Strong |
| -NO₂ symmetric stretching | 1360 - 1290 | Strong |
| C-O stretching (methoxy) | 1275 - 1200 | Strong |
| C-N stretching | 1350 - 1000 | Medium |
Table 2: Key FT-IR absorption bands for this compound. Data derived from similar compounds.[2]
Experimental Protocol: FT-IR Data Acquisition
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.
UV-Vis Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring, along with its substituents, forms a chromophore that absorbs light in the ultraviolet-visible region. Nitropyridine derivatives are known to exhibit solvatochromism, where the position of the absorption maximum (λ_max) shifts depending on the polarity of the solvent.[3][4] This makes UV-Vis a useful tool for comparative studies, though less definitive for initial structural proof than NMR or IR. For nitropyridines, the absorption is typically observed in the long-wavelength ultraviolet region. For example, 4-nitropyridine N-oxide absorbs in the 330-355 nm range.[5]
Experimental Protocol: UV-Vis Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
-
Blank Measurement: Record the spectrum of the pure solvent to use as a baseline.
-
Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a destructive technique that provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. Upon ionization, the molecule forms a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight.
For this compound (MW = 168.15 g/mol ), the molecular ion peak [M]⁺ should be observed at m/z 168. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. The fragmentation pattern will be influenced by the stability of the resulting ions. Common fragmentation pathways for this molecule would likely involve the loss of the nitro group (-NO₂, 46 Da), the methoxy group (-OCH₃, 31 Da), or a methyl radical (-CH₃, 15 Da).
Caption: A plausible simplified fragmentation pathway for this compound in Mass Spectrometry.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and often provides rich fragmentation data. Electrospray Ionization (ESI) is a softer technique used for LC-MS, which typically yields a strong molecular ion peak.
-
Mass Analysis: The ions are separated based on their m/z ratio by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
Comparison of Analytical Techniques
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| ¹H & ¹³C NMR | Precise atom connectivity, chemical environment, stereochemistry. | Unambiguously determines the substitution pattern on the pyridine ring. | Requires relatively pure sample (>95%); larger sample quantity needed. |
| FT-IR | Presence of functional groups (-NO₂, -OCH₃, aromatic ring). | Fast, non-destructive, excellent for confirming the presence of the key nitro group. | Provides limited information on the overall molecular skeleton. |
| UV-Vis | Electronic transitions, conjugation. | Quick purity check; can be used for quantitative analysis. | Non-specific; many compounds can have similar spectra. |
| Mass Spec. | Molecular weight and elemental composition (HRMS), fragmentation pattern. | Confirms molecular formula; fragmentation aids in structural confirmation. | Isomers can have identical molecular weights and similar fragmentation. |
Table 3: Comparative analysis of spectroscopic techniques for characterizing this compound.
Conclusion
The structural characterization of this compound is a clear example of the necessity of a multi-faceted analytical approach. While NMR spectroscopy provides the definitive structural map, FT-IR and Mass Spectrometry offer crucial, confirmatory data on functional groups and molecular weight, respectively. UV-Vis spectroscopy serves as a useful secondary technique for purity assessment and quantitative studies. By integrating the data from these complementary techniques, researchers can confidently verify the structure and purity of their synthesized compounds, ensuring the integrity and reproducibility of their scientific work.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Buy 3-Methoxy-6-methyl-2-nitropyridine | 24015-98-3 [smolecule.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Nitropyridine Isomers in Organic Synthesis
Introduction
Nitropyridines are a cornerstone class of heterocyclic compounds, pivotal to the advancement of pharmaceuticals, agrochemicals, and materials science.[1][2][3] The strategic placement of the electron-withdrawing nitro group on the pyridine ring dramatically influences the molecule's reactivity, offering a versatile toolkit for synthetic chemists.[3] This guide provides an in-depth comparative analysis of the three primary nitropyridine isomers—2-nitropyridine, 3-nitropyridine, and 4-nitropyridine—focusing on their distinct performance in key organic transformations. By elucidating the underlying mechanistic principles and providing validated experimental protocols, we aim to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
The Influence of Nitro Group Position on Reactivity
The position of the nitro group dictates the electronic landscape of the pyridine ring, which in turn governs its susceptibility to nucleophilic attack and its behavior in various reaction manifolds.
-
2-Nitropyridine and 4-Nitropyridine: In these isomers, the nitro group is located at positions ortho and para to the ring nitrogen, respectively. This placement strongly activates the ring for nucleophilic aromatic substitution (SNAr) reactions.[4][5][6] The electron-withdrawing nature of both the nitro group and the pyridine nitrogen atom work in concert to create highly electron-deficient carbon centers at the 2, 4, and 6 positions.[5][6] This activation facilitates the attack of nucleophiles and the displacement of leaving groups.
-
3-Nitropyridine: When the nitro group is at the meta position, its activating effect on the ring for SNAr is less pronounced compared to the 2- and 4-isomers.[4][7] While still an electron-withdrawing group, its influence is not as effectively transmitted to the carbons bearing potential leaving groups (positions 2, 4, and 6) through resonance stabilization of the Meisenheimer intermediate.[5] However, 3-nitropyridines are valuable substrates for other transformations, including vicarious nucleophilic substitution (VNS) and certain metal-catalyzed cross-coupling reactions.[8][9][10]
Visualizing Electronic Effects
The following diagram illustrates the relative activation of the pyridine ring towards nucleophilic attack based on the position of the nitro group.
References
- 1. researchgate.net [researchgate.net]
- 2. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles [mdpi.com]
- 8. Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Substituted Nitropyridines
Substituted nitropyridines represent a class of compounds critical to the pharmaceutical industry, often appearing as key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] However, their structural alerts for mutagenicity classify them as potential genotoxic impurities (GTIs), necessitating their control at trace levels in the final drug product. The "Threshold of Toxicological Concern" (TTC) for such impurities is set at a stringent 1.5 µ g/day intake, which demands highly sensitive and reliable analytical methods for their quantification.[2]
This guide provides an in-depth comparison of analytical strategies for the validation of methods used to quantify substituted nitropyridines. We will move beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, ensuring the development of robust, accurate, and defensible analytical procedures. This document is grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a comprehensive framework for the validation of analytical procedures.[3][4]
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical technique is contingent on the specific requirements of the analysis, including the concentration level of the nitropyridine, the complexity of the sample matrix, and the physicochemical properties of the analyte. While several techniques can be employed, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent.
| Technique | Principle | Primary Advantages | Common Limitations | Best Suited For |
| HPLC with UV Detection (HPLC-UV) | Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Detection is based on the analyte's ability to absorb UV light. | Robust, cost-effective, and widely available. Excellent for routine quality control when sensitivity is adequate.[5] | Limited sensitivity for compounds with poor UV chromophores. Potential for matrix interference.[6] | Quantification of nitropyridine impurities at levels >10 ppm, or for assay of nitropyridine-containing APIs. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. | Exceptionally sensitive (ppb levels) and highly specific, minimizing matrix effects. Capable of structural elucidation.[7][8] | Higher operational cost and complexity. Susceptible to ion suppression from matrix components.[2] | Trace-level quantification of genotoxic nitropyridine impurities to meet TTC limits. Characterization of unknown degradation products. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and thermally stable compounds in the gas phase, followed by mass spectrometric detection. | Excellent for volatile or semi-volatile nitropyridines. High sensitivity and specificity.[9][10] | Not suitable for non-volatile or thermally labile compounds. May require derivatization to improve volatility.[11] | Analysis of volatile nitropyridine starting materials or impurities in APIs. |
Scientist's Insight: Making the Choice
For a typical drug substance, an HPLC-UV method is often the first choice for impurity profiling due to its robustness.[12] However, if a substituted nitropyridine is identified as a potential GTI, its control limit will likely fall below the reliable quantification limit of a standard UV detector. In this scenario, transitioning to an LC-MS/MS method is not just an option, but a regulatory necessity to achieve the required low detection limits.[6][13] GC-MS is a powerful alternative, particularly if the nitropyridine impurity is volatile, as is the case with some smaller substituted pyridines.[14]
The Workflow of Method Validation
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[15][16] The overall process can be visualized as a logical progression from development and definition to demonstrating ongoing performance.
Caption: Overall Analytical Method Validation Workflow.
Core Validation Parameters: Protocols and Rationale
The validation process involves assessing a set of core performance characteristics as defined by ICH Q2(R1).[17][18] We will explore these using a practical example: the quantification of a hypothetical genotoxic impurity, 2-chloro-5-nitropyridine , in an API using a reversed-phase HPLC-UV method.
Specificity
Why it's critical: Specificity is the ability to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, and the API itself.[19][20] Lack of specificity can lead to erroneously high results.
Experimental Protocol:
-
Prepare Samples:
-
A: Diluent (Blank)
-
B: API placebo (excipients mixture without API)
-
C: Reference standard of 2-chloro-5-nitropyridine at the target concentration (e.g., 1 ppm).
-
D: API sample.
-
E: Spiked API sample (API spiked with 2-chloro-5-nitropyridine and all other known impurities).
-
-
Analysis: Inject all samples onto the HPLC system.
-
Acceptance Criteria:
-
The blank and placebo samples (A, B) should show no significant peaks at the retention time of the 2-chloro-5-nitropyridine analyte.
-
The analyte peak in the spiked sample (E) should be pure and spectrally homogenous (if using a photodiode array detector).
-
The analyte peak must be well-resolved from the API and other impurity peaks (Resolution > 2.0).
-
Linearity and Range
Why it's critical: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal.[21] The range is the interval between the upper and lower concentrations for which the method has been proven to be accurate, precise, and linear.[22]
Experimental Protocol:
-
Prepare Standards: Prepare at least five calibration standards of 2-chloro-5-nitropyridine by diluting a stock solution. For a GTI, the range should typically span from the Limit of Quantitation (LOQ) to 120% of the specification limit.[17] Example concentrations: 0.5 ppm (LOQ), 0.75 ppm, 1.0 ppm (100%), 1.25 ppm, and 1.5 ppm.
-
Analysis: Inject each standard in triplicate.
-
Data Evaluation:
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis to calculate the slope, y-intercept, and correlation coefficient (r) or coefficient of determination (R²).
-
-
Acceptance Criteria:
-
The correlation coefficient (r) should be ≥ 0.995, and the coefficient of determination (R²) should be ≥ 0.99.[17]
-
The y-intercept should not be significantly different from zero.
-
A visual inspection of the plot should confirm a linear relationship.
-
| Concentration (ppm) | Mean Peak Area |
| 0.5 | 5120 |
| 0.75 | 7480 |
| 1.0 | 10050 |
| 1.25 | 12600 |
| 1.5 | 15100 |
| Result: R² = 0.9995 |
Accuracy
Why it's critical: Accuracy measures the closeness of the test results to the true value. It confirms that the method is free from systematic error or bias.[20]
Experimental Protocol:
-
Prepare Spiked Samples: Spike the API sample with 2-chloro-5-nitropyridine at a minimum of three concentration levels, covering the specified range (e.g., 80%, 100%, and 120% of the specification limit). Prepare three replicates at each level.
-
Analysis: Analyze the spiked samples and an unspiked sample.
-
Calculation: Calculate the percentage recovery for each replicate using the formula: % Recovery = [(Spiked Result - Unspiked Result) / Spiked Amount] * 100
-
Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 90.0% to 110.0% for impurity analysis.
| Spiked Level | Concentration (ppm) | Mean Recovery (%) | %RSD |
| 80% | 0.8 | 98.5 | 1.2 |
| 100% | 1.0 | 101.2 | 0.9 |
| 120% | 1.2 | 99.3 | 1.1 |
Precision
Why it's critical: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[19][22]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six identical samples of the API spiked with 2-chloro-5-nitropyridine at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
-
Intermediate Precision:
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
-
Calculation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for both sets of measurements.
-
Acceptance Criteria: The %RSD for repeatability and intermediate precision should not exceed a pre-defined limit, typically ≤ 10% for trace impurity analysis.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Why it's critical: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[21] For a GTI, the LOQ must be below the reporting threshold.
Experimental Protocol (Signal-to-Noise Approach):
-
Determine Signal-to-Noise (S/N) Ratio:
-
Inject a series of increasingly dilute solutions of 2-chloro-5-nitropyridine.
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for LOQ.
-
-
Confirm LOQ: Prepare samples at the determined LOQ concentration and verify that the accuracy and precision meet the acceptance criteria for impurity analysis.
Robustness
Why it's critical: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[21] It provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Identify Key Parameters: Select critical HPLC parameters to vary, such as:
-
Mobile phase pH (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 10%)
-
Mobile phase composition (e.g., organic component ± 2%)
-
-
Analysis: Analyze a system suitability sample under each modified condition.
-
Evaluation: Assess the impact on key system suitability parameters like resolution, peak tailing, and retention time.
-
Acceptance Criteria: The system suitability criteria must be met under all varied conditions.
Decision-Making Logic for Technique Selection
The choice between a standard HPLC-UV method and a more sensitive LC-MS/MS method is a critical decision point driven by the required quantification limit.
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion
The validation of an analytical method for substituted nitropyridines is a systematic process that ensures the generation of reliable and accurate data, which is fundamental to ensuring patient safety.[22] By grounding the validation protocols in the principles of ICH Q2(R1) and applying a deep understanding of the causality behind each experimental choice, scientists can develop robust methods that withstand regulatory scrutiny. The choice between techniques like HPLC-UV, LC-MS/MS, and GC-MS must be justified based on the analyte's properties and the required sensitivity, with LC-MS/MS often being the necessary tool for controlling these compounds at the genotoxic impurity level.[2][5]
References
- 1. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gas chromatographic analysis of nitrendipine and its pyridine metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jpharmsci.com [jpharmsci.com]
- 13. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 16. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 19. ijrrjournal.com [ijrrjournal.com]
- 20. ema.europa.eu [ema.europa.eu]
- 21. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 22. globalresearchonline.net [globalresearchonline.net]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-Methoxy-2-methyl-6-nitropyridine
For researchers, scientists, and professionals in drug development, the meticulous verification of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 3-Methoxy-2-methyl-6-nitropyridine, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.
The synthesis of nitropyridine derivatives, such as this compound, often involves nitration reactions which can lead to various impurities, including regioisomers and unreacted starting materials.[1][2] Therefore, a robust analytical strategy is paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API).[3][4]
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique for purity assessment is dictated by the specific requirements of the analysis, such as the need for quantitation, structural elucidation of impurities, or high-throughput screening. Here, we compare the most pertinent methods for analyzing this compound.
| Technique | Principle | Strengths | Limitations | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Quantitative, highly sensitive, reproducible, and can be coupled with various detectors (e.g., UV, MS).[5] | Requires method development, potential for co-elution of impurities. | Purity determination and quantification of impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.[6] | Unambiguous structure elucidation of the main compound and impurities, quantitative with an internal standard. | Lower sensitivity compared to HPLC-MS, complex mixtures can lead to overlapping signals.[7] | Structural confirmation and identification of impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | Highly sensitive, provides molecular weight information, can be coupled with chromatography (LC-MS, GC-MS) for enhanced separation and identification.[6] | May not distinguish between isomers without fragmentation analysis, ionization efficiency can vary between compounds. | Identification of impurities and confirmation of molecular weight. |
| Melting Point Analysis | A pure crystalline solid has a sharp and characteristic melting point. | Simple, rapid, and inexpensive. | Insensitive to small amounts of impurities, not suitable for amorphous or non-crystalline solids. | Preliminary assessment of purity. |
Experimental Protocols: A Practical Approach
The following protocols are designed to be self-validating, with built-in checks and rationale for each step.
High-Performance Liquid Chromatography (HPLC) for Purity Quantification
The rationale for using reverse-phase HPLC is its wide applicability and excellent resolving power for moderately polar compounds like this compound.[8]
Objective: To separate and quantify this compound from its potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for MS compatibility)[8]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). For MS compatibility, add 0.1% formic acid to both solvents. Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a similar concentration as the standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
-
Analysis: Inject the standard and sample solutions. The purity of the synthesized compound is calculated based on the area percentage of the main peak.
Trustworthiness Check: The method's suitability is confirmed by assessing peak shape, resolution between the main peak and any impurity peaks, and the reproducibility of retention times.
NMR Spectroscopy for Structural Verification
¹H and ¹³C NMR are indispensable for confirming the chemical structure of the synthesized compound and identifying any structurally related impurities.[6]
Objective: To confirm the identity of this compound and elucidate the structure of any major impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a suitable deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For more detailed structural information, 2D NMR experiments like COSY and HSQC can be performed.[6]
-
Data Analysis:
-
¹H NMR: Expect characteristic signals for the aromatic protons, the methoxy group (a singlet around 3.9-4.1 ppm), and the methyl group (a singlet around 2.5-2.7 ppm).[7]
-
¹³C NMR: Expect distinct signals for each carbon atom in the molecule.
-
Compare the obtained spectra with reference spectra or predicted chemical shifts to confirm the structure. The presence of unexpected signals may indicate impurities.
-
Trustworthiness Check: The integration of the proton signals should correspond to the number of protons in the molecule. The chemical shifts and coupling constants should be consistent with the proposed structure.
LC-MS for Impurity Identification
Coupling HPLC with Mass Spectrometry provides a powerful tool for separating and identifying unknown impurities.[9]
Objective: To identify the molecular weights of impurities present in the synthesized this compound.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
LC Method: Use the same HPLC method as described above, ensuring the mobile phase is compatible with MS (e.g., contains a volatile buffer like formic acid or ammonium acetate).[8]
-
MS Parameters:
-
Ionization mode: Positive ESI is typically suitable for pyridine compounds.
-
Mass range: Scan a range that includes the expected molecular weight of the product and potential impurities (e.g., m/z 100-500).
-
-
Analysis: The mass spectrum corresponding to each chromatographic peak will provide the molecular weight of the eluting compound, aiding in the identification of impurities.
Trustworthiness Check: The molecular ion observed for the main peak should correspond to the molecular weight of this compound (168.15 g/mol ).[10]
Visualizing the Workflow
A systematic approach is crucial for a comprehensive purity assessment.
Caption: Workflow for the comprehensive purity assessment of this compound.
Understanding HPLC Separation
The following diagram illustrates the principle of reverse-phase HPLC.
Caption: Principle of separation in reverse-phase HPLC for this compound and potential impurities.
Conclusion
A multi-faceted analytical approach is essential for the robust assessment of the purity of synthesized this compound. While HPLC provides reliable quantification of purity, NMR and MS are crucial for the definitive structural confirmation and identification of any unknown impurities. By employing these self-validating and complementary techniques, researchers can ensure the quality and integrity of their synthesized compounds, which is a critical step in the drug development pipeline.[4]
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. nbinno.com [nbinno.com]
- 3. biomedres.us [biomedres.us]
- 4. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 5. soeagra.com [soeagra.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Separation of 3-Methoxy-2-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. rroij.com [rroij.com]
- 10. Buy 3-Methoxy-6-methyl-2-nitropyridine | 24015-98-3 [smolecule.com]
A Senior Application Scientist's Guide to Cytotoxicity Profiling of Novel Nitropyridine Compounds
In the landscape of modern drug discovery, the identification of novel chemical entities with therapeutic potential is merely the first step. For promising candidates like nitropyridine derivatives, which have shown potential in areas such as oncology, a rigorous preclinical assessment of safety and efficacy is paramount.[1][2] Central to this evaluation is the cytotoxicity profile—a quantitative measure of a compound's ability to induce cell death.
This guide provides an in-depth comparison of essential methodologies for assessing the cytotoxicity of novel nitropyridine compounds. Moving beyond a simple recitation of protocols, we will explore the causal logic behind experimental choices, enabling researchers to design robust, multi-parametric studies that yield clear, interpretable, and trustworthy data.
Chapter 1: The Imperative of a Multi-Assay Approach
No single assay can fully capture the complex biological response to a cytotoxic agent.[3] A compound might induce cell death through various mechanisms, such as necrosis or apoptosis, or it may simply halt cell proliferation (a cytostatic effect).[4] Relying on one endpoint can be misleading. For instance, a compound that interferes with cellular metabolism could produce a false positive in an MTT assay, while having no actual effect on cell viability. Therefore, a well-designed cytotoxicity study employs a panel of orthogonal assays—methods that measure different, complementary cellular parameters—to build a comprehensive and validated profile of a compound's activity.[3]
The selection of assays should be strategic, typically starting with broad screens for cell viability and culminating in more specific assays to elucidate the mechanism of action.
Chapter 2: A Comparative Guide to Key Cytotoxicity Assays
Assay Class 1: Metabolic Activity Assays (The Workhorse Screen)
Principle: These colorimetric assays measure the metabolic activity of a cell population, which serves as a proxy for viability.[5] The most common example, the MTT assay, uses a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) that is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form an insoluble purple formazan product.[6][7] The amount of formazan, quantified by spectrophotometry, is directly proportional to the number of metabolically active cells.[5]
Expert Insight: The MTT assay is an excellent first-pass, high-throughput method due to its simplicity and cost-effectiveness.[8] However, it is an indirect measure of cell viability. Nitropyridine compounds, due to their chemical nature, could potentially interfere with the assay by directly reducing the MTT reagent or by having an intrinsic color that overlaps with the formazan absorbance spectrum, leading to inaccurate results. Therefore, results from this assay must be validated with a different method.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[9]
-
Compound Treatment: Prepare serial dilutions of the nitropyridine compounds in the culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle controls (e.g., DMSO) and untreated controls.[9]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a buffered SDS solution) to each well to dissolve the formazan crystals.[6][10]
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[6] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]
Assay Class 2: Membrane Integrity Assays (The Direct Kill Confirmation)
Principle: These assays quantify the leakage of intracellular components into the culture medium, which occurs when the plasma membrane is compromised—a hallmark of late apoptosis and necrosis. The Lactate Dehydrogenase (LDH) assay is the most common in this class. LDH is a stable cytosolic enzyme that is rapidly released upon cell lysis.[11] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product, measured spectrophotometrically.[4]
Expert Insight: The LDH assay is a direct measure of cytotoxicity and is less prone to the chemical interference that can affect metabolic assays.[8][12] It serves as an excellent orthogonal method to confirm findings from an MTT screen. A compound that shows high potency in the MTT assay but low activity in the LDH assay might be cytostatic rather than cytotoxic, or its effect may be primarily through early-stage apoptosis without immediate membrane rupture.
Detailed Protocol: LDH Release Assay
-
Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol.
-
Supernatant Collection: After incubation, carefully transfer a small aliquot (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.[13]
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing the substrate and cofactor) to each well of the new plate.[13]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]
-
Stop Reaction: Add 50 µL of a stop solution to each well.[13]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[13] To calculate percentage cytotoxicity, results are normalized to a maximum LDH release control (cells lysed with detergent) and a spontaneous release control (untreated cells).
Assay Class 3: Apoptosis Assays (The Mechanistic Deep Dive)
When primary screens confirm cytotoxic activity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common pathway induced by anticancer agents.
Principle 1: Caspase Activity (The Executioner's Switch) Apoptosis is executed by a family of proteases called caspases. Caspases-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 Assay uses a luminogenic substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3/7.[14] When caspase-3/7 is active in apoptotic cells, it cleaves the substrate, releasing aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.[15][16]
Principle 2: Phosphatidylserine (PS) Externalization (The "Eat Me" Signal) In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet.[17] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (like FITC) to label early apoptotic cells for detection by flow cytometry.[18] Co-staining with a viability dye like Propidium Iodide (PI), which only enters cells with compromised membranes, allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[17]
Expert Insight: Caspase assays are highly sensitive and suitable for high-throughput formats, providing a clear indication of apoptosis induction.[14] Flow cytometry with Annexin V/PI staining offers more detailed, multi-parametric data at the single-cell level, quantifying the distribution of cells across different stages of death, but is lower in throughput.[19]
Chapter 3: Data Analysis and Interpretation
The primary output of a cytotoxicity screen is the IC50 value—the concentration of a compound that inhibits 50% of the measured response (e.g., metabolic activity or cell viability) compared to untreated controls.[20][21] This value is a crucial measure of a compound's potency.[9] IC50 values are determined by plotting the percentage of viability against the log-transformed compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[9]
Data Presentation: A Comparative Example
The following table presents hypothetical IC50 data for three novel nitropyridine compounds (NP-1, NP-2, NP-3) compared against the standard chemotherapeutic agent, Doxorubicin, across three different cancer cell lines.
| Compound | Cell Line | Assay | IC50 (µM) ± SD |
| NP-1 | A549 (Lung) | MTT | 5.8 ± 0.6 |
| A549 (Lung) | LDH | 6.2 ± 0.9 | |
| MCF-7 (Breast) | MTT | 9.1 ± 1.1 | |
| HeLa (Cervical) | MTT | 12.5 ± 1.5 | |
| NP-2 | A549 (Lung) | MTT | 25.4 ± 3.1 |
| A549 (Lung) | LDH | > 100 | |
| MCF-7 (Breast) | MTT | 30.2 ± 4.5 | |
| HeLa (Cervical) | MTT | 28.9 ± 3.7 | |
| NP-3 | A549 (Lung) | MTT | 1.2 ± 0.2 |
| A549 (Lung) | LDH | 1.5 ± 0.3 | |
| MCF-7 (Breast) | MTT | 0.8 ± 0.1 | |
| HeLa (Cervical) | MTT | 2.1 ± 0.4 | |
| Doxorubicin | A549 (Lung) | MTT | 0.5 ± 0.08 |
| MCF-7 (Breast) | MTT | 0.3 ± 0.05 | |
| HeLa (Cervical) | MTT | 0.4 ± 0.06 |
Interpretation:
-
NP-1 shows moderate cytotoxic activity. The similar IC50 values from the MTT and LDH assays in A549 cells suggest true cytotoxicity involving membrane disruption.
-
NP-2 shows a significant drop in metabolic activity (MTT) but very little membrane damage (LDH), indicating a primarily cytostatic effect or a mechanism that does not lead to rapid cell lysis.
-
NP-3 is the most potent of the novel compounds, with IC50 values approaching that of the positive control, Doxorubicin. Its strong activity across multiple cell lines warrants further mechanistic investigation.
Conclusion
The robust evaluation of novel nitropyridine compounds requires a thoughtful, multi-faceted approach to cytotoxicity testing. By starting with broad, high-throughput screens like the MTT assay and validating hits with orthogonal methods such as the LDH assay, researchers can generate reliable data. Subsequent investigation with mechanism-specific assays, like those for caspase activation or Annexin V staining, provides the deeper understanding necessary to advance a compound through the drug discovery pipeline. This systematic, evidence-based strategy ensures that experimental choices are not arbitrary but are instead driven by scientific logic, ultimately leading to a more accurate and comprehensive assessment of a compound's therapeutic potential.
References
- 1. blog.biobide.com [blog.biobide.com]
- 2. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. media.sciltp.com [media.sciltp.com]
- 5. clyte.tech [clyte.tech]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 16. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. The Importance of IC50 Determination | Visikol [visikol.com]
- 21. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Synthesis of Functionalized Pyridines: A Comparative Analysis of Classic and Modern Routes
For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its prevalence in pharmaceuticals, agrochemicals, and functional materials underscores the critical need for efficient and versatile synthetic methodologies.[1][2] This guide provides an in-depth, comparative analysis of key synthetic routes to functionalized pyridines, offering insights into the causality behind experimental choices and providing actionable protocols. We will delve into the time-tested Hantzsch and Bohlmann-Rahtz syntheses, explore the power of modern transition-metal-catalyzed cross-coupling and C-H functionalization, and touch upon the elegance of domino reactions.
Classical Approaches: The Foundation of Pyridine Synthesis
For decades, classical condensation reactions have been the bedrock of pyridine synthesis. These methods, while sometimes limited in scope, are often robust, scalable, and utilize readily available starting materials.
The Hantzsch Pyridine Synthesis: A Pillar of Heterocyclic Chemistry
Discovered by Arthur Hantzsch in 1881, this multi-component reaction remains a highly reliable method for the synthesis of 1,4-dihydropyridines, which are subsequently oxidized to the corresponding pyridines.[3][4] The reaction's simplicity and efficiency in constructing highly functionalized pyridines in a single pot have cemented its place in the synthetic chemist's toolbox.[3]
Mechanism and Rationale: The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[5] The mechanism proceeds through a series of well-understood steps: a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and the formation of an enamine from the second equivalent of the β-ketoester and ammonia. These intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the 1,4-dihydropyridine core.[6] A final oxidation step, often driven by aromatization, furnishes the pyridine ring.[5]
Advantages:
-
High Convergence: A one-pot reaction that brings together four components to create a complex heterocyclic system.
-
Readily Available Starting Materials: Utilizes simple and inexpensive aldehydes, β-ketoesters, and ammonia.
-
Predictable Substitution Pattern: Reliably produces symmetrically substituted pyridines.
Limitations:
-
Symmetry Requirement: The classical approach is best suited for the synthesis of symmetrically substituted pyridines.
-
Harsh Conditions: Often requires elevated temperatures and can have long reaction times.[5]
-
Oxidation Step: Requires a separate oxidation step to achieve the final aromatic pyridine.
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
-
To a round-bottom flask, add benzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.1 eq) in ethanol.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate from the solution. Collect the solid by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.
-
For oxidation to the pyridine, the isolated dihydropyridine can be treated with an oxidizing agent such as nitric acid or ceric ammonium nitrate (CAN) in a suitable solvent.[7]
Diagram: Hantzsch Pyridine Synthesis Workflow
A simplified workflow for the Hantzsch pyridine synthesis.
The Bohlmann-Rahtz Pyridine Synthesis: A Stepwise Approach
The Bohlmann-Rahtz synthesis offers an alternative route to substituted pyridines, proceeding in two distinct steps. This method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield the pyridine.[8][9]
Mechanism and Rationale: The initial condensation is a Michael-type addition of the enamine to the activated alkyne of the ethynylketone. The resulting aminodiene intermediate exists as a mixture of E/Z isomers. Thermal energy promotes isomerization to the reactive Z-isomer, which is primed for a 6-π electrocyclization. Subsequent elimination of water drives the aromatization to the final pyridine product. The stepwise nature allows for the isolation of the aminodiene intermediate, offering a point of control not present in the Hantzsch synthesis.
Advantages:
-
Versatility: Allows for the synthesis of unsymmetrically substituted pyridines.[8]
-
Stepwise Control: The isolation of the intermediate can be advantageous in certain synthetic strategies.
Limitations:
-
High Temperatures: The cyclodehydration step often requires high temperatures, which can limit the functional group tolerance.[8]
-
Intermediate Purification: The need to purify the aminodiene intermediate can add a step to the overall process.[8]
-
Limited Substrate Scope: The reaction can be sensitive to acid-labile functional groups.[8]
Experimental Protocol: A Modified One-Pot Bohlmann-Rahtz Synthesis
This modified procedure generates the enamine in situ, streamlining the process.[10]
-
In a reaction vessel, combine a 1,3-dicarbonyl compound (1.0 eq) and ammonium acetate (1.1 eq) in a suitable solvent like ethanol or toluene.
-
Stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the enamine.
-
Add the alkynone (1.0 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC.
-
Upon completion, cool the reaction, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired substituted pyridine.
Diagram: Bohlmann-Rahtz Synthesis Pathway
The two-step pathway of the Bohlmann-Rahtz pyridine synthesis.
Modern Synthetic Strategies: Expanding the Pyridine Universe
While classical methods are invaluable, modern synthetic chemistry has ushered in an era of unprecedented precision and efficiency in constructing and functionalizing the pyridine ring.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions have revolutionized the synthesis of biaryls and other complex molecules, and their application to pyridine chemistry is no exception. These methods allow for the direct formation of carbon-carbon and carbon-heteroatom bonds on a pre-existing pyridine core.[11]
Mechanism and Rationale: Reactions like the Suzuki, Stille, and Negishi couplings typically involve an oxidative addition of a halo-pyridine to a low-valent transition metal catalyst (commonly palladium), followed by transmetalation with an organometallic reagent and reductive elimination to furnish the coupled product and regenerate the catalyst. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions, particularly with the often-challenging 2-pyridyl substrates.[11]
Advantages:
-
High Functional Group Tolerance: Many cross-coupling reactions proceed under mild conditions, tolerating a wide range of functional groups.
-
Precise Regiocontrol: The position of the leaving group (e.g., halogen) on the pyridine ring dictates the site of functionalization.
-
Broad Substrate Scope: A vast array of organometallic reagents can be employed to introduce diverse substituents.
Limitations:
-
Pre-functionalization Required: The pyridine ring must be pre-functionalized with a suitable leaving group.
-
Catalyst Cost and Removal: Palladium and other precious metal catalysts can be expensive, and their removal from the final product can be challenging.[10]
-
The "2-Pyridyl Problem": 2-Substituted pyridines can be problematic substrates due to their ability to chelate the metal center, which can deactivate the catalyst.[11]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 2-Bromopyridine with Phenylboronic Acid
-
To a degassed mixture of 2-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a solvent system like toluene/water or dioxane/water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
C-H Functionalization: The Atom-Economical Frontier
Direct C-H functionalization represents a paradigm shift in synthetic chemistry, offering the potential to forge new bonds directly onto the pyridine scaffold without the need for pre-functionalization.[12][13] This atom-economical approach streamlines synthetic sequences and reduces waste.
Mechanism and Rationale: Transition-metal-catalyzed C-H activation can proceed through various mechanisms, often involving the coordination of the pyridine nitrogen to the metal center, which directs the activation of a specific C-H bond (typically at the C2 position).[14] Subsequent coupling with a reaction partner, such as an alkene or an aryl halide, leads to the functionalized pyridine. Overcoming the inherent challenge of the pyridine nitrogen acting as a coordinating ligand that can hinder catalysis is a key area of ongoing research.[14]
Advantages:
-
Atom Economy: Eliminates the need for pre-installed leaving groups, reducing synthetic steps and waste.
-
Directness: Offers a more direct route to functionalized pyridines from simple starting materials.
-
Late-Stage Functionalization: Enables the modification of complex molecules containing a pyridine core at a late stage in the synthesis.[15]
Limitations:
-
Regioselectivity Challenges: While C2-selectivity is common, achieving selective functionalization at other positions can be difficult.[16]
-
Substrate Scope: The scope of compatible coupling partners and pyridine substrates is still under development.
-
Catalyst and Oxidant Requirements: Often requires specific and sometimes expensive catalysts, ligands, and stoichiometric oxidants.
Experimental Protocol: Palladium-Catalyzed C2-Arylation of Pyridine
-
In a pressure-rated vial, combine pyridine (as the limiting reagent), an aryl halide (e.g., iodobenzene, 1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a ligand (if necessary), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF or DMA).
-
Add a directing group or an additive if the specific protocol requires it to facilitate C-H activation.
-
Seal the vial and heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) for 12-24 hours.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product via column chromatography.
Domino and Multicomponent Reactions: The Elegance of Cascade Chemistry
Domino reactions, where a series of bond-forming events occur in a single synthetic operation without isolating intermediates, offer a highly efficient and elegant approach to complex molecules.[17][18]
Mechanism and Rationale: These reactions are designed so that the product of one transformation is the substrate for the next, all under the same reaction conditions. For pyridine synthesis, this can involve a cascade of Michael additions, cyclizations, and aromatization steps, often promoted by a single catalyst.[19]
Advantages:
-
High Efficiency: Multiple bonds are formed in a single pot, reducing reaction time, workup, and purification steps.
-
Increased Complexity: Allows for the rapid construction of highly substituted and complex pyridine derivatives.
-
Green Chemistry: Often aligns with the principles of green chemistry by reducing solvent usage and waste generation.
Limitations:
-
Reaction Discovery and Optimization: Developing new domino reactions can be challenging and requires careful optimization of reaction conditions.
-
Substrate Specificity: The intricate nature of the cascade can sometimes limit the reaction to a narrow range of substrates.
Comparative Analysis and Data Presentation
To facilitate a direct comparison of these synthetic routes, the following table summarizes key performance indicators.
| Synthetic Route | Key Features | Typical Yields | Reaction Conditions | Functional Group Tolerance |
| Hantzsch Synthesis | One-pot, multicomponent reaction for 1,4-dihydropyridines. | Good to Excellent | Often requires reflux temperatures. | Moderate |
| Bohlmann-Rahtz Synthesis | Two-step synthesis of unsymmetrical pyridines. | Moderate to Good | High temperatures for cyclization. | Moderate |
| Cross-Coupling | Functionalization of pre-halogenated pyridines. | Good to Excellent | Mild to moderate temperatures. | High |
| C-H Functionalization | Direct functionalization of pyridine C-H bonds. | Variable | Often requires high temperatures and specific catalysts. | Moderate to High |
| Domino Reactions | Cascade reactions forming multiple bonds in one pot. | Good to Excellent | Varies, often mild. | Good |
Conclusion and Future Outlook
The synthesis of functionalized pyridines has evolved significantly from its classical roots. While the Hantzsch and Bohlmann-Rahtz syntheses remain valuable for their robustness and access to specific substitution patterns, modern methodologies like transition-metal-catalyzed cross-coupling and C-H functionalization have opened up new avenues for creating diverse and complex pyridine-containing molecules with unprecedented control. The continued development of more sustainable and efficient catalytic systems, including those based on earth-abundant metals and photocatalysis, will undoubtedly further expand the synthetic chemist's toolkit.[20][21] For researchers in drug discovery and materials science, a thorough understanding of this diverse array of synthetic strategies is paramount to innovation and success.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. baranlab.org [baranlab.org]
- 8. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 9. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 14. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 15. researchgate.net [researchgate.net]
- 16. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Domino synthesis of fully substituted pyridines by silver-catalyzed chemoselective hetero-dimerization of isocyanides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 21. Pyridine synthesis [organic-chemistry.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Methoxy-2-methyl-6-nitropyridine
This document provides essential, procedural guidance for the safe handling and disposal of 3-Methoxy-2-methyl-6-nitropyridine (CAS No. 20265-37-6). The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure operational safety, environmental responsibility, and regulatory compliance. The causality behind each step is explained to empower laboratory personnel with a deep, actionable understanding of the entire waste management lifecycle for this compound.
Part 1: Core Hazard Assessment and Risk Mitigation
This compound is a substituted nitropyridine, a class of compounds that requires careful management due to its inherent chemical properties and potential hazards. A thorough understanding of these risks is the foundation of a safe disposal plan.
The compound is classified as hazardous, with specific warnings for causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] The presence of the nitro group on the pyridine ring suggests that, like many aromatic nitro compounds, it should be handled with caution to avoid creating conditions that could lead to vigorous or uncontrolled reactions, particularly with strong reducing agents or bases.[4] Furthermore, thermal decomposition can produce toxic and irritating gases, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[3]
Therefore, all handling and disposal operations must be predicated on the principle of minimizing exposure and preventing unintended reactions. The primary disposal pathway must be through a certified institutional or commercial hazardous waste program. Under no circumstances should this chemical or its residues be disposed of in standard trash or down the sanitary sewer. [5][6]
Part 2: Pre-Disposal Operations and Safety Protocols
Before waste is generated, a safe operational environment must be established. This proactive approach is a self-validating system; proper handling during experimentation is the first step in proper disposal.
Mandatory Engineering Controls
All manipulations of this compound, including weighing, transfers, and the preparation of waste containers, must be conducted within a certified chemical fume hood.[5][7] This is the primary engineering control to prevent the inhalation of dusts or vapors, which may cause respiratory irritation.[2][3] The work area must also be equipped with an easily accessible emergency eyewash station and safety shower.[5]
Personal Protective Equipment (PPE)
Appropriate PPE is the last line of defense against exposure and must be worn at all times when handling the compound or its waste.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a significant risk of splashing.[5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are required. Standard thin laboratory gloves may not provide sufficient protection. Always consult the glove manufacturer's compatibility chart.[5]
-
Body Protection: A fully buttoned, flame-retardant lab coat must be worn.[7][8]
-
Respiratory Protection: If for any reason work cannot be conducted in a fume hood or if dust generation is significant, a NIOSH-approved respirator (e.g., N95 dust mask) is necessary.[9]
Part 3: Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the collection and disposal of this compound waste. The primary objective is to safely contain the waste for collection by environmental health and safety professionals.
Step 1: Waste Characterization and Segregation Immediately classify all this compound waste as "Hazardous Chemical Waste." This includes the pure compound, reaction mixtures containing it, and any contaminated materials such as gloves, weigh boats, or absorbent pads used for cleaning minor spills.
Crucially, this waste stream must be segregated. Do not mix this compound waste with other chemical waste streams, especially strong acids, bases, or oxidizing agents, to prevent unforeseen chemical reactions.[3]
Step 2: Containerization and Labeling Collect all waste in a dedicated, compatible, and sealable container.[7]
-
Container Material: Use a container made of a non-reactive material such as glass or high-density polyethylene (HDPE).
-
Container Condition: Ensure the container is in good condition with a secure, leak-proof screw cap. Do not overfill the container; leave at least 10% of the volume as headspace to allow for potential expansion.
-
Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[10] The label must clearly state:
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Combustible Solid")
-
The date accumulation started
-
Any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Step 3: Temporary Waste Storage Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1][3] This location should be away from heat sources, open flames, and incompatible materials.[11] The container must be kept in secondary containment to prevent the spread of material in the event of a primary container leak.[7]
Step 4: Arranging Final Disposal Once the waste container is full or has reached the storage time limit set by your institution, arrange for its collection.
-
Contact your institution's EHS department or equivalent office to schedule a hazardous waste pickup.[7][10]
-
Follow all institutional procedures for waste manifest and handover.
-
Do not attempt to transport the waste off-site yourself. Disposal must be handled by licensed hazardous waste management professionals.
Step 5: Disposal of Empty Containers An "empty" container that once held this compound must also be disposed of as hazardous waste unless it has been properly decontaminated.[10] To decontaminate, the container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). This rinsate must be collected and disposed of as hazardous waste.[10]
Part 4: Advisory on In-Lab Chemical Treatment
While in-laboratory treatment procedures exist for certain classes of chemicals, in-lab chemical neutralization or degradation of this compound is not recommended for general practice. The reduction of aromatic nitro compounds can be highly exothermic and may require specialized reagents and conditions to proceed safely to completion.[4] Attempting such procedures without a validated, EHS-approved protocol and proper training can lead to uncontrolled reactions, the generation of more hazardous intermediates, or personnel exposure. The most trustworthy and authoritative protocol is to transfer this responsibility to professionals equipped for large-scale hazardous waste treatment.[5][12]
Part 5: Emergency Procedures
Spill Response In the event of a spill, prioritize personnel safety.
-
Alert Personnel: Immediately notify others in the vicinity.[5]
-
Evacuate: If the spill is large or you are not trained to handle it, evacuate the area and contact your institution's emergency response team.[5]
-
Containment (for trained personnel on small spills): Wearing full PPE, contain the spill using an inert absorbent material like vermiculite or sand.
-
Collection: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a sealed, labeled hazardous waste container.[5]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.[5]
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention. Remove contaminated clothing.[3]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention.[3]
Part 6: Quantitative Data Summary
The following table summarizes key data for this compound relevant to its handling and disposal.
| Parameter | Data | Source(s) |
| CAS Number | 20265-37-6 | [1][9] |
| Molecular Formula | C₆H₆N₂O₃ | [1][9] |
| Molar Mass | 154.12 g/mol | [1][9] |
| Physical Form | Solid | [9] |
| Melting Point | 73-76 °C | [9] |
| GHS Hazard Codes | H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3) | [9] |
| Storage Class | 11 - Combustible Solids | [9] |
| Occupational Exposure Limits (OELs) | No specific PEL, REL, or TLV has been established. | [4][5] |
| Advisory Note on OELs | Lacking specific limits, exposure should be minimized to as low as reasonably achievable (ALARA) through engineering controls and PPE. For context, the OEL for the parent compound, pyridine, is 5 ppm (15 mg/m³). | [8] |
Part 7: Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Part 8: References
-
Benchchem. (n.d.). Safe Disposal of 5-Ethynyl-2-nitropyridine: A Procedural Guide. Retrieved from Benchchem website.
-
Benchchem. (n.d.). Proper Disposal of 2-Amino-4-bromo-3-nitropyridine: A Guide for Laboratory Professionals. Retrieved from Benchchem website.
-
Benchchem. (n.d.). Proper Disposal of 2-Nitroanthraquinone: A Guide for Laboratory Professionals. Retrieved from Benchchem website.
-
DC Fine Chemicals. (n.d.). 3-Methoxy-2-nitropyridine. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). 3-Methoxy-2-nitropyridine 20265-37-6 wiki. Retrieved from --INVALID-LINK--
-
Centers for Disease Control and Prevention. (2014). Pyridine - IDLH. NIOSH. Retrieved from --INVALID-LINK--
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Pyridine. Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). BD3525[20265-37-6]3-Methoxy-2-nitropyridine. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Methoxy-2-nitropyridine. Retrieved from --INVALID-LINK--
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press.
-
Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU. Retrieved from --INVALID-LINK--
-
Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from Emory University website.
-
Sigma-Aldrich. (n.d.). 3-Methoxy-2-nitropyridine 98%. Retrieved from --INVALID-LINK--
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from --INVALID-LINK--
-
Pipzine Chemicals. (n.d.). 3-Methoxy-2-nitropyridine Supplier & Manufacturer in China. Retrieved from Pipzine Chemicals website.
-
Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from --INVALID-LINK--
-
U.S. Environmental Protection Agency. (n.d.). ChemView. Retrieved from --INVALID-LINK--
-
Reddit. (2016). Lab Question: How to make Pyridine into a safe compound to dispose off down the sink. r/chemhelp. Retrieved from Reddit.
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from --INVALID-LINK--
-
Bakke, J. M. (2001). Synthesis and Functionalization of 3-Nitropyridines. University of Oslo.
-
U.S. Environmental Protection Agency. (2019). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from EPA website.
-
American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from ASHP website.
-
Marshall, C. M., et al. (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023). Journal of Medicinal Chemistry. Retrieved from --INVALID-LINK--
References
- 1. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. restoredcdc.org [restoredcdc.org]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Occupational Chemical Database | Occupational Safety and Health Administration [osha.gov]
- 10. BLDpharm - Bulk Product Details [bldpharm.com]
- 11. PYRIDINE | Occupational Safety and Health Administration [osha.gov]
- 12. Pyridine - IDLH | NIOSH | CDC [cdc.gov]
Personal protective equipment for handling 3-Methoxy-2-methyl-6-nitropyridine
This document provides a comprehensive guide to the safe handling, necessary personal protective equipment (PPE), and disposal of 3-Methoxy-2-methyl-6-nitropyridine. As direct safety and toxicological data for this specific compound are not extensively published, the following protocols are grounded in the established hazard profiles of structurally similar nitropyridine derivatives. The pyridine ring, substituted with a nitro group, is the primary structural alert for potential irritation and toxicity. Therefore, a cautious and rigorous approach is mandatory.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous chemical, primarily due to its potential to cause irritation to the skin, eyes, and respiratory system.[1] The "Warning" signal word associated with analogous compounds underscores the need for strict adherence to safety protocols.[1][2] The primary risks during laboratory operations involve inhalation of the powdered compound and direct contact with skin or eyes.
Anticipated Hazard Classification (Based on Analog Data)
| Hazard Class | Category | GHS Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to create a barrier between the researcher and the chemical. The selection of specific equipment is based on mitigating the identified risks of irritation and unknown long-term effects.
| PPE Category | Item | Specifications and Use Rationale |
| Eye and Face Protection | Safety Goggles | Must be tight-sealing and compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][3] This is critical to protect against fine dust particles and potential splashes during solution preparation. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are required as a minimum standard. Always inspect gloves for tears or punctures before use. For prolonged handling or when using solvents, consult a glove compatibility chart. Contaminated gloves must be removed and disposed of as hazardous waste.[3] |
| Body Protection | Laboratory Coat | A standard laboratory coat must be worn and fully buttoned to protect skin and personal clothing from accidental spills.[3] For operations with a higher risk of splashes, consider a chemically resistant apron over the lab coat. |
| Respiratory Protection | N95 Dust Mask or Respirator | When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved N95 dust mask or a higher-rated respirator is mandatory to prevent inhalation of airborne particles that can cause respiratory tract irritation. |
Engineering Controls and Safe Handling Workflow
PPE is the last line of defense. The primary method for exposure control is the use of proper engineering controls and a standardized, safe workflow.
Primary Engineering Control: Chemical Fume Hood All weighing, transferring, and solution preparation of this compound must be conducted inside a certified and functioning chemical fume hood. This engineering control is the most critical step in minimizing inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1][3]
Step-by-Step Handling Protocol
The following workflow is designed to minimize risk at every stage of the handling process.
Emergency Procedures
In the event of an accidental exposure, immediate and correct action is crucial to minimize harm.
| Exposure Route | First Aid Measures |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or symptoms like coughing or shortness of breath occur, seek immediate medical attention.[1] |
| Skin Contact | Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] If skin irritation persists, seek medical advice.[1] |
| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention immediately.[1] |
| Ingestion | Clean the mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention. |
Storage and Disposal Plan
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep it segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
Disposal: this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) must be treated as hazardous waste.[3] Disposal should occur via an approved waste disposal plant.[1] Always consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3] Do not empty into drains.[3]
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
